3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-diamino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c14-13(15,16)8-2-1-3-9(6-8)19-22(20,21)10-4-5-11(17)12(18)7-10/h1-7,19H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPWNSMTTFOWFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395570 | |
| Record name | 3,4-Diamino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380349-00-8 | |
| Record name | 3,4-Diamino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide, a key intermediate in pharmaceutical research and development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline but also a deep dive into the chemical principles and strategic considerations underpinning the synthesis. The guide is structured to ensure scientific integrity, providing detailed experimental protocols, characterization data, and a robust framework for the successful and reproducible synthesis of the target molecule.
Introduction and Strategic Overview
This compound is a molecule of significant interest due to the presence of the versatile 1,2-diaminobenzene moiety, a common precursor for the formation of various heterocyclic systems, and the trifluoromethylphenyl group, which can enhance metabolic stability and binding affinity of drug candidates. The synthesis of this target molecule is strategically approached via a robust and scalable two-step sequence, commencing with commercially available starting materials.
The synthetic strategy hinges on two fundamental organic transformations:
-
Sulfonamide Bond Formation: The initial step involves the formation of a stable sulfonamide linkage through the reaction of anilino- and sulfonyl chloride moieties.
-
Chemoselective Reduction: The subsequent and final step is the reduction of two nitro groups to their corresponding primary amines, yielding the target diamino compound.
This guide will dissect each of these steps, providing not only the "how" but, more critically, the "why" behind the procedural choices, ensuring a thorough understanding of the synthesis.
Synthetic Pathway
The overall synthetic transformation is depicted below. The synthesis commences with the coupling of 3-(trifluoromethyl)aniline with 3,4-dinitrobenzenesulfonyl chloride to yield the key intermediate, 3,4-dinitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide. This intermediate is then subjected to reduction to afford the final product.
Figure 1: Overall synthetic scheme for this compound.
Step 1: Synthesis of 3,4-Dinitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
Chemical Principle
The formation of the sulfonamide bond is a classic example of nucleophilic acyl substitution, where the nucleophilic nitrogen of 3-(trifluoromethyl)aniline attacks the electrophilic sulfur atom of 3,4-dinitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The reaction of benzenesulfonyl chloride with the primary amine group of substituted anilines is a highly efficient and generally high-yielding transformation.[1]
Experimental Protocol
Materials:
-
3-(Trifluoromethyl)aniline
-
3,4-Dinitrobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add anhydrous pyridine (1.2 equivalents) dropwise.
-
In a separate flask, dissolve 3,4-dinitrobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Add the 3,4-dinitrobenzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel to afford pure 3,4-dinitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide.
Characterization of the Intermediate
The successful synthesis of the dinitro intermediate should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the dinitrobenzenesulfonyl and trifluoromethylphenyl rings, and a singlet for the sulfonamide N-H. |
| ¹³C NMR | Aromatic carbons, the trifluoromethyl carbon (quartet due to C-F coupling), and carbons of the sulfonamide group. |
| IR | Characteristic peaks for N-H stretching, S=O stretching (symmetric and asymmetric), and C-F stretching. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₃H₈F₃N₃O₆S. |
Step 2: Synthesis of this compound
Chemical Principle and Method Selection
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. For the conversion of the dinitro intermediate to the target diamine, several methods can be employed. The two most robust and widely used methods are catalytic hydrogenation and chemical reduction with metals in acidic media.
-
Catalytic Hydrogenation: This method typically employs a noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas. It is often a very clean and high-yielding reaction.[2]
-
Chemical Reduction: A common and effective method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) in a protic solvent is also a widely used and milder alternative.[3][4]
For this guide, we will detail both a catalytic hydrogenation protocol and a stannous chloride reduction, as the choice of method may depend on the available equipment and the scale of the synthesis.
Experimental Protocol 1: Catalytic Hydrogenation
Materials:
-
3,4-Dinitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a hydrogenation flask or a Parr shaker apparatus, add 3,4-dinitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol %).
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis.
-
Upon completion (cessation of hydrogen uptake), carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Figure 2: Workflow for the catalytic hydrogenation reduction step.
Experimental Protocol 2: Stannous Chloride Reduction
Materials:
-
3,4-Dinitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 3,4-dinitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide (1.0 equivalent) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 6-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully neutralize by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is basic.
-
Filter the resulting suspension through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization of the Final Product
The identity and purity of the final product, this compound, should be rigorously confirmed.
| Technique | Expected Observations |
| ¹H NMR | Appearance of broad singlets for the two amino (NH₂) groups, alongside the aromatic and sulfonamide N-H protons. |
| ¹³C NMR | Upfield shift of the carbons previously attached to the nitro groups. |
| IR | Appearance of N-H stretching bands for the primary amines, in addition to the sulfonamide N-H and S=O stretches. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₃H₁₂F₃N₃O₂S. |
| Purity | Determined by HPLC or elemental analysis. |
Safety Considerations
-
3,4-Dinitrobenzenesulfonyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
3-(Trifluoromethyl)aniline is toxic and should be handled with care.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Catalytic hydrogenation with hydrogen gas carries a risk of fire or explosion. Ensure the equipment is properly set up and purged, and perform the reaction in a well-ventilated area away from ignition sources.
-
Stannous chloride is a reducing agent and should be handled with care. The workup procedure involving tin salts can sometimes be challenging due to the formation of emulsions.
Conclusion
The synthesis of this compound presented in this guide is a reliable and scalable two-step process. The initial sulfonamide formation is a high-yielding and straightforward reaction. The subsequent reduction of the dinitro intermediate can be effectively achieved by either catalytic hydrogenation or chemical reduction, with the choice of method depending on the specific laboratory setup and scale. Careful execution of the described protocols and thorough characterization of the intermediate and final product will ensure the successful synthesis of this valuable chemical building block.
References
3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide CAS number 380349-00-8 properties
An In-Depth Technical Guide to 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide (CAS 380349-00-8)
Introduction
This compound is a specialized organic molecule increasingly recognized for its utility in modern medicinal chemistry. As a trifluoromethyl-substituted benzenesulfonamide, it combines several key functional groups that make it a valuable and versatile synthetic intermediate. Its primary significance lies in its role as a "Protein Degrader Building Block," a classification that places it at the forefront of innovative therapeutic strategies such as Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides an in-depth analysis of its properties, synthesis, applications, and handling for professionals in chemical research and drug development.
Physicochemical and Structural Properties
The structural features of this compound—a vicinal diamino group on a phenyl ring, a sulfonamide linkage, and an electron-withdrawing trifluoromethyl group—dictate its chemical behavior and utility. The diamino groups offer reactive sites for further elaboration, while the trifluoromethyl moiety can enhance metabolic stability and binding affinity in a final drug product.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 380349-00-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₂F₃N₃O₂S | [1][2] |
| Molecular Weight | 331.31 g/mol | [2] |
| Purity | Commercially available at ≥95% to ≥98% | [1][2] |
| Appearance | Not specified in public literature; likely a solid | |
| Melting Point | Data not publicly available | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | [4] |
| Storage | Store at room temperature |[1] |
Synthesis and Reactivity
A potential retrosynthetic analysis suggests a pathway starting from a nitrated precursor, which allows for the late-stage introduction of the versatile amino groups.
Caption: Plausible two-step synthesis of the target compound.
Causality in Experimental Design:
-
Sulfonamide Formation First: The reaction between a sulfonyl chloride and an amine is robust and high-yielding.[5][6] Performing this step before the reduction is strategic because the nitro groups are stable under these conditions and deactivate the ring, preventing unwanted side reactions.
-
Reduction as the Final Step: The reduction of the dinitro groups to diamino groups is the final transformation. Common methods include catalytic hydrogenation (H₂ over Palladium on carbon) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in an acidic medium. This step yields the final product with two nucleophilic amino groups, ready for subsequent reactions.
Role in Targeted Protein Degradation: PROTACs
The designation "Protein Degrader Building Block" is the most critical descriptor for this molecule, firmly placing it within the field of targeted protein degradation (TPD).[1] PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[7]
This compound is not a PROTAC itself, but a key fragment for constructing one. Specifically, the vicinal diamino moiety can be elaborated to form ligands that bind to E3 ligases, such as Cereblon (CRBN). For example, the diamino group can be cyclized to form a phthalimide or related structure, which is a common warhead for the CRBN E3 ligase.
Caption: The modular structure of a PROTAC molecule.
The trifluoromethylphenylsulfonamide portion of the molecule can serve multiple purposes: it can act as part of the linker, or it can be a scaffold from which the POI-binding ligand is built. The physicochemical properties imparted by the -CF₃ and -SO₂NH- groups are advantageous for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final PROTAC.
Representative Experimental Protocol: Amide Bond Formation
Given its role as a building block, a primary use for this compound is in coupling reactions to append linkers or other moieties. The following is a detailed, representative protocol for the acylation of one of the amino groups, a common step in constructing a larger molecule.[8][9][10][11][12]
Objective: To selectively mono-acylate this compound with a generic carboxylic acid linker.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (e.g., a Boc-protected amino acid linker) (1.0-1.2 eq)
-
Coupling agent: HATU (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: To the activated mixture, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture. The reaction is often exothermic; maintain the temperature at or below room temperature with a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours). The mono-acylated product is generally less polar than the starting diamine. Self-Validating Check: The significant difference in polarity between the diamine starting material and the mono-amide product allows for clear monitoring by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-acylated product.
Predicted Spectral Data
While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key characteristic signals, which are invaluable for characterization by researchers who synthesize or use it.
Table 2: Predicted Spectroscopic Features
| Technique | Feature | Predicted Characteristics |
|---|---|---|
| ¹H NMR | Aromatic Protons | Multiple signals in the δ 6.5-8.0 ppm range. The protons on the diamino-substituted ring will be more upfield due to the electron-donating effect of the -NH₂ groups. |
| Amine Protons (-NH₂) | Broad singlets, typically between δ 3.5-5.5 ppm, that are D₂O exchangeable. | |
| Sulfonamide Proton (-SO₂NH-) | A singlet, often downfield (δ > 9 ppm), that is D₂O exchangeable. | |
| ¹³C NMR | Aromatic Carbons | Signals in the δ 110-150 ppm range. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. |
| CF₃ Carbon | A quartet signal around δ 120-130 ppm with a large ¹JCF coupling constant. | |
| ¹⁹F NMR | Trifluoromethyl Group (-CF₃) | A sharp singlet around δ -60 to -65 ppm (relative to CFCl₃).[13][14][15][16][17] The precise chemical shift is sensitive to the electronic environment.[13] |
| IR Spectroscopy | N-H Stretch | Two distinct bands for the -NH₂ group around 3300-3500 cm⁻¹. A separate band for the -SO₂NH- stretch may also be visible. |
| | S=O Stretch | Two strong, characteristic absorption bands for the sulfonyl group (asymmetric and symmetric stretching) around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related sulfonamides and anilines should inform handling procedures. The compound should be handled by trained professionals in a well-ventilated chemical fume hood.
Table 3: Recommended Safety Precautions
| Precaution | Details |
|---|---|
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat are mandatory. |
| Inhalation | Avoid breathing dust. Use in a fume hood. If inhalation occurs, move to fresh air. |
| Skin Contact | Avoid contact. If contact occurs, wash immediately with soap and water. |
| Eye Contact | Avoid contact. If contact occurs, flush with copious amounts of water for at least 15 minutes. |
| Storage | Store locked up in a tightly sealed container in a dry, well-ventilated area.[1] |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. |
Conclusion
This compound, CAS 380349-00-8, is more than a simple organic molecule; it is a strategic tool for advanced drug discovery. Its value is derived from the combination of a trifluoromethyl group for metabolic stability, a sulfonamide linker, and, most importantly, vicinal diamino groups that serve as a versatile handle for constructing complex therapeutic agents. Its primary application as a building block for protein degraders like PROTACs places it at the cutting edge of chemical biology and oncology research. This guide provides the foundational knowledge for scientists to effectively and safely utilize this potent chemical scaffold in their research endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 001chemical.com [001chemical.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 4-Amino-2-fluorobenzonitrile 98% Supplier in Mumbai, 4-Amino-2-fluorobenzonitrile 98% Trader, Maharashtra [chemicalmanufacturers.in]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. mdpi.com [mdpi.com]
- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. diva-portal.org [diva-portal.org]
- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. biophysics.org [biophysics.org]
- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide on the Mechanism of Action of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
A Note to the Researcher:
Following a comprehensive review of the scientific literature and chemical databases, it has been determined that there is no publicly available information detailing a specific mechanism of action for the compound 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide. This molecule is consistently cataloged by commercial suppliers as a chemical intermediate, often under the classification of a "Protein Degrader Building Block".[1] This suggests that its primary role is not as a standalone bioactive agent but rather as a structural component for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) or other targeted therapeutic agents.
While a direct mechanistic guide for the specified compound cannot be provided due to the absence of research data, this document will serve as a technical guide to the diverse and significant roles of the broader benzenesulfonamide scaffold in medicinal chemistry. By understanding the established mechanisms of action of structurally related compounds, researchers can gain valuable insights into the potential applications and derivatization strategies for molecules like this compound.
Part 1: The Benzenesulfonamide Scaffold: A Privileged Structure in Drug Discovery
The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, recognized for its ability to engage in key molecular interactions, particularly hydrogen bonding, with biological targets.[2] The sulfonamide group (-SO₂NH₂) is a versatile hydrogen bond donor and acceptor, allowing for robust and specific binding to amino acid residues within the active sites of enzymes and proteins.[2] Furthermore, the presence of the trifluoromethyl (-CF₃) group, as seen in the topic compound, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability due to its lipophilic and electron-withdrawing properties.[2]
The diverse biological activities of benzenesulfonamide derivatives are a testament to the scaffold's versatility. These compounds have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other therapeutic applications.[3][4]
Part 2: Established Mechanisms of Action of Benzenesulfonamide Derivatives
The following sections will delve into the well-characterized mechanisms of action of various classes of benzenesulfonamide-containing drugs, providing a framework for understanding the potential biological activities that can be engineered from this scaffold.
Inhibition of Carbonic Anhydrases
A prominent and extensively studied mechanism of action for benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs). These zinc-containing metalloenzymes play crucial roles in physiological processes such as pH regulation and CO₂ transport. Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer.
Benzenesulfonamides act as potent CA inhibitors by coordinating with the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion essential for the catalytic cycle. The sulfonamide group mimics the tetrahedral transition state of the CO₂ hydration reaction. Numerous studies have detailed the structure-activity relationships of benzenesulfonamide-based CA inhibitors, leading to the development of clinically used drugs.[4]
This protocol outlines a common method for determining the binding affinity (dissociation constant, Kd) of benzenesulfonamide derivatives to various carbonic anhydrase isoenzymes.[5]
-
Protein Preparation: Recombinant human CA isoenzymes are purified and diluted to a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: The benzenesulfonamide test compounds are serially diluted in DMSO to create a range of concentrations.
-
Assay Setup: In a 96-well PCR plate, 20 µL of the CA protein solution is mixed with 1 µL of the test compound dilution and 4 µL of a fluorescent dye (e.g., SYPRO Orange).
-
Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. The temperature is gradually increased from 25°C to 95°C.
-
Data Acquisition: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined for the protein in the presence of each compound concentration. The change in Tm is then used to calculate the dissociation constant (Kd).
Kinase Inhibition
The benzenesulfonamide scaffold is also a key feature in a number of kinase inhibitors used in cancer therapy. These compounds typically target the ATP-binding pocket of specific protein kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that drive cell proliferation and survival.
For instance, derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centrosome duplication. Overexpression of PLK4 is linked to tumorigenesis, making it an attractive therapeutic target.[6] Molecular docking studies have shown that the benzenesulfonamide fragment of these inhibitors effectively occupies a hydrophobic pocket in the kinase domain, contributing to their high affinity and efficacy.[6]
Caption: A generalized workflow for the development of benzenesulfonamide-based kinase inhibitors.
Other Notable Mechanisms
The versatility of the benzenesulfonamide scaffold extends to a wide array of other biological targets:
-
Antimicrobial Activity: Certain benzenesulfonamide derivatives exhibit antimicrobial properties by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
-
Antiviral Activity: Benzenesulfonamide-containing compounds have been investigated as inhibitors of viral entry and replication. For example, some derivatives have shown activity against the influenza virus hemagglutinin.
-
Anti-inflammatory Effects: The benzenesulfonamide moiety is present in selective COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Part 3: The Role of this compound as a Building Block
As previously mentioned, the title compound is classified as a "Protein Degrader Building Block".[1] This suggests its utility in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.
The 3,4-diamino substitution pattern on the phenyl ring of the title compound provides reactive sites for the attachment of a linker, which would then be connected to a ligand for a target protein. The N-(3-(trifluoromethyl)phenyl)benzenesulfonamide portion could potentially serve as a ligand for an E3 ligase, although this would require experimental validation.
Caption: A schematic representation of a PROTAC molecule, illustrating its components.
Conclusion
While a specific mechanism of action for this compound remains to be elucidated through dedicated research, its structural features and classification as a protein degrader building block point towards its potential as a valuable tool in the synthesis of targeted therapeutics. The broader family of benzenesulfonamide derivatives showcases a remarkable diversity of biological activities, underpinned by the scaffold's favorable physicochemical properties and ability to interact with a wide range of biological targets. Further investigation into the derivatization of this compound could lead to the discovery of novel therapeutic agents with well-defined mechanisms of action.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | Benchchem [benchchem.com]
- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides an in-depth exploration of the core physicochemical properties of the novel sulfonamide derivative, 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide. In the landscape of modern drug discovery, a profound understanding of a compound's physical and chemical characteristics is paramount. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety profile. This document is structured to offer not just a compilation of data, but a holistic view that integrates the theoretical underpinnings with practical, field-tested experimental methodologies. We will delve into the structural attributes, solubility, lipophilicity (LogP), and ionization constant (pKa) of this compound, providing both predicted values and detailed, replicable protocols for their experimental determination. The causality behind experimental choices is elucidated to empower researchers in their own laboratory settings. This guide is intended to be a living document, fostering a deeper understanding and facilitating the rational design and development of new therapeutic agents.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties. The molecule at the heart of this guide, this compound, is a complex aromatic sulfonamide. Its structural motifs, including the diaminophenyl group, the sulfonamide linkage, and the trifluoromethylphenyl moiety, all contribute to a unique physicochemical profile that dictates its interaction with biological systems.
The benzenesulfonamide group is a well-established pharmacophore, known for its role in a variety of therapeutic agents, including diuretics, antidiabetic drugs, and antibiotics. The diamino substitution pattern on the benzene ring introduces basic centers, influencing solubility and potential for hydrogen bonding. The trifluoromethyl group on the N-phenyl substituent is a common bioisostere for a methyl or chloro group, often employed to enhance metabolic stability and membrane permeability by increasing lipophilicity.
A comprehensive characterization of this molecule's physicochemical properties is therefore not merely an academic exercise but a crucial step in its development pathway. This guide will provide the necessary tools and insights for researchers to undertake this critical evaluation.
Core Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical parameters for this compound. It is important to note that while some of these values are computationally predicted, they serve as a valuable starting point for experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂F₃N₃O₂S | [1][2] |
| Molecular Weight | 331.31 g/mol | [2][3] |
| CAS Number | 380349-00-8 | [1][2] |
| Predicted LogP | 2.0 - 2.5 | (Consensus from multiple prediction algorithms) |
| Predicted pKa | Amine groups: 3-5; Sulfonamide NH: 8-10 | (Based on analogous structures) |
| Predicted Aqueous Solubility | Low to moderate | (Inferred from LogP and structure) |
| Melting Point | Not experimentally determined | N/A |
Experimental Determination of Physicochemical Properties: Protocols and Rationale
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The protocols are designed to be robust and reproducible, with an emphasis on the scientific reasoning behind each step.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical factor influencing drug absorption from the gastrointestinal tract and formulation development.[4] Both kinetic and thermodynamic solubility assays are valuable, providing different but complementary information.[3][5]
The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[5]
Principle: An excess of the solid compound is equilibrated with a specific aqueous buffer at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined, representing the equilibrium solubility.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount (e.g., 2-5 mg) of crystalline this compound to a series of glass vials.
-
To each vial, add a known volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8).
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials and allow any undissolved solid to settle.
-
Filter the supernatant through a low-binding 0.22 µm syringe filter to remove any particulate matter. Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.
-
-
Quantification:
-
Prepare a standard calibration curve of the compound in the same buffer.
-
Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Causality and Insights:
-
Why use an excess of solid? To ensure that the solution becomes saturated, reaching a true equilibrium between the dissolved and undissolved states.
-
Why multiple buffers? The solubility of ionizable compounds is pH-dependent. Testing at different pH values provides a more complete picture of its likely behavior in the gastrointestinal tract.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity (LogP): A Predictor of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes.[6] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP.[7]
Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.[8]
Step-by-Step Methodology:
-
System Preparation:
-
Equilibrate a C18 reversed-phase HPLC column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is in its neutral form) and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Prepare a set of standard compounds with a range of known LogP values that bracket the expected LogP of the test compound.
-
Inject each standard compound individually and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known LogP values of the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Dissolve this compound in the mobile phase.
-
Inject the sample and record its retention time.
-
Calculate the capacity factor (k) for the test compound.
-
Using the equation of the calibration curve, calculate the LogP of the test compound.
-
Causality and Insights:
-
Why a C18 column? The C18 stationary phase is nonpolar and mimics the lipid environment of a biological membrane. More lipophilic compounds will have a stronger interaction with the stationary phase and thus a longer retention time.
-
Why control the pH? The ionization state of a compound significantly affects its lipophilicity. The LogP should be determined for the neutral species. The pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of any ionizable groups.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
While specific spectra for this compound are not publicly available, this section outlines the expected key features based on its chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for the target compound are:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3450-3250 | N-H (amines, sulfonamide) | Stretching (often two bands for primary amines) |
| 1620-1580 | C=C (aromatic) | Stretching |
| 1350-1300 and 1180-1160 | S=O (sulfonamide) | Asymmetric and symmetric stretching |
| 1300-1100 | C-F (trifluoromethyl) | Stretching (strong, broad absorptions) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Features:
-
Aromatic Protons: A series of multiplets in the range of δ 6.5-8.0 ppm, corresponding to the protons on the two benzene rings. The substitution patterns will lead to complex splitting.
-
Amine Protons (NH₂): Broad signals that may be exchangeable with D₂O. Their chemical shift will be concentration and solvent dependent.
-
Sulfonamide Proton (NH): A broad singlet, also exchangeable with D₂O, likely in the downfield region.
Expected ¹³C NMR Features:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).
-
Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.
Synthesis and Purification
The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start from a commercially available di-nitro precursor, followed by reduction of the nitro groups to amines and subsequent sulfonylation.
A general synthetic approach for related sulfonamides involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base. [9][10]Purification is typically achieved by recrystallization or column chromatography.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, along with detailed protocols for their experimental determination. A thorough understanding and experimental validation of these properties are indispensable for the successful progression of this compound in the drug discovery and development pipeline. The methodologies and insights presented herein are intended to empower researchers to generate high-quality, reliable data, thereby facilitating informed decision-making and accelerating the path to potential new therapies. Future work should focus on obtaining experimental data for the properties outlined in this guide and exploring their impact on the biological activity and pharmacokinetic profile of this promising molecule.
References
- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Enduring Scaffold: A Technical Guide to Benzenesulfonamide-Based Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzenesulfonamide scaffold represents one of the most enduring and versatile chemotypes in medicinal chemistry. From the dawn of the antibiotic era to the forefront of targeted cancer therapy, this remarkable structural motif has given rise to a multitude of clinically significant drugs. This in-depth technical guide provides a comprehensive exploration of benzenesulfonamide-based inhibitors, delving into their mechanisms of action, structure-activity relationships (SAR), and therapeutic applications across diverse target classes. We will dissect the nuanced interactions of these inhibitors with key enzymes such as carbonic anhydrases, cyclooxygenases, and matrix metalloproteinases, as well as their emerging roles in kinase and antiviral drug discovery. This guide is designed to be a practical resource for researchers, offering not only a thorough review of the field but also detailed experimental protocols and visual aids to facilitate the design and development of the next generation of benzenesulfonamide-based therapeutics.
Introduction: The Benzenesulfonamide Revolution
The journey of benzenesulfonamide in medicine began with a paradigm-shifting discovery in the 1930s: the antibacterial properties of prontosil, a prodrug that is metabolized to sulfanilamide.[1] This marked the advent of sulfa drugs, the first class of synthetic antimicrobial agents, which revolutionized the treatment of bacterial infections and saved countless lives before the widespread availability of penicillin.[1][2] The initial mechanism of action, competitive inhibition of dihydropteroate synthase in bacteria, an enzyme essential for folic acid synthesis, showcased the power of targeting specific microbial pathways.[2]
However, the therapeutic potential of the benzenesulfonamide scaffold extends far beyond its antibacterial origins. Its unique chemical properties, particularly the ability of the sulfonamide group to act as a potent zinc-binding group, have enabled its application in the design of inhibitors for a wide array of metalloenzymes.[3] Furthermore, the aromatic ring provides a versatile platform for synthetic modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of benzenesulfonamide-based drugs for a multitude of diseases, including cancer, inflammation, glaucoma, and viral infections.[3][4] This guide will explore the core principles underlying the design and application of these remarkable inhibitors.
The Archetypal Target: Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases (CAs) is a hallmark of benzenesulfonamide-based drugs. CAs are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][5] They are involved in a myriad of physiological processes, and their dysregulation is implicated in several diseases.[5]
Mechanism of Action and Structure-Activity Relationship (SAR)
The primary sulfonamide group (-SO₂NH₂) of benzenesulfonamide is crucial for its inhibitory activity against CAs. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the CO₂ hydration reaction.[6] The benzene ring and its substituents extend into the active site cavity, forming van der Waals and hydrogen bonding interactions with surrounding amino acid residues, which significantly influences the inhibitor's potency and isoform selectivity.[7][8]
A key strategy in the design of selective CA inhibitors is the "tail approach." [7] This involves attaching various chemical moieties to the benzenesulfonamide scaffold, which can exploit differences in the amino acid residues lining the active sites of the 15 human CA isoforms. For instance, bulky or charged tails can be introduced to create favorable interactions with specific residues in the target isoform while causing steric clashes in off-target isoforms.[7][9]
Therapeutic Focus: Targeting Tumor-Associated CA Isoforms
Of particular interest in oncology are the tumor-associated isoforms CA IX and CA XII.[10][11] These transmembrane enzymes are overexpressed in many hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[2][11] By inhibiting these isoforms, benzenesulfonamide-based drugs can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression.[2][12]
Table 1: Inhibitory Activity of Representative Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors
| Compound | Target Isoform | Kᵢ (nM) | Selectivity vs. hCA I | Selectivity vs. hCA II | Reference |
| Acetazolamide | hCA II | 12 | - | - | [5] |
| Acetazolamide | hCA IX | 25 | - | - | [5] |
| Ureido-substituted benzenesulfonamide (SLC-0111) | hCA IX | 45 | High | High | [6] |
| 4-(3-(2-benzylphenyl)ureido)benzenesulfonamide | hCA XII | 1.0 | High | High | [10] |
Signaling Pathway: The Role of CA IX in the Tumor Microenvironment
The overexpression of CA IX in hypoxic tumors is driven by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1] CA IX, with its catalytic domain facing the extracellular space, contributes to an acidic tumor microenvironment by hydrating CO₂ to protons and bicarbonate. This acidic milieu promotes the activity of proteases like matrix metalloproteinases, facilitating extracellular matrix degradation and tumor invasion.
Targeting Inflammation: Cyclooxygenase-2 (COX-2) Inhibition
The development of selective COX-2 inhibitors was a major breakthrough in the management of pain and inflammation, and benzenesulfonamide derivatives, most notably celecoxib, are at the forefront of this class of drugs.
Mechanism of Action and SAR
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[8][13] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation.[13][14] Non-selective NSAIDs inhibit both isoforms, leading to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[13]
Selective COX-2 inhibitors, such as celecoxib, exploit structural differences in the active sites of the two isoforms. The active site of COX-2 is larger and has a side pocket that is not present in COX-1.[15] The benzenesulfonamide moiety of celecoxib and its analogs binds to this side pocket, conferring selectivity for COX-2.[15]
Table 2: Inhibitory Potency and Selectivity of Benzenesulfonamide-Based COX-2 Inhibitors
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [9] |
| Compound 6b | 13.16 | 0.04 | 329 | [9] |
| Compound 6j | 12.48 | 0.04 | 312 | [9] |
| Compound 8a | >100 | 0.1 | >1000 | [15] |
| Pyridazine 7a | 10.4 | 0.05 | 208 | [16] |
| Pyridazine 7b | 12.6 | 0.06 | 210 | [16] |
The Inflammatory Cascade: The COX-2 Pathway
In response to inflammatory stimuli, cells release arachidonic acid from their membranes. COX-2 then converts arachidonic acid into prostaglandin H₂ (PGH₂), which is a precursor for various pro-inflammatory prostaglandins. These prostaglandins contribute to the classic signs of inflammation: pain, fever, swelling, and redness.
Expanding the Armamentarium: Targeting MMPs, Kinases, and Viruses
The versatility of the benzenesulfonamide scaffold has enabled its application to a growing number of therapeutic targets.
Matrix Metalloproteinase (MMP) Inhibitors
MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM).[3] Their overexpression is associated with cancer metastasis, as they facilitate the breakdown of tissue barriers, allowing cancer cells to invade surrounding tissues and enter the bloodstream.[16][17] The sulfonamide group of benzenesulfonamide derivatives can chelate the catalytic zinc ion in the active site of MMPs, leading to their inhibition.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[18] The benzenesulfonamide moiety has been incorporated into the design of inhibitors targeting various kinases, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, and receptor tyrosine kinases like TrkA, a target in glioblastoma.[7][18][19]
Antiviral Agents
Benzenesulfonamide derivatives have also shown promise as antiviral agents. They have been investigated as inhibitors of key viral enzymes such as HIV-1 reverse transcriptase and protease.[4][18][20] For instance, some oxazole-benzenesulfonamides have been shown to inhibit the interaction between HIV-1 reverse transcriptase and the cellular factor eEF1A, a novel mechanism of action that could be effective against drug-resistant viral strains.[4]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of benzenesulfonamide-based inhibitors.
General Synthesis of Benzenesulfonamides from Benzenesulfonyl Chloride
This protocol describes a common method for the preparation of benzenesulfonamides by reacting a benzenesulfonyl chloride with an amine.
Materials:
-
Substituted benzenesulfonyl chloride
-
Primary or secondary amine
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other appropriate solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the benzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.
-
Add the amine (1.1 eq) and pyridine (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzenesulfonamide.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory activity of compounds against carbonic anhydrase.[7][21]
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoform
-
HEPES buffer (pH 7.5)
-
Phenol red pH indicator
-
CO₂-saturated water
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a solution of the CA enzyme and phenol red in HEPES buffer.
-
Prepare a separate solution of CO₂-saturated water.
-
Equilibrate both solutions to the desired temperature (e.g., 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution with the CO₂-saturated water.
-
Monitor the change in absorbance of the phenol red indicator at 557 nm as the pH changes due to the enzymatic reaction.
-
To determine inhibitor potency, pre-incubate the enzyme solution with various concentrations of the test compound before mixing with the CO₂-saturated water.
-
Calculate the initial rates of the reaction at each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value.
In Vitro COX-2 Inhibition Assay
This protocol describes a common method for measuring the in vitro inhibition of COX-2.[5]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
Procedure:
-
Pre-incubate the COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor).
-
Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This protocol details a fluorometric assay for measuring MMP inhibition.[10][14]
Materials:
-
Purified, active MMP enzyme
-
Fluorogenic MMP substrate (e.g., a FRET peptide)
-
Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)
-
Test compounds dissolved in DMSO
-
Fluorescence microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer and various concentrations of the test compound or vehicle (DMSO).
-
Add the MMP enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific substrate.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Calculate the percentage of MMP inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
The benzenesulfonamide scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents. Its ability to be readily synthesized and modified, coupled with the potent inhibitory activity of the sulfonamide group against key enzymatic targets, has cemented its place in the medicinal chemist's toolbox. The continued exploration of this versatile scaffold, particularly with the aid of structure-based drug design and novel synthetic methodologies, promises to yield even more selective and potent inhibitors for a host of challenging diseases. As our understanding of the molecular basis of disease deepens, the enduring benzenesulfonamide scaffold is poised to play a central role in the future of drug discovery.
References
- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. prepchem.com [prepchem.com]
- 4. Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442) | Abcam [abcam.com]
- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. MMP Activity Assay Kit (Fluorometric - Red) (ab112147) | Abcam [abcam.com]
- 15. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. brieflands.com [brieflands.com]
- 19. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 20. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Novel Benzenesulfonamide Compounds: A Technical Guide
Introduction: The Enduring Legacy of a Privileged Scaffold
The benzenesulfonamide moiety (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. First introduced to the world through the groundbreaking discovery of sulfonamide antibiotics, this versatile scaffold has since demonstrated remarkable therapeutic breadth. Its derivatives are employed as diuretics, antidiabetic agents, anticonvulsants, and treatments for glaucoma, inflammation, and cancer.[1] This guide provides an in-depth exploration of the discovery and development pipeline for novel benzenesulfonamide compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, target identification, lead optimization methodologies, and the critical role of structure-activity relationships (SAR) that underpin the journey from a simple chemical entity to a life-saving therapeutic.
The enduring success of the benzenesulfonamide scaffold lies in its unique chemical properties. The sulfonamide group is a strong hydrogen bond donor and can act as a transition-state mimetic, most notably as a zinc-binding group in metalloenzymes like carbonic anhydrase.[2] This ability to interact with key biological targets with high affinity and specificity has cemented its status as a "privileged structure" in drug discovery.
Part 1: Core Synthetic Strategies & Methodologies
The construction of a diverse library of benzenesulfonamide analogues begins with robust and scalable synthetic chemistry. The most common and direct route involves a two-step process: chlorosulfonation of a substituted benzene ring followed by amidation.
Electrophilic Aromatic Substitution: Chlorosulfonation
The foundational step is the introduction of the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. This is typically achieved via electrophilic aromatic substitution using a strong sulfonating agent.
Causality Behind Experimental Choices:
-
Reagent: Chlorosulfonic acid (ClSO₃H) is the reagent of choice. It is highly reactive and often used in excess to serve as both the reactant and the solvent, driving the reaction to completion.
-
Reaction Conditions: The reaction is exothermic and must be carefully controlled, often performed at low temperatures (0-10°C) to prevent unwanted side reactions, such as the formation of sulfone byproducts.[3]
-
Work-up: The reaction is cautiously quenched by pouring the mixture onto ice. This serves two purposes: it hydrolyzes the excess, highly reactive chlorosulfonic acid and precipitates the less water-soluble arylsulfonyl chloride product.[3]
Nucleophilic Substitution: Amidation
The resulting arylsulfonyl chloride is a highly reactive electrophile, primed for reaction with a wide array of nucleophilic amines to form the final benzenesulfonamide product.
Causality Behind Experimental Choices:
-
Nucleophile: A diverse range of primary or secondary amines (aliphatic or aromatic) can be used. This step is the primary driver of chemical diversity in the compound library.
-
Solvent and Base: The reaction is often carried out in a solvent like pyridine, which can also act as a base to neutralize the HCl byproduct, or in an inert solvent with an added non-nucleophilic base.[4]
-
Purification: The final product is typically purified using standard techniques such as recrystallization or column chromatography to ensure high purity for biological screening.[5]
Experimental Protocol: General Synthesis of a Benzenesulfonamide Derivative
Objective: To synthesize N-(4-nitrophenyl)benzenesulfonamide from benzene.
Step 1: Synthesis of Benzenesulfonyl Chloride
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath.
-
Carefully add chlorosulfonic acid (4 equivalents) to the flask.
-
While stirring vigorously, add benzene (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice with stirring. The benzenesulfonyl chloride will precipitate as a solid or oil.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude benzenesulfonyl chloride.
Step 2: Synthesis of N-(4-nitrophenyl)benzenesulfonamide
-
Dissolve the crude benzenesulfonyl chloride (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Add 4-nitroaniline (1.1 equivalents) to the solution. If not using pyridine, add a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, if using an inert solvent, wash the reaction mixture with dilute HCl to remove the base, followed by water and brine. If using pyridine, remove it under reduced pressure.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to obtain the pure N-(4-nitrophenyl)benzenesulfonamide.[5][6]
Part 2: The Drug Discovery & Development Workflow
The journey from a synthesized compound to a clinical candidate is a multi-stage process of screening, identification, and iterative optimization.
Caption: The Benzenesulfonamide Drug Discovery Workflow.
Target Identification and Lead Discovery
The versatility of the benzenesulfonamide scaffold allows it to target a wide array of proteins. Prominent examples include:
-
Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding pharmacophore, making it a potent inhibitor of CA isoforms.[7][8][9] This is the basis for diuretics (acetazolamide) and anti-glaucoma agents (dorzolamide).[7] Tumor-associated isoforms like CA IX and CA XII are also key anticancer targets.[6][10]
-
Kinases: Many benzenesulfonamide derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling.[11] They are being explored for cancer therapy by targeting kinases like TrkA, AXL, and PI3K/mTOR.[11][12][13]
-
Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors like Celecoxib feature a benzenesulfonamide moiety, which is crucial for binding to a secondary pocket in the COX-2 enzyme, conferring selectivity over COX-1 and reducing gastrointestinal side effects.[14][15][16]
-
Other Targets: The scaffold has also been successfully applied to develop inhibitors of HIV-1 capsid protein, modulators of the 5-HT6 receptor, and antagonists for ion channels.[17][18][19]
High-throughput screening (HTS) of a diverse library against a specific biological target is the first step to identifying "hits"—compounds that show desired activity.[20] These initial hits undergo validation and then enter the "hit-to-lead" phase, where medicinal chemists begin to probe the structure-activity relationship (SAR).
Lead Optimization and Structure-Activity Relationship (SAR)
SAR is the cornerstone of lead optimization. It involves systematically modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For a typical benzenesulfonamide, there are three primary regions for modification:
-
The Aromatic Ring (R¹): Substituents on the benzene ring can influence electronic properties, lipophilicity, and steric interactions within the target's binding pocket.
-
The Sulfonamide Nitrogen (R²): The acidity of the sulfonamide N-H and its substitution pattern are critical for binding and overall physicochemical properties.
-
The "Tail" Group (R³): In many modern designs, a "tail" is appended to the aromatic ring. This tail can extend into other regions of the binding site to enhance affinity and selectivity.[6][21][22]
Caption: Key Modification Points for SAR Studies.
Example SAR Table: Inhibition of Carbonic Anhydrase II (hCA II)
| Compound | R¹ (at para-position) | R² (on Sulfonamide N) | hCA II Inhibition Kᵢ (nM)[7][10] |
| A | -H | -H | ~250 |
| B | -NH₂ (Sulfanilamide) | -H | ~150 |
| C | -NHCOCH₃ | -H | ~33.2 |
| D | -NH₂ | -Thiadiazole (Acetazolamide) | 12 |
This simplified table illustrates how modifications dramatically impact potency. The addition of an acetamido group (Compound C) or replacing the sulfonamide proton with a thiadiazole ring (as in Acetazolamide, Compound D) significantly enhances inhibitory activity against hCA II.[7] Such SAR data, often generated for dozens or hundreds of compounds, guides the design of more potent and selective molecules.[23][24][25] Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling are frequently used to build predictive models from this data.[26]
ADME/Tox Profiling
A potent compound is useless if it cannot reach its target in the body or is toxic.[1] Early assessment of A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADME/Tox) is critical to the "fail early, fail cheap" strategy in drug development.[27]
-
Absorption & Distribution: Properties like solubility, lipophilicity (LogP), and permeability are assessed.[28]
-
Metabolism: In vitro assays using liver microsomes or hepatocytes determine the compound's metabolic stability.[29] The sulfonamide group is generally metabolically stable, but other parts of the molecule may be susceptible to enzymes like Cytochrome P450s.
-
Excretion: Understanding the routes of elimination (renal, biliary) is key to determining dosing regimens.
-
Toxicity: Early cytotoxicity assays against various cell lines are performed to flag potential safety issues.[27] Certain sulfonamides can cause allergic reactions, a factor that must be considered during development.[1]
Optimization is often a balancing act. A chemical modification that improves potency might negatively impact solubility or metabolic stability, requiring further iterative design and synthesis.[29]
Part 3: Case Study - COX-2 Selective Inhibitors
The development of Celecoxib is a classic example of rational drug design leveraging the benzenesulfonamide scaffold.
The Challenge: Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like aspirin inhibit both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and has a protective role in the stomach lining, while COX-2 is induced during inflammation. Non-selective inhibition leads to gastrointestinal side effects.
The Solution: Structural analysis revealed a larger secondary binding pocket in COX-2 that is absent in COX-1. Scientists designed molecules with a bulky side group that could fit into this pocket, conferring selectivity. The benzenesulfonamide moiety proved ideal for this purpose.[15]
Caption: Mechanism of COX-2 Selective Inhibition.
The sulfonamide group of Celecoxib extends into the hydrophilic side pocket of COX-2, forming key hydrogen bonds with residues like Arg513, which is critical for its high affinity and selectivity.[16] This design strategy has been a blueprint for developing subsequent selective COX-2 inhibitors, many of which also feature the benzenesulfonamide scaffold.[14][30]
Conclusion and Future Directions
The benzenesulfonamide scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its journey from the first sulfa drugs to highly targeted kinase and COX-2 inhibitors showcases decades of scientific innovation. The future of benzenesulfonamide development will likely focus on several key areas:
-
Novel Targets: Exploring new biological targets and disease pathways where the scaffold's unique properties can be exploited.[25][31][32]
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.[30][33]
-
Improved Drug Delivery: Developing prodrugs or novel formulations to enhance the ADME properties of potent but poorly bioavailable compounds.
-
Click Chemistry: Utilizing modern synthetic methods like click chemistry to rapidly generate large, diverse libraries for screening against new and challenging targets.[10][22]
As our understanding of disease biology deepens and synthetic methodologies advance, the humble benzenesulfonamide is poised to remain a vital and highly productive scaffold in the ongoing quest for novel therapeutics.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzenesulfonyl and Benzenesulfonamide as Modulators of the 5-HT6 Receptor: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 20. cell4pharma.com [cell4pharma.com]
- 21. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of novel benzenesulfonamides incorporating 1,2,3-triazole scaffold as carbonic anhydrase I, II, IX, and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. nanobioletters.com [nanobioletters.com]
- 27. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 28. researchgate.net [researchgate.net]
- 29. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-Pronged Strategy for Target Identification of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
A Technical Guide for Drug Discovery Professionals
Authored by: Your Senior Application Scientist
Abstract
The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive, in-depth framework for the target identification of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide, a compound of interest with an uncharacterized mechanism of action. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of computational and experimental approaches to build a robust and validated understanding of the compound's molecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols.
Introduction: The Challenge of Target Deconvolution
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, from anti-inflammatories to antivirals.[1][2][3][4] The specific compound, this compound, presents a unique chemical architecture, and understanding its molecular target(s) is paramount to elucidating its therapeutic potential and potential off-target effects. Target identification is a journey into the complex molecular landscape of the cell, and a successful expedition requires a multi-faceted approach.[5] This guide will detail a logical and iterative workflow, commencing with in silico predictions to generate initial hypotheses, followed by rigorous experimental validation using state-of-the-art proteomics techniques.
The Strategic Workflow: An Integrated Approach
Our strategy is built on the principle of synergistic evidence, where computational predictions guide experimental design, and experimental results refine our understanding of the compound's mechanism of action.
Figure 1: A high-level overview of the integrated workflow for target identification.
Phase 1: In Silico Target Prediction - Generating Actionable Hypotheses
Before embarking on resource-intensive experimental work, we will leverage computational methods to generate a prioritized list of potential protein targets.[6][7] This approach is cost-effective and can provide valuable insights into the compound's potential bioactivity.
Ligand-Based Approaches: Guilt by Association
This method relies on the principle that structurally similar molecules often share similar biological targets. We will utilize public and proprietary databases to identify compounds with high structural similarity to this compound that have known protein targets.
Protocol 1: Ligand-Based Similarity Search
-
Compound Representation: Generate a 2D and 3D representation of this compound.
-
Database Selection: Utilize databases such as ChEMBL, PubChem, and BindingDB.
-
Similarity Metrics: Employ Tanimoto coefficient and other molecular fingerprinting methods to quantify structural similarity.
-
Target Annotation: Compile a list of known targets for the most structurally similar compounds.
-
Hypothesis Ranking: Prioritize putative targets based on the degree of similarity and the biological relevance of the target.
Structure-Based Virtual Screening: Docking into the Proteome
This approach involves docking the 3D structure of our compound into the binding sites of a large number of protein crystal structures.[7] This allows us to predict binding affinity and identify potential protein interactors.
Protocol 2: Structure-Based Virtual Screening
-
Protein Structure Database: Utilize the Protein Data Bank (PDB) to access a comprehensive library of protein structures.
-
Docking Software: Employ docking programs such as AutoDock Vina or Glide.
-
Scoring Functions: Use scoring functions to estimate the binding free energy for each protein-ligand complex.
-
Hit List Generation: Rank proteins based on their predicted binding affinity for the compound.
-
Druggability Assessment: Analyze the predicted binding pockets for "druggability" to assess the likelihood of a productive interaction.[8]
Machine Learning and AI-Powered Prediction
Recent advances in machine learning (ML) and artificial intelligence (AI) have led to the development of powerful predictive models for target identification.[9][10][11] These models are trained on vast datasets of compound-protein interactions and can predict targets for novel small molecules.
Table 1: Illustrative Output of In Silico Target Prediction
| Target Protein | Prediction Method | Confidence Score | Rationale |
| Kinase X | Ligand-Based | High | High structural similarity to known kinase inhibitors. |
| Protease Y | Structure-Based | Medium | Favorable docking score in the active site. |
| GPCR Z | Machine Learning | Medium | Predicted by multiple AI models. |
Phase 2: Experimental Target Validation - From Prediction to Proof
With a list of prioritized candidate targets from our in silico screening, we will proceed to experimental validation. We will employ a dual-pronged approach utilizing both affinity-based and label-free proteomics methods to provide orthogonal evidence of target engagement.[12][13]
Affinity-Based Proteomics: Fishing for Targets
Affinity-based methods utilize a modified version of the small molecule to "pull down" its binding partners from a complex biological sample, such as a cell lysate.[12][13][14]
Workflow for Affinity-Based Target Identification
Figure 2: A generalized workflow for affinity-based protein profiling.
Protocol 3: Biotin-Tagged Pull-Down Assay
-
Probe Synthesis: Synthesize a biotinylated version of this compound. A key consideration is the attachment point of the biotin linker to minimize disruption of the compound's binding pharmacophore.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line.
-
Incubation: Incubate the biotinylated probe with the cell lysate to allow for binding to its target(s).
-
Affinity Capture: Add streptavidin-coated magnetic beads to capture the biotinylated probe along with its bound proteins.[12]
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins to a control experiment performed with a non-biotinylated compound or beads alone to identify specific binders.
Label-Free Proteomics: Circumventing Chemical Modification
Label-free methods avoid chemical modification of the small molecule, which can sometimes alter its binding properties.[15] These techniques rely on the principle that the binding of a small molecule can alter the biophysical properties of its target protein.
DARTS is based on the observation that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[15][16][17]
Protocol 4: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Treatment: Treat aliquots of cell lysate with either the compound of interest or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin) to both treated and control lysates and incubate for a defined period.
-
Quenching: Stop the digestion reaction.
-
SDS-PAGE and Western Blotting: If a candidate target is known, analyze the samples by SDS-PAGE and Western blotting to assess the level of the target protein. Increased band intensity in the compound-treated sample suggests stabilization.
-
Mass Spectrometry: For unbiased target identification, analyze the entire proteome by LC-MS/MS to identify proteins that are more abundant in the compound-treated sample after digestion.
TPP measures the change in the thermal stability of proteins upon ligand binding.[17] A small molecule binding to its target will typically increase the protein's melting temperature.
Workflow for Thermal Proteome Profiling
References
- 1. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
In Vitro Evaluation of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide: A Technical Guide for Preclinical Assessment
Introduction: Unveiling the Potential of a Novel Sulfonamide
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4]. The compound 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide (henceforth referred to as CPT-SULFA) presents a unique chemical architecture, combining the established pharmacophore of a benzenesulfonamide with a 3,4-diamino substitution pattern and a trifluoromethylphenyl moiety. This technical guide outlines a comprehensive in vitro evaluation strategy to elucidate the therapeutic potential of CPT-SULFA. Our approach is designed to be a self-validating system, ensuring robust and reproducible data generation for informed decision-making in the early stages of drug development.
The presence of the trifluoromethyl group can significantly enhance metabolic stability and binding interactions, while the diamino-benzenoid core may confer unique biological properties[5][6]. This guide provides a logical, stepwise framework for characterizing the bioactivity of CPT-SULFA, from initial cytotoxicity profiling to target deconvolution and mechanism of action studies.
Physicochemical Characterization of CPT-SULFA
Prior to biological evaluation, a thorough physicochemical characterization of CPT-SULFA is imperative to ensure sample purity and establish a baseline for subsequent assays.
| Property | Value | Source |
| Molecular Formula | C13H12F3N3O2S | [7][8] |
| Molecular Weight | 331.31 g/mol | [7][8] |
| CAS Number | 380349-00-8 | [7][8] |
| Purity (recommended) | >95% | [8] |
| Solubility | To be determined in relevant solvents (e.g., DMSO, PBS) | |
| LogP | 4.98680 (predicted) | [9] |
Phase 1: Foundational In Vitro Profiling
The initial phase of evaluation focuses on assessing the general cytotoxicity of CPT-SULFA across a panel of cell lines and its potential as an antimicrobial agent, a common activity for sulfonamides[1][2].
Cytotoxicity Assessment
A primary understanding of the compound's effect on cell viability is crucial. We will employ a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) in both cancerous and non-cancerous cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, and normal fibroblast cell line) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of CPT-SULFA in the appropriate cell culture medium. Treat the cells with varying concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Antimicrobial Screening
Given the prevalence of antimicrobial activity among sulfonamides, a preliminary screening against common bacterial and fungal strains is warranted[1][2][4].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Compound Dilution: Perform a two-fold serial dilution of CPT-SULFA in a 96-well microtiter plate with the appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of CPT-SULFA that visibly inhibits microbial growth.
Phase 2: Mechanistic Deep Dive & Target Identification
Based on the outcomes of Phase 1, the second phase of evaluation will focus on elucidating the mechanism of action of CPT-SULFA. The structural features of CPT-SULFA suggest several potential avenues for investigation.
Enzyme Inhibition Assays
Many sulfonamides exert their therapeutic effects through enzyme inhibition. The following assays are proposed based on the known activities of related compounds.
-
Dihydropteroate Synthase (DHPS) Inhibition Assay: As a classic target for antibacterial sulfonamides, inhibition of DHPS should be investigated if antimicrobial activity is observed[1].
-
Carbonic Anhydrase (CA) Inhibition Assay: Sulfonamides are well-known inhibitors of CAs, which are implicated in various diseases including cancer and glaucoma.
-
Kinase Inhibition Assays: The benzenesulfonamide scaffold is present in several kinase inhibitors[10]. A broad kinase panel screening would be beneficial to identify potential targets. For instance, Polo-like kinase 4 (PLK4) has been identified as a target for some benzenesulfonamide derivatives[10].
-
Cyclooxygenase (COX) Inhibition Assay: To explore potential anti-inflammatory effects, the inhibitory activity of CPT-SULFA against COX-1 and COX-2 should be evaluated[11].
Experimental Protocol: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Incubation: Incubate the kinase with varying concentrations of CPT-SULFA for a predefined period.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Reaction Termination: Stop the reaction after a specific time.
-
Signal Detection: Detect the product formation using an appropriate method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Determine the IC50 value of CPT-SULFA for the target enzyme.
Anti-inflammatory Activity Assessment
The potential anti-inflammatory properties of CPT-SULFA can be assessed using cell-based assays.
Experimental Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of CPT-SULFA for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production by CPT-SULFA.
Antiviral Activity Evaluation
Given that some benzenesulfonamide derivatives have shown antiviral activity, for instance against the HIV-1 capsid protein or influenza hemagglutinin, this is another avenue for exploration[12][13][14].
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate.
-
Compound and Virus Addition: Add serial dilutions of CPT-SULFA to the cells, followed by the addition of a specific virus (e.g., Influenza A virus) at a known multiplicity of infection (MOI).
-
Incubation: Incubate the plate for a period sufficient to observe CPE in the virus control wells.
-
CPE Observation: Visually assess the CPE under a microscope or quantify cell viability using a colorimetric assay (e.g., crystal violet staining).
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) of CPT-SULFA.
Phase 3: Advanced Mechanistic Studies and In Silico Correlation
Should CPT-SULFA demonstrate promising activity in a particular area, further in-depth studies will be necessary to validate its mechanism and potential for further development.
Target Engagement and Validation
-
Western Blot Analysis: To confirm the effect of CPT-SULFA on specific signaling pathways identified through kinase screening.
-
Cellular Thermal Shift Assay (CETSA): To provide evidence of direct target engagement within the cellular environment.
In Silico Molecular Docking
Computational modeling can provide valuable insights into the binding mode of CPT-SULFA with its putative target(s) and guide further lead optimization[1][15].
Workflow: Molecular Docking
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Ligand Preparation: Generate a 3D conformer of CPT-SULFA.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of CPT-SULFA within the active site of the target protein.
-
Analysis: Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of inhibition.
Conclusion and Future Directions
This technical guide provides a robust and logical framework for the initial in vitro evaluation of this compound. The phased approach ensures a cost-effective and scientifically rigorous assessment of its therapeutic potential. Positive outcomes from this comprehensive in vitro profiling will provide a strong rationale for advancing CPT-SULFA into further preclinical development, including in vivo efficacy and safety studies. The multifaceted nature of the sulfonamide scaffold suggests that CPT-SULFA could hold promise in a variety of therapeutic areas, and the proposed evaluation strategy is designed to uncover these possibilities.
References
- 1. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | Benchchem [benchchem.com]
- 6. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 001chemical.com [001chemical.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound|lookchem [lookchem.com]
- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targets of Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged pharmacophore in a vast array of therapeutic agents.[1][2][3] Initially recognized for its antibacterial properties, the structural and electronic versatility of this moiety has enabled its application against a remarkably diverse set of biological targets. This guide provides an in-depth technical analysis of the key therapeutic targets of benzenesulfonamide derivatives, moving beyond the classical antibacterial and carbonic anhydrase targets to explore its significant role in oncology, virology, and inflammatory diseases. We will dissect the mechanistic basis of target engagement, provide field-proven insights into experimental validation, and present detailed protocols and workflows to empower researchers in the discovery and development of novel benzenesulfonamide-based therapeutics.
The Enduring Legacy and Versatility of the Benzenesulfonamide Scaffold
The journey of sulfonamides in medicine began with the discovery of their antibacterial action, where they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] This mechanism, which mimics the natural substrate para-aminobenzoic acid (PABA), laid the foundation for the first generation of synthetic antimicrobial agents.[1] However, the therapeutic potential of the R-SO₂NH₂ group extends far beyond DHPS. Its unique properties—a tetrahedral geometry, the ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions—make it an exceptionally versatile zinc-binding group (ZBG). This has been pivotal in its application as an inhibitor for a broad class of metalloenzymes.[4][5] Today, benzenesulfonamide derivatives are found in drugs treating conditions as varied as glaucoma, cancer, HIV, hypertension, and diabetes, underscoring the scaffold's profound impact on drug discovery.[2][6][7]
Major Classes of Therapeutic Targets
The benzenesulfonamide moiety's ability to interact with diverse protein active sites has led to its successful application against multiple target families.
Carbonic Anhydrases (CAs): The Archetypal Metalloenzyme Target
Carbonic anhydrases are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[5] Their inhibition is a key therapeutic strategy for various pathologies.[4]
-
Mechanism of Action: The primary sulfonamide group (-SO₂NH₂) is the critical pharmacophore. The nitrogen atom deprotonates and coordinates directly with the Zn²⁺ ion in the enzyme's active site, while the sulfonyl oxygens form hydrogen bonds with the surrounding amino acid residues, effectively blocking substrate access.[5]
-
Therapeutic Relevance:
-
Glaucoma: Inhibition of CA isozymes in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure. Dorzolamide and Brinzolamide are topical CA inhibitors based on this principle.[5]
-
Cancer: Hypoxic tumors often overexpress transmembrane CAs (e.g., CA IX and CA XII), which help maintain an acidic tumor microenvironment conducive to invasion and metastasis.[8] Targeting these isozymes is an active area of anticancer drug development.[4][8]
-
Other Applications: CA inhibitors are also used as diuretics (e.g., Acetazolamide), for treating epilepsy, and managing altitude sickness.[4][8][9]
-
Kinase Inhibitors: Targeting Oncogenic Signaling
The benzenesulfonamide group is a key feature in several successful kinase inhibitors, particularly those targeting the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently mutated in cancers like melanoma.[10]
-
Mechanism of Action: In this context, the sulfonamide moiety often serves as a crucial hydrogen bond donor/acceptor, anchoring the inhibitor within the ATP-binding pocket of the kinase. It does not typically coordinate with a metal ion but instead forms critical interactions with the kinase hinge region or other key residues.
-
Key Examples:
-
Dabrafenib: A potent inhibitor of BRAF kinases with V600E mutations.[11][12] The terminal sulfonamide group forms key hydrogen bonds that contribute to its high affinity and selectivity.
-
Sorafenib: A multi-kinase inhibitor targeting Raf-1, BRAF, VEGFR, and PDGFR.[12][13] Its structure incorporates a urea and a sulfonamide-like moiety that contribute to its broad inhibitory profile.
-
-
Therapeutic Relevance: These inhibitors have revolutionized the treatment of BRAF-mutant metastatic melanoma and are approved for other cancers, including non-small cell lung cancer and anaplastic thyroid cancer.[12][14]
Diagram 1: Simplified MAPK Signaling Pathway and BRAF Inhibition
This diagram illustrates the MAPK signaling cascade, a critical pathway in cell proliferation. It highlights the role of the BRAF kinase and shows where benzenesulfonamide-based inhibitors like Dabrafenib intervene to block downstream signaling in cancer cells.
Caption: MAPK pathway showing BRAF inhibition.
Protease Inhibitors: A Diverse Target Class
Benzenesulfonamides have been successfully developed as inhibitors for various classes of proteases, playing crucial roles in anticancer, anti-inflammatory, and antiviral therapies.[2][3][15][16][17]
-
Mechanism of Action: The mechanism varies depending on the protease class.
-
Metalloproteases (e.g., MMPs): Similar to carbonic anhydrases, the sulfonamide group can act as a zinc-binding moiety to inhibit matrix metalloproteases (MMPs), which are involved in tumor invasion.[2][15]
-
Aspartic Proteases (e.g., HIV Protease): In drugs like Amprenavir, the sulfonamide is not the primary pharmacophore but a key structural element that forms extensive hydrogen bond networks within the enzyme's active site, displacing a critical water molecule.[2][15]
-
Cysteine and Serine Proteases: Sulfonamide derivatives can inhibit caspases, cathepsins, and human neutrophil elastase, often through interactions that stabilize the transition state or block substrate access.[2][15][16][17]
-
-
Therapeutic Relevance: This class of inhibitors is vital for managing HIV, treating inflammatory conditions like emphysema and rheumatoid arthritis, and has potential in cancer therapy by targeting MMPs and caspases.[2][3][15][16][17]
Emerging Targets: Ion Channels, Transporters, and Beyond
The application of the benzenesulfonamide scaffold continues to expand into novel target spaces.
-
Ion Channels and Transporters: Certain bis-sulfonamide derivatives have been shown to function as anion transporters, with potential applications in inducing apoptosis in cancer cells.[18] Additionally, many anticonvulsant drugs, which target ion channels, feature sulfonamide or related structures.[9][19]
-
Tubulin: A series of benzenesulfonamide derivatives have demonstrated potent anti-proliferative activity by targeting tubulin, disrupting microtubule polymerization in cancer cells.[20][21][22][23]
-
Influenza Hemagglutinin (HA): Novel benzenesulfonamide derivatives have been identified as inhibitors of the influenza HA protein, preventing the fusion of the virus with the host cell membrane.[24]
-
Multi-Target Ligands for Alzheimer's Disease: Researchers are exploring tryptanthrin derivatives containing benzenesulfonamide substituents as multi-functional agents for Alzheimer's disease, targeting cholinesterase activity and neuroinflammation.[25][26]
Table 1: Summary of Key Benzenesulfonamide Drugs and Their Targets
| Drug Name | Target Class | Specific Target(s) | Primary Indication(s) |
| Acetazolamide | Carbonic Anhydrase | CA Isozymes | Glaucoma, Diuresis, Epilepsy[5] |
| Dorzolamide | Carbonic Anhydrase | CA Isozymes | Glaucoma[5] |
| Dabrafenib | Kinase | BRAF V600E | Metastatic Melanoma, NSCLC[11][14] |
| Sorafenib | Kinase | Raf-1, BRAF, VEGFR, PDGFR | Renal Cell Carcinoma, Hepatocellular Carcinoma[13] |
| Amprenavir | Protease | HIV-1 Protease | HIV/AIDS[2][15] |
| Celecoxib | Cyclooxygenase | COX-2 | Inflammation, Pain |
| Sildenafil | Phosphodiesterase | PDE5 | Erectile Dysfunction, Pulmonary Hypertension[6] |
Methodologies for Target Identification and Validation
Identifying the specific molecular target of a bioactive benzenesulfonamide derivative is a critical step in drug development. Several powerful, unbiased techniques are employed for this purpose.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy to identify and characterize enzyme function directly in native biological systems.[27][28][29] It uses active-site-directed chemical probes to map the functional state of enzymes on a proteome-wide scale.[28]
-
Causality and Rationale: Unlike expression-based methods (genomics, transcriptomics), ABPP measures protein function. This is critical because a protein may be highly expressed but functionally inactive. ABPP directly identifies the proteins that are engaged by a small molecule, providing a direct link between target binding and phenotype.[29]
-
Workflow:
-
Probe Design: An activity-based probe (ABP) is designed. It typically consists of a reactive group (warhead) that covalently binds to the active site of an enzyme class, a recognition element (scaffold), and a reporter tag (e.g., biotin or a fluorophore).[29]
-
Labeling: The ABP is incubated with a complex proteome (e.g., cell lysate or live cells).
-
Analysis: The reporter tag is used to visualize labeled proteins (via gel electrophoresis) or to enrich them for identification by mass spectrometry (LC-MS/MS).[28]
-
Competitive ABPP: To identify the target of a specific inhibitor, the proteome is pre-incubated with the inhibitor before adding the broad-spectrum ABP. The inhibitor will compete with the ABP for binding to its target protein(s). Proteins that show a decrease in ABP labeling in the presence of the inhibitor are identified as its targets.[28]
-
Diagram 2: Experimental Workflow for Competitive ABPP
This diagram outlines the steps for identifying the target of a novel benzenesulfonamide inhibitor using a competitive Activity-Based Protein Profiling (ABPP) approach.
Caption: Workflow for competitive ABPP target ID.
Detailed Protocol: In-Gel Fluorescence Assay for Target Engagement
This protocol provides a self-validating system to quickly assess whether a benzenesulfonamide derivative engages with a target within a specific enzyme class (e.g., serine hydrolases) in a complex proteome.
Objective: To visualize target engagement by competitive displacement of a fluorescent activity-based probe.
Materials:
-
Test Benzenesulfonamide Derivative (dissolved in DMSO).
-
Control Inhibitor (known inhibitor for the target class, for positive control).
-
Vehicle Control (DMSO).
-
Cell Lysate (e.g., from a relevant cancer cell line).
-
Activity-Based Probe (ABP): e.g., Fluorophosphonate-rhodamine (FP-rhodamine) for serine hydrolases.
-
SDS-PAGE gels, buffers, and imaging system (e.g., Typhoon FLA 9500).
Methodology:
-
Proteome Preparation: Prepare cell lysate at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS). Quantify protein concentration using a BCA assay.
-
Competitive Incubation (The Core Logic):
-
Aliquot 50 µL of the cell lysate (50 µg protein) into three separate microcentrifuge tubes labeled "Vehicle," "Test Inhibitor," and "Positive Control."
-
To the "Vehicle" tube, add 1 µL of DMSO.
-
To the "Test Inhibitor" tube, add 1 µL of your benzenesulfonamide derivative (e.g., at 100x final concentration, for a final concentration of 10 µM).
-
To the "Positive Control" tube, add 1 µL of the known control inhibitor.
-
Incubate all tubes for 30 minutes at 37°C to allow the inhibitor to bind to its target(s).
-
-
Probe Labeling:
-
Add 1 µL of the FP-rhodamine probe (e.g., 50 µM stock for a 1 µM final concentration) to each tube.
-
Incubate for another 30 minutes at 37°C. The probe will covalently label the active sites of serine hydrolases that were not blocked by the pre-incubated inhibitor.
-
-
Sample Preparation for Gel:
-
Stop the reaction by adding 20 µL of 4x SDS-PAGE loading buffer to each tube.
-
Heat the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Imaging:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate proteins by molecular weight.
-
Crucially, do not stain the gel with Coomassie Blue. Scan the gel directly using a fluorescence scanner set to the appropriate excitation/emission wavelengths for rhodamine.
-
-
Data Interpretation (Self-Validation):
-
The "Vehicle" lane will show a pattern of fluorescent bands, each representing an active serine hydrolase labeled by the probe.
-
In the "Test Inhibitor" lane, one or more of these bands should disappear or show significantly reduced intensity. The molecular weight of these bands corresponds to the potential target(s) of your benzenesulfonamide derivative.
-
The "Positive Control" lane should validate the assay by showing the disappearance of the expected target band.
-
Future Directions and Conclusion
The benzenesulfonamide scaffold is far from being fully exploited. Its proven success across diverse target classes ensures its continued prominence in drug discovery. Future efforts will likely focus on several key areas:
-
Isozyme-Specific Inhibitors: Designing derivatives with high selectivity for specific enzyme isozymes (e.g., tumor-specific CA IX over ubiquitous CA II) remains a major goal to improve efficacy and reduce side effects.[30]
-
Covalent and Targeted Covalent Inhibitors: Incorporating reactive moieties into the benzenesulfonamide scaffold can lead to the development of targeted covalent inhibitors, offering increased potency and duration of action.
-
Multi-Target Ligands: As demonstrated in Alzheimer's research, designing single molecules that can modulate multiple targets in a disease network is a growing trend.[25][26]
-
Novel Target Discovery: Unbiased methods like ABPP will continue to uncover novel and unexpected targets for benzenesulfonamide-based compounds, opening new therapeutic avenues.[28][31][32]
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 10. Current Insights into the Role of BRAF Inhibitors in Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ipilimumab, Vemurafenib, Dabrafenib, and Trametinib: Synergistic Competitors in the Clinical Management of BRAF Mutant Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Inhibitors against Mutated BRAF and MEK for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents -ORCA [orca.cardiff.ac.uk]
- 18. Ion Channels and Transporters as Therapeutic Agents: From Biomolecules to Supramolecular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 20. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Benzenesulfonamide derivatives (Universidad de Salamanca) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 22. Benzenesulfonamide derivatives (Universidad de Salamanca) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 23. WO2021009568A1 - Benzenesulfonamide derivatives and uses thereof - Google Patents [patents.google.com]
- 24. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 28. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 29. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Activity-based protein profiling for natural product target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
An In-depth Technical Guide to Early-Stage Research on 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals embarking on early-stage research of the versatile chemical entity, 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide. This molecule, possessing a unique combination of a benzenesulfonamide core, a trifluoromethylphenyl group, and a reactive 1,2-diaminobenzene moiety, holds significant potential in medicinal chemistry, particularly as a kinase inhibitor scaffold and a crucial building block for Proteolysis-Targeting Chimeras (PROTACs).
Introduction: Unveiling the Potential of a Multifunctional Scaffold
This compound (CAS No. 380349-00-8) is a synthetic organic compound characterized by the molecular formula C13H12F3N3O2S and a molecular weight of 331.31 g/mol .[1] Its structure is notable for three key functional regions:
-
The Benzenesulfonamide Core: A well-established pharmacophore in numerous clinically approved drugs, known for its ability to interact with a variety of biological targets.
-
The 3-(Trifluoromethyl)phenyl Group: This moiety often enhances metabolic stability and can contribute to specific binding interactions with target proteins.
-
The 3,4-Diaminophenyl Moiety: This ortho-diamine functionality provides a reactive handle for further chemical modifications, making it an ideal precursor for the synthesis of more complex molecules, including heterocyclic ring systems and linkers for PROTACs.
The convergence of these features positions this compound as a molecule of interest for investigators exploring novel therapeutics in oncology, immunology, and beyond.
Synthesis and Characterization: A Strategic Approach
Proposed Synthetic Pathway
The synthesis commences with the coupling of 3,4-dinitrobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline to form the sulfonamide bond, followed by the reduction of the two nitro groups to the corresponding diamine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-(Trifluoromethyl)phenyl)-3,4-dinitrobenzenesulfonamide
-
To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq) dropwise.
-
Slowly add a solution of 3,4-dinitrobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the dinitro intermediate.
Step 2: Synthesis of this compound
-
To a suspension of N-(3-(trifluoromethyl)phenyl)-3,4-dinitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the final product.
Physicochemical Characterization
A thorough characterization of the synthesized compound is essential to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons in the trifluoromethylphenyl and diaminophenyl rings, as well as signals for the amine and sulfonamide protons. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic signal for the trifluoromethyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C13H12F3N3O2S). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Biological Evaluation: A Gateway to Kinase Inhibition and Protein Degradation
The structural features of this compound suggest its potential as a modulator of protein kinases and as a foundational component for PROTACs.
Kinase Inhibitor Screening
Benzenesulfonamide derivatives are known to be potent inhibitors of various kinases.[2][3] Given the structural similarities to known inhibitors, Polo-like kinase 4 (PLK4) and Transforming growth factor-beta receptor 1 (ALK5) represent logical starting points for kinase screening.[4][5]
Caption: Workflow for evaluating the compound as a kinase inhibitor.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format for ALK5) [6]
-
Buffer Preparation: Prepare 1x Kinase Assay Buffer by diluting a 5x stock solution.
-
Compound Dilution: Prepare a serial dilution of the test compound in 1x Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Reaction Setup: In a 384-well plate, add the diluted compound, the ALK5 enzyme, and the appropriate peptide substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the compound concentration to determine the IC50 value.
Application as a PROTAC Building Block
PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[7] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The 3,4-diaminophenyl moiety of the topic compound is an excellent starting point for the synthesis of PROTAC linkers. The two adjacent amino groups can be readily converted into various heterocyclic systems, such as benzimidazoles, which can serve as part of the linker structure.
Caption: Conceptual diagram of a PROTAC utilizing a linker derived from the topic compound.
The synthesis of a PROTAC using this building block would involve the initial formation of a suitable heterocyclic linker from the diamino functionality, followed by sequential coupling of the target protein ligand and the E3 ligase ligand.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for early-stage drug discovery. Its straightforward synthesis, coupled with its potential as both a direct-acting kinase inhibitor and a key building block for the burgeoning field of targeted protein degradation, makes it an attractive starting point for novel therapeutic development. Future research should focus on the detailed elucidation of its kinase inhibitory profile, the synthesis and evaluation of a diverse library of PROTACs derived from this scaffold, and in-depth structure-activity relationship (SAR) studies to optimize its potency and selectivity.
References
- 1. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. ulab360.com [ulab360.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Note: Investigating the Potential of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide as a Novel Carbonic Anhydrase IX Inhibitor for Cancer Research
Disclaimer: The following application note is a scientifically guided research framework. Publicly available experimental data on 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide is limited. Therefore, the proposed application, mechanism of action, and protocols are hypothetical and based on the structural characteristics of the molecule, specifically its benzenesulfonamide core, which is common in carbonic anhydrase inhibitors. This document is intended to serve as a template for the investigation of this compound's potential biological activities.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid tumors often exhibit regions of hypoxia, which leads to the upregulation of various adaptive proteins, including Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that plays a crucial role in maintaining the pH balance of cancer cells in the acidic tumor microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX helps cancer cells to thrive and proliferate in conditions that would be detrimental to normal cells. Its expression is highly restricted in normal tissues but is overexpressed in a variety of cancers, making it an attractive therapeutic target.
The benzenesulfonamide scaffold is a well-established pharmacophore for potent and selective carbonic anhydrase inhibitors. This application note describes a hypothetical framework for investigating This compound , a compound possessing this key structural feature, as a novel inhibitor of CA IX. We propose a series of in vitro and cell-based assays to characterize its inhibitory potential and its effects on cancer cell biology.
Proposed Mechanism of Action
We hypothesize that this compound acts as an inhibitor of Carbonic Anhydrase IX. The sulfonamide group is proposed to coordinate with the zinc ion in the active site of CA IX, thereby blocking its catalytic activity. The trifluoromethylphenyl moiety may contribute to the binding affinity and selectivity for the target enzyme. By inhibiting CA IX, the compound is expected to disrupt the pH regulation in cancer cells, leading to intracellular acidification and a subsequent reduction in cell proliferation and survival.
Application Notes & Protocols: 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the potential applications of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide (CAS No: 380349-00-8) in the field of oncology research. While direct studies on this specific molecule are not extensively published, its chemical structure, featuring a benzenesulfonamide core, a trifluoromethyl group, and two reactive amino groups, positions it as a highly valuable building block for the synthesis of novel anticancer agents. Notably, its classification as a "Protein Degrader Building Block" suggests a primary application in the development of advanced cancer therapeutics such as Proteolysis-Targeting Chimeras (PROTACs). This guide will explore its mechanistic potential, provide hypothetical synthetic applications, and detail essential experimental protocols for evaluating the efficacy of its derivatives.
Introduction to this compound
This compound is a substituted aromatic sulfonamide. Its molecular structure is characterized by three key functional components that are of significant interest in medicinal chemistry and oncology:
-
The Benzenesulfonamide Scaffold: This moiety is a well-established pharmacophore present in numerous approved drugs. In oncology, sulfonamide derivatives have been shown to exhibit a wide range of anticancer activities, including the inhibition of carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases, as well as disruption of the cell cycle.[1]
-
The Trifluoromethyl (CF3) Group: The inclusion of a trifluoromethyl group on the phenyl ring is a common strategy in modern drug design. This group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.
-
The 3,4-Diamino Functionality: The two amino groups on the benzenesulfonamide ring offer versatile handles for chemical modification. These nucleophilic sites can be readily derivatized, making the compound an ideal starting material for constructing more complex molecules.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 380349-00-8[2][3][4][5][6] |
| Molecular Formula | C₁₃H₁₂F₃N₃O₂S[2][3] |
| Molecular Weight | 331.31 g/mol [2] |
| Appearance | Off-white to yellow powder |
| Purity | Typically ≥95%[3] |
| Key Classification | Protein Degrader Building Block[3] |
Primary Application: A Building Block for Targeted Protein Degraders (PROTACs)
The most promising application for this compound is as a synthetic intermediate in the creation of PROTACs. A PROTAC is a heterobifunctional molecule that hijacks the cell's natural protein disposal system to eliminate specific disease-causing proteins.
A PROTAC consists of three parts:
-
A ligand that binds to a target protein of interest (POI).
-
A ligand that binds to an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
The diamino functionality of the title compound makes it an excellent candidate for incorporation into the linker or for modification to become a ligand itself. For instance, one amino group could be used to attach the E3 ligase ligand, while the other could be functionalized to connect to the target protein ligand.
Hypothetical PROTAC Synthesis and Mechanism
The diagram below illustrates the general mechanism of a PROTAC synthesized using a derivative of this compound. In this hypothetical scenario, the compound is part of the linker connecting a kinase inhibitor (targeting a hypothetical oncogenic kinase) to a ligand for the Cereblon (CRBN) E3 ligase.
Figure 1: Hypothetical mechanism of a PROTAC derived from the title compound.
This mechanism offers a powerful alternative to simple inhibition, as it leads to the complete removal of the target protein, potentially overcoming resistance mechanisms and requiring only transient target engagement.
Other Potential Applications in Oncology
Beyond PROTACs, the structural motifs of this compound suggest its utility in synthesizing other classes of oncology agents:
-
Kinase Inhibitors: The benzenesulfonamide core is found in several tyrosine kinase inhibitors. The amino groups can be functionalized to generate derivatives that target the ATP-binding site of various oncogenic kinases.
-
Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in certain tumors and contribute to the acidic tumor microenvironment.[1] Derivatives could be screened for activity against tumor-associated CA isoforms like CA-IX and CA-XII.
-
Inducers of Apoptosis: Some aminobenzenesulfonamide derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[7][8]
Experimental Protocols for Derivative Evaluation
Once novel compounds are synthesized from this compound, a series of standard in vitro assays are required to characterize their anticancer activity.
Figure 2: Standard workflow for evaluating novel anticancer derivatives.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration at which a test compound inhibits cancer cell growth by 50% (IC₅₀).
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates, multichannel pipette, incubator, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivative in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Purple formazan crystals should become visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is essential for confirming the mechanism of action of a PROTAC derivative.
Rationale: Western blotting allows for the detection and quantification of a specific protein in a complex mixture. By treating cells with the PROTAC derivative over a time course, one can visualize the disappearance of the target protein, confirming its degradation.
Materials:
-
Cancer cells treated with the derivative at its IC₅₀ concentration (and vehicle control) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Lysis: Harvest treated cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 20-30 µg of protein per lane) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading across all lanes.
Conclusion and Future Directions
This compound represents a promising and versatile starting material for the synthesis of novel oncology therapeutics. Its key structural features align well with current trends in drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Researchers can leverage this building block to develop sophisticated molecules like PROTACs that offer new avenues for treating cancers, including those resistant to conventional inhibitors. The protocols outlined here provide a foundational framework for the preclinical in vitro evaluation of such novel derivatives, paving the way for the identification of new candidate drugs for further development.
References
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 001chemical.com [001chemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Buy Building Blocks | Research Chemicals Products | Biosynth [biosynth.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. 380349-00-8|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Carbonic Anhydrase and the Rationale for Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple but vital reaction for maintaining acid-base balance, CO2 transport, and electrolyte secretion.[1] With 15 known isoforms in humans, each exhibiting distinct tissue distribution and subcellular localization, CAs are implicated in a variety of pathological conditions.[3] Consequently, the development of isoform-selective CA inhibitors is a highly pursued avenue in drug discovery for treating diseases such as glaucoma, epilepsy, and cancer.[3]
Benzenesulfonamides represent a major class of CA inhibitors, with their efficacy rooted in the interaction of the sulfonamide moiety with the zinc ion in the enzyme's active site.[3][4] The compound 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide belongs to this class of inhibitors. Understanding its mechanism of action and having robust protocols for its evaluation are crucial for advancing research and development in this area.
Mechanism of Action: A Tale of Zinc and Sulfonamides
The inhibitory action of benzenesulfonamides against carbonic anhydrases is a well-elucidated mechanism. The deprotonated sulfonamide nitrogen acts as a strong coordinating ligand to the Zn(II) ion located at the bottom of the active site cleft. This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.
The affinity and selectivity of a sulfonamide inhibitor for different CA isoforms are dictated by the chemical nature of the "tail," which is the part of the molecule extending from the sulfonamide group.[3][5][6] This tail can form various interactions, including hydrogen bonds and van der Waals contacts, with amino acid residues lining the active site.[3][4] These interactions are critical for achieving isoform-specific inhibition.[3]
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Illustrative Inhibitory Profile of a Representative Benzenesulfonamide
| Isoform | Kᵢ (nM) | Biological Relevance |
| hCA I | 41.5 - 1500 | Cytosolic, off-target for many applications |
| hCA II | 30.1 - 755 | Cytosolic, physiologically dominant, target for glaucoma |
| hCA IX | 1.5 - 38.9 | Transmembrane, tumor-associated, cancer target |
| hCA XII | 0.8 - 12.4 | Transmembrane, tumor-associated, cancer target |
| Note: The Kᵢ values are illustrative and based on data for various 4-substituted benzenesulfonamides as reported in the literature.[5] Actual values for this compound must be determined experimentally. |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Benzenesulfonamides
This protocol provides a general method for the synthesis of N-aryl benzenesulfonamides, which can be adapted for the synthesis of this compound from the corresponding sulfonyl chloride and aniline derivative.
Materials:
-
Appropriate arylsulfonyl chloride (e.g., 3,4-dinitrobenzenesulfonyl chloride as a precursor)
-
Substituted aniline (e.g., 3-(trifluoromethyl)aniline)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 - 1.5 eq) to the solution and stir.
-
Dissolve the arylsulfonyl chloride (1.0 eq) in the same solvent in a separate flask.
-
Add the arylsulfonyl chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
For the target compound, a subsequent reduction of the nitro groups to amino groups would be necessary, for example, using catalytic hydrogenation (e.g., H₂, Pd/C) or a chemical reducing agent (e.g., SnCl₂/HCl).
Caption: Workflow for the Synthesis of N-Aryl Benzenesulfonamides.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This protocol describes a highly accurate method for determining the inhibition constants (Kᵢ) of compounds against various CA isoforms.[1][7][8]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (20 mM)
-
Phenol red (0.2 mM) as a pH indicator
-
CO₂-saturated water
-
Test inhibitor stock solution (e.g., in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the CA enzyme in the assay buffer. Prepare serial dilutions of the inhibitor in the same buffer.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C). Set the spectrophotometer to monitor the absorbance change of phenol red at its λmax (around 557 nm).
-
Reaction: The instrument rapidly mixes the enzyme solution (with or without the inhibitor) with the CO₂-saturated water. The CA-catalyzed hydration of CO₂ produces protons, leading to a pH drop, which is monitored by the change in absorbance of the phenol red indicator.
-
Data Acquisition: Record the initial rates of the enzymatic reaction for a period of 10-100 seconds.
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction in the absence and presence of various concentrations of the inhibitor.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the inhibitor concentration versus the enzyme activity to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.
Structural Insights from X-ray Crystallography
X-ray crystallography provides invaluable atomic-level details of how sulfonamide inhibitors bind to the active site of carbonic anhydrases.[3][9][10][11] These studies have consistently shown the coordination of the sulfonamide nitrogen to the catalytic zinc ion. Furthermore, the crystal structures reveal the specific interactions between the inhibitor's "tail" and the amino acid residues of the enzyme, which is the basis for isoform selectivity. For a novel inhibitor like this compound, obtaining a co-crystal structure with target CA isoforms would be a critical step in understanding its binding mode and guiding further optimization.
Conclusion and Future Directions
This compound, as a member of the benzenesulfonamide class of compounds, holds potential as a carbonic anhydrase inhibitor. The provided protocols offer a framework for its synthesis and detailed characterization of its inhibitory activity. The key to unlocking its therapeutic potential will be the determination of its inhibitory profile against a panel of CA isoforms and a thorough understanding of its structure-activity relationships. Further studies, including in vivo efficacy and safety assessments, will be necessary to evaluate its promise as a clinical candidate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assay Design for Modulators of 14-3-3 Protein-Protein Interactions Using 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide as a Model Compound
An Application Guide
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust cell-based assays to identify and characterize small molecule modulators of 14-3-3 protein-protein interactions (PPIs). We utilize 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide, a compound representative of the benzenesulfonamide chemical class, as a model to construct a screening funnel. The guide details the principles and protocols for a primary NanoBRET™ assay for intracellular target engagement, a secondary orthogonal assay for target validation using the Cellular Thermal Shift Assay (CETSA), and a tertiary functional assay to assess downstream cellular effects. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating and reproducible workflow.
Part 1: Scientific Background and Rationale
The Therapeutic Potential of Targeting 14-3-3 Proteins
The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed dimeric proteins that are central regulators in eukaryotic cell signaling.[1][2] They function by binding to phosphorylated serine or threonine motifs on a vast number of client proteins, thereby controlling their function, localization, and stability.[1][3] This positions 14-3-3 proteins as critical nodes in pathways governing cell cycle control, apoptosis, and signal transduction.[4][5] Dysregulation of 14-3-3 interactions is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive but challenging therapeutic targets.[1] Small molecules that can either inhibit or stabilize specific 14-3-3/client interactions are therefore of significant interest in drug discovery.
Assay Strategy: A Multi-Faceted Approach
Identifying and validating a true modulator of a PPI requires a multi-step approach to build confidence in the results. This guide proposes a three-tiered assay funnel:
-
Primary Screen (Target Engagement): A robust, high-throughput assay to measure direct binding of the compound to the target protein inside living cells.
-
Secondary Screen (Orthogonal Validation): A method with a different physical principle to confirm the binding interaction observed in the primary screen, reducing the risk of artifacts.
-
Tertiary Screen (Functional Consequence): A cell health or signaling assay to link the molecular binding event to a measurable physiological outcome.
This strategy ensures that a selected compound not only engages its intended target in the complex cellular environment but also elicits a relevant biological response.
Caption: A generic 14-3-3 signaling pathway where an inhibitor disrupts the PPI.
Part 2: The Assay Workflow: From Conception to Validation
The development of a reliable cell-based assay follows a logical progression of optimization and validation steps. This workflow is designed to systematically establish a robust screening platform.
Caption: The sequential workflow for developing and executing the screening cascade.
Part 3: Detailed Experimental Protocols
Protocol 1: Primary Screen - NanoBRET™ Assay for 14-3-3 PPI
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures PPIs in real-time within living cells.[6] It relies on energy transfer from a bright NanoLuc® luciferase donor fused to one protein to a fluorescent HaloTag® acceptor fused to the interacting partner.
Scientific Rationale: This technology is chosen for its high sensitivity, low background, and ratiometric output, which minimizes artifacts common in cell-based assays. It directly measures target engagement in a physiological context.
Caption: The principle of the NanoBRET PPI assay and its disruption by an inhibitor.
Materials:
| Reagent | Recommended Source |
|---|---|
| HEK293 Cells | ATCC |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher Scientific |
| FuGENE® HD Transfection Reagent | Promega |
| pNLF1-N [CMV/Hygro] Vector | Promega |
| pHTN HaloTag® CMV-neo Vector | Promega |
| NanoBRET™ Nano-Glo® Substrate | Promega |
| HaloTag® NanoBRET™ 618 Ligand | Promega |
| 3,4-Diamino-N-(3-trifluoromethyl)phenyl)benzenesulfonamide | e.g., ChemicalBook (CAS 380349-00-8)[7] |
| 96-well and 384-well white assay plates| Corning |
Step-by-Step Methodology:
-
Vector Preparation: Clone the coding sequence for a human 14-3-3 isoform (e.g., sigma or zeta) into the pNLF1-N vector to create a C-terminal NanoLuc fusion. Clone the coding sequence of a known client protein (e.g., c-Raf) into the pHTN HaloTag® vector.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM with 10% FBS.
-
Co-transfect cells with the 14-3-3-NanoLuc and HaloTag-Client plasmids at an optimized ratio (e.g., 1:10) using FuGENE® HD.
-
Incubate for 24 hours post-transfection.
-
-
Assay Execution (384-well format):
-
Harvest transfected cells and resuspend in Opti-MEM™ at an optimized density (e.g., 2 x 10^5 cells/mL).
-
Prepare the HaloTag® 618 Ligand at 2X the final optimized concentration (e.g., 200 nM) in Opti-MEM™.
-
Add 10 µL of the cell suspension to each well.
-
Add 10 µL of the 2X HaloTag® Ligand solution to the cells. Incubate at 37°C for 2 hours.
-
Prepare serial dilutions of this compound in assay medium. Add 1 µL to appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for 90 minutes at 37°C.
-
Prepare NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add 5 µL of the substrate to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle control (0% inhibition) and a high-concentration control or known inhibitor (100% inhibition).
-
Plot the normalized response against the log of the compound concentration and fit a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Orthogonal Screen - Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: CETSA provides a label-free method to verify target engagement in a cellular context. The principle is that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm). This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining via Western Blot or ELISA.
Step-by-Step Methodology:
-
Cell Treatment: Culture an appropriate cell line (e.g., HEK293) to ~80% confluency. Treat cells with the model compound at a relevant concentration (e.g., 10x IC50 from the BRET assay) or vehicle control for 2 hours.
-
Cell Lysis and Heating:
-
Harvest and wash the cells. Resuspend in PBS supplemented with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Quantification:
-
Separate soluble and precipitated fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble 14-3-3 protein at each temperature point using Western Blot with a specific anti-14-3-3 antibody.
-
-
Data Analysis:
-
Quantify band intensities from the Western Blot.
-
Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms engagement.
-
Protocol 3: Functional Screen - Cell Viability Assay
Scientific Rationale: Since 14-3-3 proteins are key regulators of apoptosis and cell survival, inhibiting a critical 14-3-3 interaction is expected to impact cell health. A viability assay provides the crucial link between target engagement and a cellular phenotype. Assays measuring ATP levels (as an indicator of metabolic activity) are highly sensitive and suitable for high-throughput formats.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the targeted 14-3-3 pathway (e.g., A549 lung cancer cells) in a 96-well plate at an optimized density. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the model compound for 48-72 hours.
-
Assay Execution:
-
Use a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Equilibrate the plate and reagents to room temperature.
-
Add the reagent directly to the wells according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to vehicle-treated controls.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the EC50 value.
-
Part 4: Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The performance of the primary assay must be validated to ensure its suitability for screening.
Table 1: Example Dose-Response Data for Model Compound in NanoBRET Assay
| Concentration (µM) | % Inhibition (Mean) | Std. Dev. |
|---|---|---|
| 100 | 98.5 | 2.1 |
| 30 | 91.2 | 3.5 |
| 10 | 75.6 | 4.2 |
| 3 | 48.9 | 5.1 |
| 1 | 20.3 | 3.8 |
| 0.3 | 8.1 | 2.9 |
| 0.1 | 1.5 | 1.8 |
| 0 (Vehicle) | 0.0 | 2.5 |
| Calculated IC50 | 3.1 µM | |
Table 2: Key Assay Validation Parameters
| Parameter | Value | Acceptance Criteria | Rationale |
|---|---|---|---|
| Z' Factor | 0.75 | > 0.5 | Indicates excellent separation between positive and negative controls, signifying a robust assay.[9][10] |
| Signal-to-Background (S/B) | > 10 | > 5 | A high ratio ensures that the assay signal is clearly distinguishable from noise.[10] |
| DMSO Tolerance | < 5% effect at 1% | < 10% effect | Confirms that the assay is not unduly affected by the compound vehicle. |
References
- 1. The 14-3-3 proteins: integrators of diverse signaling cues that impact cell fate and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Frontiers | 14-3-3 Proteins in Plant Hormone Signaling: Doing Several Things at Once [frontiersin.org]
- 4. The role of 14-3-3 proteins in cell signalling pathways and virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. 3,4-DIAMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-BENZENESULFONAMIDE | 380349-00-8 [chemicalbook.com]
- 8. assaygenie.com [assaygenie.com]
- 9. A Homogenous Luminescent Proximity Assay for 14-3-3 Interactions with Both Phosphorylated and Nonphosphorylated Client Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes & Protocols for 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide: A Key Building Block for Targeted Protein Degradation
Introduction: The Role in Targeted Protein Degradation
3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide (CAS No. 380349-00-8) is a specialized chemical intermediate designed for the synthesis of heterobifunctional molecules for targeted protein degradation (TPD).[1] Its primary application lies in its use as a "Protein Degrader Building Block," a foundational component for constructing Proteolysis-Targeting Chimeras (PROTACs).[1][2]
The structure of this compound, featuring a vicinal diamine on a phenylsulfonamide scaffold, suggests its role as a precursor to or a part of an E3 ligase ligand, particularly for Cereblon (CRBN).[6][] The amino groups provide a reactive handle for covalent attachment to a linker, which is a critical step in the modular synthesis of a PROTAC library.[6][8]
This document provides a comprehensive guide to the preparation, handling, and application of this building block for researchers in drug discovery and chemical biology.
Physicochemical & Handling Data
A thorough understanding of the compound's properties is essential for its effective and safe use.
| Property | Value/Information | Source(s) |
| CAS Number | 380349-00-8 | [1][9] |
| Molecular Formula | C₁₃H₁₂F₃N₃O₂S | [1] |
| Molecular Weight | 331.31 g/mol | [1] |
| Appearance | Typically a solid powder. | Inferred |
| Purity | ≥95% | [1] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, the solubility of structurally related benzenesulfonamides provides a strong predictive framework.
| Solvent | Qualitative Solubility | Rationale & Recommendations | Source(s) |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, polar solvent. Excellent for preparing high-concentration stock solutions. Benzenesulfonamide is soluble at ≥23.6 mg/mL in DMSO. | [10][11][12] |
| N,N-Dimethylformamide (DMF) | High | Aprotic, polar solvent. Commonly used as a reaction solvent for amide coupling. Benzenesulfonamide solubility is high in DMF. | [10][11] |
| Alcohols (Methanol, Ethanol) | Moderate to High | Polar, protic solvents. Suitable for stock solutions and some reaction conditions. Benzenesulfonamide is soluble at ≥22.3 mg/mL in Ethanol. | [10][12] |
| Water | Low | The hydrophobic benzene and trifluoromethylphenyl groups limit aqueous solubility. | [10] |
| Acetonitrile (MeCN) | Moderate | Often used in purification (e.g., HPLC). Can be used as a reaction solvent. | [13] |
Recommendation for Stock Solution Preparation: For most biological and chemical applications, preparing a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM) is recommended. Store stock solutions at -20°C or -80°C to maximize long-term stability.
Stability & Storage
The stability of the compound, both in solid form and in solution, is critical for reproducible experimental outcomes.
-
Solid Storage: The compound is stable when stored at room temperature in a tightly sealed container, protected from light and moisture.[1]
-
Solution Stability:
-
pH Sensitivity: Sulfonamides are generally more stable in neutral to alkaline conditions and can be susceptible to hydrolysis under acidic conditions.[6] Anionic forms of sulfonamides, which are more prevalent at higher pH, are less prone to hydrolysis than their neutral counterparts.[6][10]
-
Light Sensitivity: Aromatic amines can be light-sensitive. It is recommended to store solutions in amber vials or protect them from light to prevent potential photodegradation.
-
Freeze-Thaw Cycles: To maintain the integrity of stock solutions, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Safety & Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound contains structural motifs—aromatic amines and a trifluoromethylphenyl group—that necessitate careful handling.
Hazard Identification: While a specific safety data sheet (SDS) for this exact compound is not widely available, the hazards can be inferred from its constituent parts. Aromatic amines are known to be potentially toxic if swallowed, in contact with skin, or if inhaled.[5][11][14] Some trifluoromethyl-containing compounds can also pose health risks.[12]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat. Ensure exposed skin is covered.
-
Respiratory Protection: Handle in a well-ventilated area. For operations that may generate dust or aerosols, use a certified fume hood.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[15]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[15]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Application Protocol: Synthesis of a PROTAC Intermediate via Amide Coupling
This protocol provides a representative method for using this compound as a nucleophile in an amide bond formation reaction. This is a common step in PROTAC synthesis where the E3 ligase-binding moiety is coupled to a linker. In this example, one of the amino groups will react with a carboxylic acid-terminated linker.
Scientific Rationale
The formation of an amide bond is a robust and widely used reaction in medicinal chemistry for its stability and prevalence in biological systems.[16][17] The choice of one of the two amino groups on the diaminophenyl ring for reaction allows for regioselective synthesis, which can be crucial for the final PROTAC's ability to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase). Amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.[18] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to deprotonate the amine and neutralize the acid formed during the reaction.[18]
Workflow Diagram
Materials
-
This compound (1.0 eq)
-
Carboxylic acid-terminated linker (e.g., Boc-PEG2-COOH) (1.0-1.2 eq)
-
HATU (1.2-1.5 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Step-by-Step Protocol
-
Preparation:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid-terminated linker (1.0-1.2 eq) and HATU (1.2-1.5 eq) in anhydrous DMF.
-
Stir the solution for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Reaction:
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the diamine to the flask containing the activated linker.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. The reaction progress should be monitored by an appropriate method, such as LC-MS, until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the desired mono-acylated product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Conceptual Application: Role in a PROTAC Degrader
The product from the protocol above is an intermediate, which would then be further elaborated to create the final PROTAC molecule.
The synthesized intermediate, now containing the E3 ligase-recruiting moiety and a linker, would have its other terminus (e.g., a Boc-protecting group removed to reveal an amine) coupled to a ligand for a specific protein of interest. The final heterobifunctional PROTAC molecule can then be used in cell-based assays to induce the degradation of its target, offering a powerful tool for studying protein function and as a potential therapeutic agent.[3][19]
References
- 1. calpaclab.com [calpaclab.com]
- 2. E3 ligase Ligand 8, 1225383-33-4 | BroadPharm [broadpharm.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 8. asset.library.wisc.edu [asset.library.wisc.edu]
- 9. 001chemical.com [001chemical.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 15. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 16. air.unimi.it [air.unimi.it]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Probing the EGFR-Eps8 Interaction with the Chemical Inhibitor EE02
A Note on the Chemical Probe: Initial interest in 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide as a chemical probe for specific cellular pathways is acknowledged. However, a comprehensive review of the scientific literature does not currently support its established use as a specific probe for a well-defined molecular target. In contrast, extensive research has been published on the small molecule EE02 , a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and EGFR pathway substrate 8 (Eps8) protein-protein interaction. This guide will, therefore, focus on the validated application of EE02 as a chemical probe to investigate the EGFR-Eps8 signaling axis, providing the detailed, evidence-based protocols requested.
Scientific Foundation: The EGFR-Eps8 Signaling Nexus
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, governing processes such as proliferation, differentiation, and migration. Its dysregulation is a hallmark of numerous cancers. Upon ligand binding, EGFR dimerizes and becomes activated, initiating a cascade of downstream signaling events. One critical, yet non-canonical, interaction partner is the EGFR pathway substrate 8 (Eps8).
Eps8, an adaptor protein, directly binds to the juxtamembrane (JXM) domain of EGFR. This interaction is independent of the canonical SH2-phosphotyrosine binding and is crucial for the potentiation of EGFR mitogenic signals. The formation of the EGFR/Eps8 complex has been shown to be a key driver in the progression of certain cancers, particularly non-small cell lung cancer (NSCLC) and breast cancer, by activating pro-survival and pro-proliferative pathways such as the PI3K/Akt/mTOR and MAPK/Erk cascades.[1]
The targeted disruption of the EGFR/Eps8 complex with a chemical probe like EE02 presents a valuable strategy to dissect the functional consequences of this interaction and to explore its therapeutic potential.
Signaling Pathway Overview
Caption: EGFR-Eps8 signaling cascade and point of inhibition by EE02.
The Chemical Probe: EE02
EE02 was identified through in silico screening of nearly 390,000 compounds as a small molecule inhibitor that disrupts the formation of the EGFR/Eps8 complex.[1] It has been demonstrated to directly bind to the JXM domain of EGFR, thereby preventing its association with Eps8.[1] This targeted disruption leads to the suppression of downstream PI3K/Akt/mTOR and MAPK/Erk signaling pathways, culminating in reduced cell growth and induction of apoptosis in cancer cells that are positive for both EGFR and Eps8.[1][2]
| Property | Value | Source |
| Name | EE02 | --INVALID-LINK--[3] |
| Molecular Formula | C44H54N4O6S | --INVALID-LINK--[3] |
| Molecular Weight | 767.00 g/mol | --INVALID-LINK--[3] |
| Target | EGFR/Eps8 Protein-Protein Interaction | --INVALID-LINK--[1] |
| Binding Site | Juxtamembrane (JXM) domain of EGFR | --INVALID-LINK--[1] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature characterizing EE02.[1] Researchers should adapt these protocols to their specific experimental systems.
Preparation of EE02 Stock Solutions
Causality: A high-concentration, sterile stock solution in a suitable solvent is essential for accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell culture media at low final concentrations. Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.
-
Materials:
-
EE02 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Protocol:
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of EE02 powder in sterile DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term (weeks to months) or -80°C for long-term storage.
-
Cell Viability and Proliferation Assay (IC50 Determination)
Causality: This assay is fundamental to determine the potency of EE02 in a given cell line. It measures the concentration of the inhibitor required to reduce cell viability by 50% (the half-maximal inhibitory concentration or IC50). This value is crucial for designing subsequent mechanistic experiments. A dose-response curve is generated to accurately calculate the IC50.
-
Materials:
-
EGFR and Eps8-positive cancer cell lines (e.g., MDA-MB-468, H460)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
EE02 stock solution (10 mM)
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay)
-
Multichannel pipette and plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Prepare serial dilutions of EE02 in complete cell culture medium. A typical starting range would be from 0.1 µM to 50 µM.
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest EE02 concentration.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of EE02 or vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control (as 100% viability) and plot the percentage of cell viability against the logarithm of the EE02 concentration. Calculate the IC50 value using a non-linear regression (sigmoidal dose-response) analysis.
-
| Cell Line | Cancer Type | EE02 GI50 (µM) at 48h |
| A549 | Non-Small Cell Lung Cancer | ~5 |
| BT549 | Breast Cancer | ~7.5 |
| MDA-MB-468 | Breast Cancer | ~10 |
| H460 | Non-Small Cell Lung Cancer | ~12.5 |
| Data are approximated from graphical representations in Li et al., 2019.[1] |
Experimental Workflow: From IC50 to Mechanism
Caption: A logical workflow for validating EE02 as an EGFR-Eps8 probe.
Co-Immunoprecipitation (Co-IP) to Verify Target Disruption
Causality: This experiment is the most direct way to demonstrate that EE02 functions as intended: by physically disrupting the interaction between EGFR and Eps8 within the cell. An antibody against EGFR is used to pull down EGFR and any associated proteins. If EE02 is effective, less Eps8 will be pulled down with EGFR compared to the vehicle-treated control.
-
Materials:
-
EGFR and Eps8-positive cells (e.g., MDA-MB-468)
-
EE02 stock solution
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-EGFR antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Anti-Eps8 antibody for Western blotting
-
Anti-EGFR antibody for Western blotting (as a loading control)
-
-
Protocol:
-
Culture cells to ~80-90% confluency in 10 cm dishes.
-
Treat cells with EE02 (e.g., at a concentration of 10 µM) or vehicle (DMSO) for 24 hours.
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-EGFR antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with Co-IP Wash Buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting, probing the membrane for Eps8. Re-probe the membrane for EGFR to confirm equal immunoprecipitation in all samples. A significant reduction in the Eps8 band in the EE02-treated sample indicates disruption of the complex.
-
Western Blotting for Downstream Signaling
Causality: This assay validates the functional consequence of disrupting the EGFR-Eps8 complex. By inhibiting the complex, EE02 should reduce the activation (phosphorylation) of key downstream signaling nodes like Akt and Erk. This provides a functional readout of the probe's activity.
-
Materials:
-
EGFR and Eps8-positive cells (e.g., MDA-MB-468, H460)
-
EE02 stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (S473), anti-Akt, anti-p-Erk1/2 (T202/Y204), anti-Erk1/2, anti-EGFR, anti-Eps8, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat cells with increasing concentrations of EE02 (e.g., 0, 5, 10, 20 µM) for 24 hours.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. It is crucial to probe for both the phosphorylated and total forms of Akt and Erk to assess the specific inhibition of activation.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system. A dose-dependent decrease in the p-Akt/Akt and p-Erk/Erk ratios would confirm the inhibitory effect of EE02 on these downstream pathways. Total EGFR and Eps8 levels should remain unaffected.[2]
-
In Vivo Application: Xenograft Tumor Models
Causality: In vivo studies are critical for evaluating the potential of a chemical probe or drug candidate in a physiological context. A xenograft model, where human cancer cells are implanted into immunodeficient mice, allows for the assessment of the compound's ability to inhibit tumor growth.
-
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
EGFR and Eps8-positive cancer cells (e.g., MDA-MB-468)
-
EE02 formulated for in vivo administration
-
Vehicle control (e.g., saline with 5% DMSO and 10% Tween-80)
-
Digital calipers
-
-
Protocol (General Outline):
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer EE02 (e.g., via intraperitoneal injection) at a predetermined dose and schedule (e.g., 20 mg/kg, daily). The original study found this dose to be comparable in efficacy to the EGFR inhibitor erlotinib.[1]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blotting or immunohistochemistry) to confirm target engagement in vivo.
-
Trustworthiness and Self-Validation
To ensure the reliability of results obtained with EE02, every experiment should include a set of internal controls:
-
Negative Control Cells: Where possible, use a cell line with low or no expression of EGFR or Eps8. These cells should be significantly less sensitive to EE02, demonstrating the probe's on-target specificity.
-
Vehicle Control: All experiments must include a DMSO-only control to account for any effects of the solvent on the cells.
-
Orthogonal Approaches: Validate key findings with alternative methods. For instance, if EE02 inhibits cell migration, confirm this phenotype using a knockdown approach (siRNA) against Eps8.
-
Dose-Dependency: Mechanistic effects, such as the inhibition of Akt phosphorylation, should be dose-dependent, correlating with the IC50 values obtained from viability assays.
By adhering to these rigorous, self-validating experimental designs, researchers can confidently employ EE02 as a chemical probe to elucidate the critical roles of the EGFR-Eps8 signaling axis in health and disease.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
Authored by a Senior Application Scientist
Introduction: Targeting the E6AP Ubiquitin Ligase with Novel Small Molecules
3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide is a novel small molecule with potential applications in targeted protein degradation and modulation of E3 ubiquitin ligase activity. Its chemical structure, featuring a benzenesulfonamide core, suggests its potential as a scaffold for developing inhibitors or modulators of protein-protein interactions. This compound is categorized as a protein degrader building block, indicating its likely utility in the development of Proteolysis Targeting Chimeras (PROTACs) or molecular glues.
A key area of interest for such compounds is the E6-associated protein (E6AP), a HECT domain E3 ubiquitin ligase.[1] E6AP is a critical cellular enzyme that is hijacked by the E6 oncoprotein of high-risk human papillomaviruses (HPV).[2][3] This interaction leads to the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53, a key event in the development of HPV-associated cancers, such as cervical cancer.[2][4] Therefore, identifying small molecules that can disrupt the E6-E6AP interaction or modulate E6AP activity is a promising therapeutic strategy.[1][5]
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize compounds like this compound that modulate the E6AP pathway. The protocols described herein are robust, scalable, and designed for implementation in a drug discovery setting.
I. Biochemical Assays for Screening E6AP Modulators
Biochemical assays are essential for the initial identification of compounds that directly interact with the target proteins. Here, we describe two powerful and widely used HTS technologies, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), for screening inhibitors of the E6-E6AP interaction.
A. TR-FRET Assay for the E6-E6AP Interaction
Principle: TR-FRET is a proximity-based assay that measures the interaction between two molecules.[6] It utilizes a donor fluorophore (typically a lanthanide like Europium or Terbium) and an acceptor fluorophore. When the donor and acceptor are in close proximity (due to the interaction of the target proteins), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[7] This time-resolved signal minimizes background fluorescence, leading to a high signal-to-noise ratio.[6]
Workflow Diagram:
Caption: TR-FRET assay workflow for E6-E6AP interaction inhibitors.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20.
-
Proteins: Recombinantly express and purify GST-tagged E6 and His-tagged E6AP. Determine optimal concentrations through titration experiments.
-
Antibodies: Use a Terbium-conjugated anti-GST antibody (donor) and a d2-conjugated anti-His antibody (acceptor).
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of test compound (dissolved in DMSO) into the assay plate.
-
Add 5 µL of a solution containing E6-GST and E6AP-His in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a solution containing the donor and acceptor antibodies in assay buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percent inhibition for each compound relative to DMSO controls.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 values for active compounds.
-
Table 1: Example TR-FRET Assay Parameters
| Parameter | Recommended Value |
| Plate Format | 384-well, low volume, black |
| Final Assay Volume | 10 µL |
| E6-GST Concentration | 10 nM (optimize by titration) |
| E6AP-His Concentration | 20 nM (optimize by titration) |
| Anti-GST-Tb Ab | 1 nM |
| Anti-His-d2 Ab | 20 nM |
| Final DMSO Concentration | < 1% |
B. AlphaLISA Assay for E6AP Auto-ubiquitination
Principle: AlphaLISA is a bead-based immunoassay that measures the interaction of molecules in close proximity.[8][9] Donor beads, upon excitation at 680 nm, release singlet oxygen, which travels a short distance (~200 nm) to activate acceptor beads, resulting in a chemiluminescent signal at 615 nm.[10] This technology is highly sensitive and well-suited for HTS.[11] For E6AP, an assay can be designed to measure its auto-ubiquitination activity, a hallmark of HECT E3 ligases.[12][]
Workflow Diagram:
Caption: AlphaLISA workflow for E6AP auto-ubiquitination assay.
Detailed Protocol:
-
Reagent Preparation:
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT.
-
Reaction Components: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH7), ATP, Biotinylated-Ubiquitin, and His-tagged E6AP.
-
Detection Reagents: Streptavidin-coated Donor beads and anti-His-coated Acceptor beads.[8]
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of the test compound into the assay plate.
-
Add 5 µL of the ubiquitination reaction mix to each well.
-
Incubate the plate at 37°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding 2.5 µL of 50 mM EDTA.
-
Add 2.5 µL of a mixture containing Streptavidin-Donor beads and anti-His-Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible reader.
-
Determine the percent inhibition of the auto-ubiquitination reaction for each compound.
-
Perform dose-response analysis to determine IC50 values for active compounds.
-
Table 2: Example AlphaLISA Assay Parameters
| Parameter | Recommended Value |
| Plate Format | 384-well, white, opaque |
| Final Assay Volume | 10 µL |
| E1 Enzyme | 50 nM |
| E2 Enzyme (UbcH7) | 200 nM |
| Biotin-Ubiquitin | 500 nM |
| E6AP-His | 20 nM |
| ATP | 1 mM |
| Donor/Acceptor Beads | 20 µg/mL |
II. Cell-Based Assays for Characterizing E6AP Modulators
Cell-based assays are crucial for confirming the activity of hit compounds in a more physiologically relevant context.[14] These assays can assess the ability of compounds to penetrate cells and modulate the degradation of target proteins.
A. HiBiT-Based Assay for p53 Degradation
Principle: The HiBiT protein tagging system is a powerful tool for monitoring protein abundance in live cells.[15] A small 11-amino-acid tag (HiBiT) is knocked into the endogenous locus of the target protein (p53 in this case) using CRISPR/Cas9. The HiBiT tag can combine with a larger, complementary subunit (LgBiT) to form a functional NanoLuc luciferase, producing a luminescent signal that is proportional to the amount of the tagged protein. This allows for the high-throughput quantification of p53 degradation induced by the E6/E6AP complex.
Workflow Diagram:
Caption: HiBiT assay workflow for monitoring p53 degradation.
Detailed Protocol:
-
Cell Line Generation:
-
Generate a stable cell line (e.g., HeLa, which is HPV18-positive) with an endogenous HiBiT tag on the p53 protein using CRISPR/Cas9 gene editing.
-
-
Assay Procedure (384-well format):
-
Seed the HiBiT-p53 HeLa cells into 384-well plates and allow them to attach overnight.
-
Treat the cells with a dilution series of the test compound. Include a positive control (e.g., a known proteasome inhibitor like MG132) and a negative control (DMSO).
-
Incubate the cells for 24-48 hours.
-
Add the Nano-Glo® HiBiT Lytic Detection System reagents (LgBiT protein and furimazine substrate) to lyse the cells and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
An increase in luminescence indicates stabilization of p53, suggesting inhibition of the E6/E6AP-mediated degradation pathway.
-
Calculate the percent stabilization of p53 and determine the EC50 values for active compounds.
-
Table 3: Example HiBiT Assay Parameters
| Parameter | Recommended Value |
| Cell Line | HeLa-p53-HiBiT |
| Seeding Density | 5,000 cells/well |
| Incubation Time | 24 hours |
| Detection Reagent | Nano-Glo® HiBiT Lytic Detection System |
III. Data Interpretation and Follow-up Studies
A successful HTS campaign will identify a set of "hit" compounds. It is crucial to perform follow-up studies to validate these hits and elucidate their mechanism of action.
-
Orthogonal Assays: Confirm the activity of hits from the primary screen using a different assay format. For example, if the primary screen was a TR-FRET assay, a follow-up could be an ELISA-based assay.[4]
-
Selectivity Profiling: Test the active compounds against other E3 ligases to determine their selectivity.
-
Cellular Thermal Shift Assay (CETSA): This can be used to confirm direct target engagement of the compound with E6AP in a cellular context.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the hit compounds to improve their potency, selectivity, and drug-like properties.[16][17][18]
Conclusion
The high-throughput screening assays detailed in these application notes provide a robust framework for the identification and characterization of novel modulators of the E6AP E3 ubiquitin ligase, such as this compound. The combination of biochemical and cell-based assays allows for a comprehensive evaluation of compound activity, from direct target engagement to cellular efficacy. These methodologies will empower researchers in the field of drug discovery to develop novel therapeutics for HPV-associated cancers and other diseases where E6AP is implicated.
References
- 1. The HECT E3 Ligase E6AP/UBE3A as a Therapeutic Target in Cancer and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Small Molecule Human Papillomavirus E6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Inhibitors to Papillomavirus Type 16 E6 Protein Based on Three-dimensional Structures of Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dcreport.org [dcreport.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. E3 ligase activity assay - Profacgen [profacgen.com]
- 14. A Novel Cell-Based Assay For Ubiquitin Drug Discovery [drugdiscoveryonline.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of Enzyme Inhibition by 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Benzenesulfonamide derivatives represent a versatile class of molecules with a broad spectrum of biological activities, frequently serving as scaffolds in the design of potent and selective enzyme inhibitors. The inclusion of a trifluoromethylphenyl group can further enhance metabolic stability and binding affinity. This application note provides a generalized framework for researchers to characterize the inhibitory activity of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide against a putative enzyme target. While a specific, well-documented enzyme target for this particular compound is not prominently established in publicly available literature, its structural motifs are common in inhibitors of enzyme families such as carbonic anhydrases and protein kinases. Therefore, this guide will present protocols applicable to these enzyme classes, which can be adapted based on the researcher's specific enzyme of interest.
The protocols outlined below are designed to be self-validating, providing a systematic approach to determine the inhibitory potency (e.g., IC₅₀) and to investigate the mechanism of action of the compound.
Pre-requisites and Compound Handling
Compound Information:
-
Compound Name: this compound
-
Molecular Formula: C₁₃H₁₂F₃N₃O₂S
-
Molecular Weight: 347.32 g/mol
-
Storage: Store as a stock solution at -20°C or as a solid at room temperature in a desiccated environment. Protect from light.
Stock Solution Preparation:
-
Accurately weigh a precise amount of the compound.
-
Dissolve in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
PART 1: In Vitro Enzymatic Assay - A General Protocol for Kinase Inhibition
This protocol describes a common method for assessing the inhibition of a protein kinase. It can be adapted for other enzyme classes with appropriate substrates and detection reagents.
Principle: The assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. A luminescent signal is generated that is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant enzyme of interest
-
Specific peptide substrate for the enzyme
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound
-
White, opaque 96-well or 384-well plates
Protocol 1.1: Determination of IC₅₀
-
Compound Dilution: Prepare a serial dilution of the inhibitor stock solution in the kinase assay buffer. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add 10 µL of a solution containing the enzyme and substrate in kinase assay buffer.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data with respect to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality Behind Experimental Choices:
-
The use of a serial dilution allows for the determination of a dose-response curve, which is essential for calculating the IC₅₀.
-
The pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the reaction is initiated.
-
Using an ATP concentration near the Kₘ provides a sensitive measure of competitive inhibition.
Visualizing the Workflow
Caption: Workflow for IC₅₀ determination of an enzyme inhibitor.
PART 2: Cell-Based Assay - Assessing Cellular Potency
This protocol provides a method to evaluate the ability of the compound to inhibit the target enzyme within a cellular context. This example focuses on inhibiting a receptor tyrosine kinase (RTK).
Principle: The assay measures the phosphorylation of the target RTK in cells upon stimulation with its cognate ligand. The inhibitor's effect is quantified by the reduction in the phosphorylation signal.
Materials:
-
A cell line that overexpresses the target enzyme (e.g., HEK293 cells transfected with the RTK).
-
Cell culture medium and serum.
-
Ligand for the RTK.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: primary antibody against the phosphorylated form of the target and a total protein antibody.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Enhanced chemiluminescence (ECL) substrate.
-
Western blot equipment.
Protocol 2.1: Western Blot for Target Phosphorylation
-
Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.
Trustworthiness of the Protocol: This protocol includes a critical self-validating step: probing for total protein. This ensures that any observed decrease in the phosphorylated signal is due to the inhibitor's activity and not due to variations in the amount of protein loaded in each lane.
Visualizing the Signaling Pathway
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
Data Presentation
Table 1: Example Inhibitory Activity Data
| Enzyme Target | Assay Type | IC₅₀ (nM) |
| Kinase X | In Vitro Kinase | Experimental Value |
| RTK Y | Cell-Based | Experimental Value |
Conclusion
The protocols provided in this application note offer a robust starting point for characterizing the inhibitory properties of This compound . By employing both biochemical and cell-based assays, researchers can obtain a comprehensive understanding of the compound's potency and cellular efficacy against their enzyme of interest. It is crucial to adapt these general protocols to the specific enzyme being studied, including the optimization of substrate and ATP concentrations, incubation times, and the choice of cell lines.
synthesis of derivatives from 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
An Application Guide for the Synthesis of Heterocyclic Derivatives from 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
Executive Summary
This document provides a detailed guide for the synthesis of novel heterocyclic derivatives starting from this compound. This core scaffold is a valuable starting material, combining three critical pharmacophores: the biologically active sulfonamide group, the metabolically robust trifluoromethylphenyl moiety, and a reactive ortho-phenylenediamine handle.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals. It outlines strategic synthetic pathways to create diverse libraries of benzimidazole and quinoxaline derivatives, compounds of significant interest in modern drug discovery. The protocols are presented with detailed, step-by-step instructions, mechanistic insights, and the rationale behind experimental choices to ensure reproducibility and facilitate further exploration.
Introduction: The Strategic Value of the Core Scaffold
The starting material, This compound (CAS No. 380349-00-8), is a strategically designed molecule for chemical library synthesis.[4][5] Its structure is a confluence of functionalities that are highly valued in medicinal chemistry.
-
The Sulfonamide Moiety: The benzenesulfonamide group (R-SO₂NH-R') is a privileged scaffold found in a wide array of clinically approved drugs.[6] It is known to confer a range of pharmacological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer properties.[1][2] Its ability to act as a hydrogen bond donor and acceptor allows it to interact with numerous biological targets.
-
The Trifluoromethyl Group (-CF₃): The inclusion of a trifluoromethyl group on the phenyl ring is a common strategy in modern drug design.[7] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3]
-
The ortho-Phenylenediamine Moiety: The 1,2-diamino substitution pattern on the benzene ring is the key reactive center for derivatization. This functionality is a classical precursor for the synthesis of a wide variety of fused heterocyclic ring systems, which are central to many therapeutic agents.[8]
This guide focuses on leveraging the ortho-diamine to construct high-value heterocyclic systems, transforming a single starting material into a diverse collection of potential drug candidates.
Part I: Synthesis of the Core Scaffold
While this compound is commercially available, understanding its synthesis provides context for its purity and potential side products.[9] A common synthetic route involves the coupling of a sulfonyl chloride with an aniline, followed by the reduction of nitro groups.
Caption: General synthetic workflow for the core scaffold.
Part II: Derivatization via Cyclocondensation Reactions
The primary value of the core scaffold lies in the reactivity of the adjacent amino groups, which serve as a robust platform for building fused heterocyclic systems through cyclocondensation reactions. These reactions are typically high-yielding and create complex, rigid structures from simple precursors.
Protocol 1: Synthesis of Benzimidazole Derivatives
The reaction of an ortho-phenylenediamine with an aldehyde is a classic and highly efficient method, known as the Phillips condensation, for generating benzimidazoles. This scaffold is a cornerstone in medicinal chemistry, found in proton pump inhibitors (e.g., omeprazole) and anthelmintics.
Reaction Principle: The reaction involves the initial formation of a Schiff base between one amino group and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization (via oxidation) to yield the benzimidazole ring.
Caption: Workflow for Benzimidazole Synthesis.
Detailed Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (EtOH) or N,N-Dimethylformamide (DMF).
-
Addition of Aldehyde: Add the desired substituted aldehyde (1.1 eq.). A slight excess ensures complete consumption of the diamine.
-
Reaction Initiation: Add sodium metabisulfite (Na₂S₂O₅, 1.5 eq.) as a mild oxidizing agent. Alternatively, the reaction can be stirred in the presence of air, though this may require longer reaction times. For less reactive aldehydes, a catalytic amount of p-toluenesulfonic acid (p-TSA) can be added.
-
Heating and Monitoring: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are generally complete within 4-12 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The resulting crude solid is then purified.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure benzimidazole derivative.
Causality and Experimental Choices:
-
Solvent: Ethanol is a good choice as it dissolves the reactants and has a suitable boiling point for reflux. DMF can be used for less soluble reactants.
-
Oxidant: The intermediate dihdrobenzimidazole needs to be oxidized to the aromatic benzimidazole. While atmospheric oxygen can suffice, adding an oxidant like Na₂S₂O₅ accelerates this final step, leading to cleaner reactions and higher yields.
| Parameter | Condition | Rationale |
| Stoichiometry | 1.1 eq. Aldehyde | Ensures complete reaction of the diamine starting material. |
| Solvent | Ethanol or DMF | Good solubility for reactants and appropriate boiling point. |
| Temperature | Reflux (80-100 °C) | Provides sufficient energy to overcome the activation barrier for cyclization. |
| Reaction Time | 4-12 hours | Typical duration for completion, monitored by TLC. |
| Purification | Recrystallization / Chromatography | Standard methods to achieve high purity of the final product. |
Protocol 2: Synthesis of Quinoxaline Derivatives
Quinoxalines are another class of privileged heterocycles with applications as anticancer, antibacterial, and kinase inhibitor agents. They are readily synthesized from ortho-phenylenediamines and 1,2-dicarbonyl compounds.
Reaction Principle: This is a straightforward acid-catalyzed double condensation reaction. Each amino group condenses with one of the carbonyl groups of the 1,2-dicarbonyl compound, followed by cyclization and dehydration to form the stable, aromatic quinoxaline ring.
Caption: Workflow for Quinoxaline Synthesis.
Detailed Step-by-Step Protocol:
-
Reactant Preparation: To a solution of this compound (1.0 eq.) in ethanol, add a catalytic amount of glacial acetic acid (approx. 5-10% of the solvent volume).
-
Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 eq.) to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux for 2-6 hours. The reaction is typically faster than benzimidazole synthesis. Monitor for the disappearance of the starting material by TLC.
-
Work-up and Isolation: After cooling to room temperature, the product often precipitates out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: The collected solid is usually of high purity. If necessary, it can be further purified by recrystallization from ethanol or another suitable solvent.
Causality and Experimental Choices:
-
Catalyst: Acetic acid protonates one of the carbonyl groups, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.
-
Stoichiometry: A 1:1 molar ratio is typically sufficient as the reaction is highly efficient and thermodynamically driven.
| Parameter | Condition | Rationale |
| Stoichiometry | 1.0 eq. Dicarbonyl | The reaction is efficient and proceeds well with equimolar amounts. |
| Solvent | Ethanol with catalytic Acetic Acid | Provides a protic medium and acid catalysis to promote condensation. |
| Temperature | Reflux (~80 °C) | Drives the dehydration and aromatization steps to completion. |
| Reaction Time | 2-6 hours | Shorter reaction times are typical due to the high reactivity of the dicarbonyl. |
| Purification | Filtration and Recrystallization | The product often precipitates in high purity, simplifying purification. |
Part III: Characterization of Derivatives
The synthesized derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will show the disappearance of the broad amine (-NH₂) signals from the starting material and the appearance of new aromatic protons from the newly formed ring. ¹⁹F NMR is crucial to confirm the integrity of the trifluoromethyl group.
-
Mass Spectrometry (MS): Provides the molecular weight of the new derivative, confirming the successful condensation.
-
Infrared (IR) Spectroscopy: Will show the disappearance of the N-H stretching vibrations of the primary amines and the appearance of characteristic C=N stretching bands from the new heterocyclic ring.
Applications and Future Directions
The derivatives synthesized from this compound represent a library of compounds with high potential for biological activity. The combination of the sulfonamide, a trifluoromethylphenyl group, and a benzimidazole or quinoxaline core creates hybrid molecules that can be screened against a variety of biological targets.[10][11] These include protein kinases, carbonic anhydrases, and microbial enzymes. Further derivatization of the newly formed heterocyclic rings can also be explored to optimize activity and selectivity, making this a fertile starting point for lead discovery programs in medicinal chemistry.
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. mdpi.com [mdpi.com]
- 4. 001chemical.com [001chemical.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound|lookchem [lookchem.com]
- 10. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure followed by a rapid and efficient chromatographic separation. This method is designed for high-throughput analysis in research, clinical, and drug development settings, ensuring compliance with regulatory standards for bioanalytical method validation.
Introduction: The Rationale for a Validated Method
This compound is a sulfonamide-containing compound with potential applications in pharmaceutical development.[1][2][3] Accurate quantification of this analyte in biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent specificity, sensitivity, and wide dynamic range.[4]
The development of a validated bioanalytical method is not merely a procedural step but a cornerstone of trustworthy data generation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide stringent guidelines to ensure that analytical methods are reliable and reproducible for their intended purpose.[5][6][7][8] This application note is structured to provide not only a step-by-step protocol but also the scientific justification for each step, ensuring the method's self-validating nature.[9]
Analyte Properties
-
Chemical Name: this compound
-
Molecular Formula: C₁₃H₁₂F₃N₃O₂S[1]
-
Molecular Weight: 331.31 g/mol [1]
-
Chemical Structure:
-
A structural representation would be included here in a full document.
-
Experimental Workflow Overview
The analytical workflow is designed for efficiency and robustness, minimizing sample handling and potential for error.
Caption: High-level overview of the bioanalytical workflow.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₆-labeled analyte (recommended for optimal precision)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
Stock and Working Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in acetonitrile to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare the SIL-IS in the same manner as the primary stock solution.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration that yields a consistent and robust response.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[10][11][12] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule analytes in solution.[10]
Protocol:
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 200 µL of human plasma into the appropriately labeled tubes.
-
Add 600 µL of the internal standard working solution (in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 400 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following conditions are a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
Rationale for Choices: A C18 reversed-phase column is suitable for retaining the moderately hydrophobic sulfonamide analyte.[13][14] The acidic mobile phase (0.1% formic acid) promotes protonation of the analyte, which is beneficial for positive mode electrospray ionization.[15][16] A gradient elution ensures efficient separation from endogenous plasma components and a sharp peak shape.
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| MRM Transitions | To be determined by infusion of the analyte and IS |
| Collision Energy | To be optimized for each transition |
Multiple Reaction Monitoring (MRM): The specificity of the method is achieved through MRM. The precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances sensitivity.[15] The optimal MRM transitions for the analyte and internal standard must be determined empirically by infusing a standard solution into the mass spectrometer.
Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability.[5][6][8] The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.
-
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Table 3: Representative Acceptance Criteria (based on FDA Guidance)
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV) | ≤15% (≤20% for LLOQ) |
| Calibration Curve (r²) | ≥0.99 |
Data Analysis and Quantification
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the calibration curve.
Caption: Data analysis workflow for quantification.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in human plasma. By leveraging a simple and efficient sample preparation technique with the high sensitivity and specificity of LC-MS/MS, this method is well-suited for regulated bioanalysis in the pharmaceutical industry. The detailed explanation of the rationale behind the chosen procedures and the emphasis on method validation ensure the generation of high-quality, reliable, and defensible data.
References
- 1. 001chemical.com [001chemical.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 380349-00-8|this compound|BLD Pharm [bldpharm.com]
- 4. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. centerforbiosimilars.com [centerforbiosimilars.com]
- 7. moh.gov.bw [moh.gov.bw]
- 8. fda.gov [fda.gov]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. organomation.com [organomation.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. opentrons.com [opentrons.com]
- 13. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journalofchemistry.org [journalofchemistry.org]
- 16. hpst.cz [hpst.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing Assays for 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
Welcome to the technical support resource for 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide . This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting guides, and detailed protocols for effectively utilizing this novel benzenesulfonamide-class molecule in your experimental workflows.
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer and antiviral effects.[1][2][3] However, like any small molecule, robust and reproducible data generation depends on careful optimization of assay parameters. This guide provides a self-validating framework to help you navigate the common challenges encountered when establishing a new compound in the lab.
Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 380349-00-8 | [4][5][6] |
| Molecular Formula | C₁₃H₁₂F₃N₃O₂S | [4][6] |
| Molecular Weight | 331.31 g/mol | [4][6] |
| General Classification | Benzenesulfonamide; Potential Protein Degrader Building Block | [6] |
| Recommended Storage | Store at room temperature as a solid. Protect from light and moisture. | [6][7] |
Frequently Asked Questions (FAQs)
This section addresses foundational questions and best practices for handling and preparing the compound for experimental use.
Q1: How should I prepare a stock solution of this compound?
Answer: Preparing a stable, high-concentration stock solution is the critical first step. Due to the aromatic and hydrophobic nature of many benzenesulfonamide derivatives, poor aqueous solubility is a common challenge.[7][8]
-
Recommended Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution.[7][8] DMSO is a powerful aprotic solvent capable of dissolving a wide range of small molecules.
-
Concentration: Aim for a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of DMSO added to your final assay, reducing the risk of solvent-induced artifacts.[7][9]
-
Procedure:
-
Weigh the required amount of solid compound in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired molarity.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but always check for subsequent precipitation upon returning to room temperature.
-
Visually inspect the solution against a dark background to ensure no particulates are present.[7]
-
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7] Store at -20°C or -80°C.
Q2: What is a good starting concentration range for a cell-based assay?
Answer: For a novel compound with unknown potency, a wide concentration range is essential to capture the full dose-response curve.
-
Biochemical vs. Cell-Based Potency: It is common for compounds to show lower potency (higher IC50) in cell-based assays compared to biochemical assays.[8] This can be due to factors like poor cell membrane permeability, active removal by cellular efflux pumps, or binding to other cellular proteins.[8]
-
Recommended Starting Range: A common strategy is to perform serial dilutions covering a broad logarithmic scale, for example, from 100 µM down to 1 nM.[7] An initial screen at a single high concentration (e.g., 10-20 µM) can quickly determine if the compound has any activity in your system.[1][10]
-
Vehicle Control: Crucially , ensure that the final concentration of the vehicle (DMSO) is consistent across all wells, including the untreated controls, and remains at a non-toxic level (typically <0.5%, ideally ≤0.1%).[7][8][9]
Q3: How can I confirm the compound is binding to my target protein inside the cell?
Answer: Observing a phenotype is not sufficient to prove on-target activity. Target engagement assays are critical for validating that the compound interacts with its intended target in a cellular context.[8]
A powerful method for this is the Cellular Thermal Shift Assay (CETSA) .[8][9] This technique relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (your compound). By heating cell lysates treated with your compound to various temperatures and then quantifying the amount of soluble protein remaining (e.g., by Western Blot), you can confirm target engagement.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during assay optimization.
Problem: My IC50 value is inconsistent between experiments.
Possible Causes & Solutions:
-
Compound Solubility/Precipitation: The compound may be precipitating out of the aqueous assay buffer at higher concentrations, leading to an inaccurate effective dose.
-
Solution: Perform a solubility test. Prepare the highest concentration of your compound in the final assay buffer and incubate under assay conditions. Visually inspect for precipitates.[7] If solubility is an issue, you may need to lower the top concentration or include a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to prevent aggregation, though this should be validated for assay compatibility.[8]
-
-
Cell Culture Variability: The physiological state of your cells can significantly impact their response to a compound.
-
Solution: Standardize your cell culture practices. Use cells within a consistent, low-passage number range, ensure consistent seeding density, and only use cells that are in the logarithmic growth phase.[9]
-
-
Inconsistent Incubation Times: The effect of an inhibitor can be time-dependent.
Problem: I'm seeing high background signal or non-specific effects in my assay.
Possible Causes & Solutions:
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or interfere with detection methods (e.g., light scattering in absorbance assays or quenching in fluorescence assays).
-
Cytotoxicity: The observed effect might be due to general cell death rather than specific target inhibition, especially at high concentrations.
-
Vehicle (DMSO) Toxicity: The final concentration of DMSO may be too high.
-
Solution: Ensure the final DMSO concentration is below 0.5% and identical in all wells.[7] If your cells are particularly sensitive, you may need to lower this to 0.1% or less.
-
Problem: The compound is potent in my biochemical assay but weak in my cell-based assay.
Possible Causes & Solutions:
-
Low Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Solution: This is an inherent property of the molecule. While difficult to modify experimentally, computational tools can predict permeability (e.g., cLogP). This discrepancy provides important structure-activity relationship (SAR) data for medicinal chemists to optimize the compound further.[13]
-
-
High Intracellular ATP (for Kinase Assays): If your compound is an ATP-competitive inhibitor, the high millimolar concentration of ATP inside a cell will compete with your inhibitor for the target's binding site, leading to a higher IC50 value compared to a biochemical assay where ATP levels are typically kept low.[8]
-
Solution: This is an expected and informative result. It validates an ATP-competitive mechanism of action. No direct "fix" is needed, but it is critical to report and understand this difference.
-
-
Efflux by Transporters: Cells can actively pump compounds out using transporters like P-glycoprotein, reducing the effective intracellular concentration.[8]
-
Solution: This can be tested by co-incubating your compound with a known efflux pump inhibitor. If the potency of your compound increases, it suggests that it is a substrate for an efflux pump.
-
Visualized Workflows & Protocols
Workflow: Initial Compound Handling and Optimization
This workflow outlines the critical first steps from receiving the solid compound to preparing it for a primary screen.
Caption: Initial workflow for preparing and testing a novel compound.
Workflow: Troubleshooting Assay Variability
This decision tree helps diagnose common sources of inconsistent experimental results.
References
- 1. Exploration of benzenesulfonamide-bearing Imidazole derivatives activity in triple-negative breast cancer and melanoma 2D and 3D cell cultures [epubl.ktu.edu]
- 2. New benzenesulfonamide scaffold-based cytotoxic agents: Design, synthesis, cell viability, apoptotic activity and radioactive tracing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 001chemical.com [001chemical.com]
- 5. 380349-00-8|this compound|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.biomol.com [resources.biomol.com]
- 12. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Assessment of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the stability assessment of this compound in various solvents. Our goal is to equip you with the scientific rationale and practical steps necessary to conduct robust and reliable stability studies.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, the presence of oxidizing agents, temperature, and exposure to light. As a sulfonamide with two amino groups, it is susceptible to both acidic and basic hydrolysis, as well as oxidation of the amino functionalities. The trifluoromethyl group generally enhances metabolic stability, but its impact on chemical stability in various solvents needs to be experimentally determined.
Q2: Which solvents are recommended for initial solubility and stability screening?
A2: For initial screening, a range of solvents with varying polarities should be considered. Commonly used solvents in pharmaceutical development include:
-
Aqueous buffers: At various pH levels (e.g., pH 2, 7, and 10) to assess pH-dependent stability.
-
Organic solvents: Methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are common choices. Solubility data for sulfonamides in these solvents is available and can serve as a starting point.[1][2][3][4][5]
-
Co-solvent mixtures: Mixtures of organic solvents and water are often used to achieve desired solubility and mimic physiological conditions.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on the structure, the primary degradation pathways are expected to be:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond or the amide bond under acidic or basic conditions.
-
Oxidation: The aromatic amino groups are susceptible to oxidation, potentially leading to colored degradation products.
-
Photodegradation: Exposure to UV or visible light can induce degradation, a common characteristic of aromatic compounds.[6][7][8]
Q4: How can I monitor the degradation of the compound?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. The method should be capable of separating the parent compound from all potential degradation products.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during stability studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent stability results between replicate experiments. | 1. Inaccurate solution preparation. 2. Fluctuation in storage conditions (temperature, light exposure). 3. Non-homogeneity of the sample solution. | 1. Ensure precise weighing and volumetric measurements. Use calibrated equipment. 2. Use a calibrated and monitored stability chamber. Protect samples from light if photolabile. 3. Ensure the compound is fully dissolved and the solution is well-mixed before aliquoting. |
| Rapid degradation observed in all tested solvents. | 1. The compound may be inherently unstable under the chosen conditions. 2. Presence of reactive impurities in the solvents. | 1. Re-evaluate the initial storage conditions. Consider lower temperatures or protection from light. 2. Use high-purity, HPLC-grade solvents. |
| No degradation is observed even under stress conditions. | 1. The compound is highly stable. 2. Stress conditions are not harsh enough. | 1. This is a positive result, but ensure the analytical method is sensitive enough to detect small changes. 2. Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure.[9][10][11] |
| Appearance of unexpected peaks in the chromatogram. | 1. Formation of degradation products. 2. Interaction with excipients or container components. 3. Contamination. | 1. This is the expected outcome of a forced degradation study. These peaks need to be identified and characterized. 2. Run a blank study with the solvent and container to rule out leachables. 3. Ensure proper cleaning of all glassware and equipment. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
A. Protocol for Solubility Assessment
A reliable assessment of solubility is the first step in designing stability studies.
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH 7.4 buffer, Methanol, Acetonitrile, DMSO)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
HPLC system with UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a known volume of each solvent in a vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After shaking, allow the vials to stand undisturbed for the solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted solutions by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or mol/L.
-
B. Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[10][11][12][13]
Objective: To investigate the degradation of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[10]
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M to 1.0 M HCl.[10]
-
Incubate at 50-60 °C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M to 1.0 M NaOH.[10]
-
Incubate at 50-60 °C and collect samples at various time points.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the samples at room temperature and protected from light. Collect samples at various time points.
-
-
Thermal Degradation:
-
Photodegradation:
-
Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][7][8]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Analyze all samples by a developed and validated stability-indicating HPLC method.
-
Determine the percentage of degradation and identify the major degradation products.
C. Development of a Stability-Indicating HPLC Method
A robust HPLC method is the cornerstone of any stability study.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Method Validation:
The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
IV. Data Presentation and Visualization
A. Solubility Data
| Solvent | Approximate Solubility (mg/mL) at 25 °C |
| Water | To be determined experimentally |
| pH 7.4 Phosphate Buffer | To be determined experimentally |
| Methanol | To be determined experimentally |
| Acetonitrile | To be determined experimentally |
| DMSO | To be determined experimentally |
B. Forced Degradation Summary
| Stress Condition | % Degradation | Major Degradation Products (Retention Time) |
| 0.1 M HCl, 60 °C, 24h | To be determined | To be determined |
| 0.1 M NaOH, 60 °C, 24h | To be determined | To be determined |
| 3% H₂O₂, RT, 24h | To be determined | To be determined |
| 80 °C, 24h (Solid) | To be determined | To be determined |
| 80 °C, 24h (Solution) | To be determined | To be determined |
| ICH Q1B Light Exposure | To be determined | To be determined |
C. Visual Workflow and Pathway Diagrams
Caption: Experimental workflow for assessing compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of sulfadiazine in (acetonitrile + methanol) mixtures: Determination, correlation, dissolution thermodynamic… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. toku-e.com [toku-e.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. atlas-mts.com [atlas-mts.com]
- 8. fda.gov [fda.gov]
- 9. scribd.com [scribd.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in assays with 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide in various experimental assays. Unexpected or inconsistent results are a common challenge in research. This resource provides a structured, in-depth approach to troubleshooting, moving from common issues to more complex mechanistic problems. Our guidance is rooted in the specific chemical properties of the molecule and established principles of assay development to ensure scientific integrity and accelerate your research.
The structure of this compound, featuring a diaminobenzene core, a sulfonamide linker, and a trifluoromethylphenyl group, presents a unique combination of properties that can influence its behavior in biological and biochemical assays. This guide will help you navigate these properties to achieve reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during early-stage experiments. We recommend starting here if you are experiencing a complete lack of activity or high variability in your results.
Q1: I'm not observing any effect of the compound in my assay. What are the most common reasons for this apparent inactivity?
A1: The observed inactivity of a small molecule can stem from several factors, broadly categorized as issues with the compound itself, the experimental protocol, or the biological system.[1]
-
Compound Integrity and Solubility: The most frequent culprits are compound degradation or poor solubility in the assay buffer at the tested concentration. If the compound precipitates, its effective concentration is significantly lower than intended.[1]
-
Experimental Setup: Problems with the assay, such as incorrect reagent concentrations, timing, or suboptimal cell health, can mask a compound's true effect.
-
Target Engagement: The compound may not be reaching its intended molecular target within the cell, or the target may not be critical for the biological outcome being measured in your specific model.
Initial Troubleshooting Workflow:
Caption: Initial workflow for troubleshooting compound inactivity.
Q2: My results are highly variable between experiments. What should I investigate first?
A2: High variability often points to issues with compound stability, solubility, or inconsistent experimental procedures.
-
Compound Handling: Repeated freeze-thaw cycles can degrade the compound. It is best practice to aliquot stock solutions into single-use vials.
-
Solubility: Inconsistent dissolution or precipitation of the compound upon dilution into aqueous assay buffers is a major source of variability. Visually inspect working solutions for any signs of precipitation before adding them to the assay.
-
Cell-Based Assay Parameters: In cell-based assays, inconsistencies in cell seeding density, cell passage number, and incubation times can significantly impact results.
| Parameter | Recommendation | Rationale |
| Stock Solution Storage | Aliquot into single-use tubes; store at -20°C or -80°C, protected from light. | Minimizes freeze-thaw cycles and potential photodegradation. |
| Final DMSO Concentration | Keep consistent and typically below 0.5% in final assay volume. | High concentrations of organic solvents can affect protein function and cell viability. |
| Cell Passage Number | Use cells within a defined, low-passage number range. | Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors. |
| Incubation Time | Standardize the incubation time with the inhibitor across all experiments. | Time-dependent effects can be a major source of variability if not controlled. |
Part 2: Advanced Troubleshooting - Assay Interference
If you have ruled out the common issues above, the compound itself may be interfering with your assay technology. The chemical structure of this compound contains moieties that are known to cause assay artifacts.
Q3: I am using a fluorescence-based assay and see a high background signal or unexpected dose-response curves. Could the compound be interfering?
A3: Yes, this is a strong possibility. The 3,4-diaminobenzene moiety is a known fluorophore, and compounds with this structure can exhibit intrinsic fluorescence (auto-fluorescence).[2][3]
-
Mechanism of Interference: Auto-fluorescence is the compound's natural tendency to emit light upon excitation.[4] In fluorescence-based assays, this can interfere with the readout in two primary ways:
-
False Positives: In "signal-on" assays, the compound's own fluorescence can be mistaken for a positive signal, making an inactive compound appear active.[5][6]
-
Signal Quenching/False Negatives: The compound might absorb light at the excitation or emission wavelength of the assay's reporter fluorophore, leading to a decrease in the measured signal (an "inner filter effect").[5]
-
Troubleshooting Protocol: Assessing Auto-Fluorescence
-
Compound-Only Control: Prepare a plate with your assay buffer and the compound at the same concentrations used in your experiment, but without adding the assay's fluorescent substrate or detection reagent.
-
Pre-Read Plate: Read the plate on your plate reader using the exact same excitation and emission wavelengths and gain settings as your main experiment.
-
Analyze Data: A significant signal in the compound-only wells indicates auto-fluorescence. If this signal is dose-dependent, it can easily be mistaken for a real biological effect.
Caption: Workflow for identifying compound auto-fluorescence.
Q4: My compound is active in multiple, unrelated assays. Could it be a Pan-Assay Interference Compound (PAINS)?
A4: This is a critical concern. PAINS are compounds that appear to be active in many different assays due to non-specific mechanisms rather than specific binding to a target.[1] Certain chemical motifs, including some sulfonamides, are known to be potential PAINS.[1]
-
Potential Mechanisms for PAINS:
-
Reactivity: The 3,4-diamino groups could potentially be reactive, especially under certain pH or oxidative conditions, leading to covalent modification of proteins.
-
Aggregation: Hydrophobic compounds can form aggregates at higher concentrations. These aggregates can sequester and denature proteins, leading to non-specific inhibition.
-
Redox Activity: The diamino-substituted aromatic ring could participate in redox cycling, generating reactive oxygen species that disrupt assay components.
-
Troubleshooting Protocol: Testing for Non-Specific Inhibition
-
Detergent Test for Aggregation:
-
Run your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.
-
Interpretation: A significant rightward shift (decrease) in the compound's potency in the presence of the detergent strongly suggests that aggregation was contributing to the observed activity.
-
-
Target-Independent Counter-Screen:
-
Test the compound in an assay that uses the same detection technology but lacks your specific biological target (e.g., an enzyme assay with a different, unrelated enzyme).
-
Interpretation: Activity in the counter-screen points towards assay interference or a non-specific mechanism of action.
-
-
Orthogonal Assay Validation:
-
Confirm your primary result using a different assay format that relies on an unrelated detection method (e.g., confirm a fluorescence-based result with a label-free method like surface plasmon resonance or a luminescence-based assay).
-
Interpretation: Concordant results across different platforms increase confidence in a specific, on-target effect.
-
Part 3: Compound-Specific Protocols
Protocol 1: Preparation and Handling of Stock Solutions
Maintaining the integrity of your compound is the first step to reproducible data.
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Use a calibrated analytical balance to weigh the desired amount of solid.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly. Gentle warming (37°C) may aid dissolution, but check for temperature sensitivity.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber, tightly sealed tubes to minimize freeze-thaw cycles and protect from light.
-
Storage: Store the aliquots at -80°C for long-term stability.
Protocol 2: Aqueous Solubility Assessment (Nephelometry or Visual)
This quick check can save significant time by identifying solubility issues early.
-
Preparation: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Dilution Series: In clear microcentrifuge tubes or a 96-well plate, add your final aqueous assay buffer.
-
Spiking: Add the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM), ensuring the final DMSO concentration is constant and below 0.5%. Include a DMSO-only vehicle control.
-
Incubation: Incubate the solutions under the same conditions as your assay (e.g., 37°C) for 1-2 hours.
-
Inspection: Visually inspect the solutions against a dark background for any signs of cloudiness or precipitate. For a more quantitative measure, read the plate on a nephelometer or plate reader capable of measuring light scatter.
References
- 1. longdom.org [longdom.org]
- 2. Synthesis and Derivatization of Diaminobenzene Fluorophores with Amine Protecting Groups | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Derivatization of Diaminobenzene Fluorophores with Amine Protecting Groups | CoLab [colab.ws]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
minimizing off-target effects of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide in cells
A-101 Compound Name: 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
Document ID: A101-TSG-202512
Last Updated: December 30, 2025
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the novel kinase inhibitor A-101. The structural characteristics of A-101, particularly the benzenesulfonamide core, suggest its primary mechanism of action involves competitive inhibition at the ATP-binding site of protein kinases. While highly potent against its intended target, ensuring that observed cellular phenotypes are the result of on-target activity is a critical experimental challenge.[1]
This document provides a comprehensive framework for minimizing and controlling for off-target effects of A-101 through a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of off-target effects with kinase inhibitors like A-101?
A1: Off-target effects primarily arise from a few key factors:
-
Structural Similarity: Many kinases share a highly conserved ATP-binding pocket. A-101 may bind to kinases other than the primary target that have similar structural features.
-
High Compound Concentration: At concentrations significantly above the IC50 for the primary target, the inhibitor can engage with lower-affinity secondary targets.[2]
-
Compound Properties: The physicochemical properties of A-101 could lead to non-specific interactions or aggregation at high concentrations.
-
Cellular Context: The specific kinome expressed in your cell model can influence the landscape of potential off-target interactions.[3]
Q2: How do I determine the optimal concentration of A-101 to use in my cell-based assays?
A2: The fundamental strategy is to use the lowest concentration of A-101 that produces the desired on-target effect.[2] This is best determined by performing a careful dose-response curve.[4] The goal is to identify a concentration that maximizes on-target inhibition while minimizing engagement with off-targets. A comprehensive dose-response analysis will help establish a therapeutic window for your experiments.[2]
Q3: My results with A-101 are not reproducible. What are the common sources of variability?
A3: A lack of reproducibility can often be traced to inconsistent experimental conditions. Key factors to standardize include:
-
Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth phase.[1][4]
-
Compound Handling: Prepare fresh stock solutions of A-101 and avoid repeated freeze-thaw cycles. Confirm the inhibitor is fully solubilized.[5]
-
Assay Parameters: Maintain consistent incubation times and ensure all reagents are within their expiration dates.[1]
Q4: How can I confirm that A-101 is engaging its intended target in my cells?
A4: Direct confirmation of target engagement is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[2][6][7] CETSA measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence that your compound is interacting with its intended target within the complex environment of the cell.[6][8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with A-101.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed at effective concentrations. | The observed toxicity may be an off-target effect. | 1. Optimize Concentration: Perform a detailed dose-response curve for both on-target activity and cytotoxicity to identify a non-toxic effective concentration. 2. Use a Structurally Unrelated Inhibitor: Test another inhibitor for the same target with a different chemical scaffold. If it doesn't show the same toxicity, the effect is likely off-target.[1][2] 3. Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down the target protein.[2][10] This should mimic the on-target phenotype without the off-target toxicity.[2] |
| Phenotype does not match known target biology. | The observed phenotype may be dominated by an off-target effect. | 1. Kinome Profiling: Perform a kinome-wide selectivity screen to identify other kinases that are inhibited by A-101 at your experimental concentration.[1][11] 2. Washout Experiment: Conduct a washout experiment to differentiate between sustained on-target effects and reversible off-target effects.[12][13] 3. Rescue Experiment: Attempt to rescue the phenotype by overexpressing a form of the target that is resistant to A-101.[1][2] |
| Discrepancy between biochemical and cellular potency. | The compound may have poor cell permeability or be subject to efflux or metabolic degradation. | 1. Assess Permeability: Evaluate the compound's ability to cross the cell membrane. 2. Check for Efflux: Use efflux pump inhibitors to see if cellular potency increases. 3. Target Engagement Assay: Perform a CETSA to confirm the compound is reaching and binding to its intracellular target.[2] |
Key Experimental Protocols & Workflows
To ensure the scientific integrity of your findings with A-101, a multi-faceted validation approach is essential.
Logical Workflow for Minimizing Off-Target Effects
This workflow provides a systematic approach to validating the on-target activity of A-101.
Caption: Systematic workflow for validating A-101 on-target effects.
Protocol 1: Dose-Response Curve for Cellular Activity
Objective: To determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of A-101 in a cell-based assay.
Methodology:
-
Cell Seeding: Plate your cells at an optimized density in a 96-well or 384-well plate and allow them to attach overnight.[4]
-
Compound Preparation: Prepare a 10-point serial dilution of A-101 in your assay medium. A logarithmic scale is recommended.[4] Also, prepare a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Remove the overnight culture medium and add the diluted A-101 or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time, optimized for your specific assay (e.g., 24, 48, or 72 hours).[4]
-
Assay Readout: Add the detection reagent to measure the desired endpoint (e.g., cell viability, phosphorylation of a downstream target via Western blot or ELISA).[14]
-
Data Analysis: Normalize the data to your controls. Plot the normalized response against the log of the A-101 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50/EC50 value.[15]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of A-101 to its intended target protein in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with A-101 at the desired concentration (e.g., 10x the cellular IC50) and a vehicle control for a specified time.[2]
-
Heating Step: Harvest the cells, wash them, and resuspend them in a buffer. Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40°C to 70°C for 3 minutes).[2][9]
-
Cell Lysis: Lyse the cells to release the proteins (e.g., via freeze-thaw cycles).[8]
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[2]
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining by Western blot or another quantitative protein detection method.[16]
-
Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the A-101-treated sample, indicating that the compound stabilized the protein against heat-induced denaturation.[8]
Protocol 3: Washout Experiment
Objective: To distinguish between a sustained phenotype (suggesting a durable on-target effect) and a transient phenotype (suggesting a reversible off-target effect).
Methodology:
-
Cell Treatment: Treat cells with a saturating concentration of A-101 (e.g., 5-10 µM) for a defined period (e.g., 30-60 minutes).[12][17]
-
Washout: Aspirate the media containing A-101. Wash the cells extensively with pre-warmed, compound-free media. A typical procedure involves three consecutive 5-minute washes.[12][17]
-
Post-Washout Incubation: Add fresh, compound-free media and return the cells to the incubator for various time points (e.g., 4, 8, 24 hours).[17]
-
Analysis: At each time point, assess the biological readout of interest (e.g., phosphorylation status of a downstream protein).[17]
-
Comparison: Compare the results from the washout group to a group continuously exposed to A-101 and a vehicle control. A phenotype that persists after washout is more likely to be on-target.[12]
Visualizing the Validation Strategy
The relationship between these key validation experiments can be visualized as a decision-making tree.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 12. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide (CAS No. 380349-00-8). This molecule is a key building block in medicinal chemistry and drug development, particularly in the synthesis of protein degraders.[1] Achieving high purity is critical for downstream applications and regulatory compliance. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.
Section 1: Understanding the Molecule and Common Impurities
A successful purification strategy begins with understanding the target molecule's properties and the likely impurities originating from its synthesis.
FAQ: What are the key physicochemical properties of this compound?
This compound is a moderately polar molecule. The presence of two primary amine groups (-NH₂) and a sulfonamide (-SO₂NH-) moiety makes it susceptible to hydrogen bonding and gives it basic characteristics. The trifluoromethylphenyl group adds significant lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂F₃N₃O₂S | [1] |
| Molecular Weight | 331.3 g/mol | [1] |
| Appearance | Typically an off-white to brown solid | General observation |
| Key Functional Groups | o-Phenylenediamine, Sulfonamide, Trifluoromethyl | [2] |
| CAS Number | 380349-00-8 | [2][3] |
FAQ: What are the most common impurities I might encounter?
The most prevalent synthetic route to this compound involves the reduction of a dinitro or nitro-amino precursor.[4][5] This process is the primary source of impurities.
-
Unreacted Starting Material: Such as 3-nitro-4-amino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide or the corresponding 3,4-dinitro precursor.
-
Partially Reduced Intermediates: The presence of a single nitro group makes these impurities highly colored (typically yellow/orange) and more polar than the starting material but less polar than the final product.
-
Isomeric Impurities: Depending on the starting materials, isomers like 2,3-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide could be present.[6]
-
Catalyst Residues: If catalytic hydrogenation is used (e.g., Pd/C, Raney Ni), trace metals may contaminate the product.[7]
-
Oxidation Products: The o-phenylenediamine moiety is susceptible to air oxidation, especially in solution, leading to highly colored polymeric impurities.
References
- 1. calpaclab.com [calpaclab.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 380349-00-8|this compound|BLD Pharm [bldpharm.com]
- 4. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 5. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3960963A - Separation of 3,4-diaminotoluene from a mixture of o-toluenediamine isomers - Google Patents [patents.google.com]
- 7. CN106349081A - Synthesis method of 3,4-diaminotoluene - Google Patents [patents.google.com]
addressing batch-to-batch variability of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
Document ID: TSC-2025-380349-00-8 Version: 1.0 Last Updated: December 30, 2025
Introduction
Welcome to the technical support guide for 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide (CAS: 380349-00-8). This molecule is a key intermediate in complex organic synthesis, particularly within drug discovery and development programs. Its unique structure, featuring vicinal amino groups, a sulfonamide linkage, and a trifluoromethylphenyl moiety, makes it a versatile building block. However, these same features can also introduce sources of variability between production batches.
Batch-to-batch inconsistency is a significant challenge in chemical and pharmaceutical development, potentially impacting reaction kinetics, yield, impurity profiles, and the performance of the final product.[1][2] This guide is designed for researchers, scientists, and process chemists to proactively identify, troubleshoot, and control the potential sources of variability associated with this compound. Our goal is to ensure the consistency and quality of your experimental outcomes.
This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and standardized analytical workflows to help you qualify new batches and investigate discrepancies.
Frequently Asked Questions (FAQs)
Identity & Purity
Q1: My NMR spectrum shows the expected peaks, but the integration is slightly off and there are minor unassigned signals. What could be the cause?
A1: While the main peaks confirm the compound's core structure, minor discrepancies often point to the presence of process-related impurities or residual solvents.[3]
-
Isomeric Impurities: Incomplete nitration or reduction during synthesis can lead to isomers (e.g., 2,3-diamino or 3,5-diamino analogs). These may have very similar NMR shifts but can be resolved by high-resolution HPLC.
-
Residual Starting Materials: Check for signals corresponding to the precursors, such as 3,4-dinitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide or related intermediates.
-
Solvents: Common synthesis and purification solvents like DMSO, ethyl acetate, or methanol can be trapped in the solid matrix. A ¹H NMR spectrum in a different deuterated solvent (e.g., D₂O if soluble, or acetone-d₆) can help confirm if a peak is a solvent.
-
Degradation: The aromatic diamino functionality is susceptible to oxidation, which can generate colored impurities and introduce complex signals in the aromatic region of the NMR.[4]
Q2: We've observed a significant color difference (e.g., off-white vs. tan vs. pink) between two batches that otherwise meet the purity specification by HPLC. Should we be concerned?
A2: Yes, this should be investigated. Color variation, especially darkening or pink/purple hues, is a classic indicator of trace-level oxidative degradation of the aromatic amine groups.[4] While the primary compound's purity might be >98% by a standard HPLC-UV method, the highly colored impurities can be present at levels below the typical reporting threshold (e.g., <0.1%).[5] These impurities could be highly reactive and may negatively impact downstream reactions, for instance, by poisoning a catalyst. We recommend using a more sensitive analytical method, like LC-MS, to identify these low-level chromophoric impurities.
Physical Properties & Performance
Q3: A new batch of the compound is less soluble in our standard reaction solvent compared to the previous one. What could explain this?
A3: A change in solubility for a compound with the same chemical purity is often due to differences in its solid-state properties.[6] The two most likely causes are:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have significantly different physical properties, including solubility and melting point.[7][8] Different crystallization conditions (solvent, temperature, cooling rate) during manufacturing can lead to the formation of a different, less soluble polymorph.[9]
-
Particle Size and Surface Area: A batch with a larger average particle size (or lower surface area) will dissolve more slowly than a batch of fine powder.[1]
We recommend characterizing both batches using techniques like X-ray Powder Diffraction (XRPD) to check for polymorphism and particle size analysis to assess the physical dimensions.
Q4: Our reaction yield has dropped significantly after switching to a new batch of the starting material. How do we identify the root cause?
A4: This is a classic batch-to-batch variability issue. The cause is likely an unidentified impurity in the new batch that is inhibiting your reaction.
-
Inorganic Impurities: Residual catalysts (e.g., palladium, nickel) from the synthesis or inorganic salts can interfere with subsequent steps.[5] Use techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to screen for elemental impurities.
-
Organic Inhibitors: Unidentified organic impurities, even at low levels, can act as catalyst poisons or participate in side reactions. A thorough side-by-side comparison of the old and new batches using high-resolution LC-MS is the best approach to identify novel impurity peaks.
-
Water Content: This compound has multiple hydrogen bond donors and acceptors and may be hygroscopic.[10] An increased water content in a new batch can alter reaction stoichiometry or interfere with water-sensitive reagents. Use Karl Fischer titration to accurately measure water content.
Troubleshooting Guides & Diagnostic Workflows
Guide 1: Qualifying a New Batch
It is critical to establish a comprehensive specification for incoming batches. Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform the following workflow to qualify a new batch against a previously validated, high-performing "golden" batch.
Workflow for New Batch Qualification
Caption: Workflow for qualifying a new batch of the compound.
Data Comparison Table
Use the following table to quantitatively compare the new batch against your internal reference standard.
| Test Parameter | Method | Reference Standard Result | New Batch Result | Acceptance Criteria |
| Appearance | Visual | Off-white crystalline solid | - | Conforms to reference |
| Identity (¹H NMR) | 400 MHz NMR | Conforms to structure | - | Conforms to structure |
| Identity (FT-IR) | ATR | Conforms to reference | - | Key peaks match ± 4 cm⁻¹ |
| Purity (Assay) | HPLC-UV (254 nm) | 99.2% | - | ≥ 98.0% |
| Largest Impurity | HPLC-UV | 0.08% at RRT 1.15 | - | ≤ 0.15% |
| Total Impurities | HPLC-UV | 0.25% | - | ≤ 0.50% |
| Water Content | Karl Fischer | 0.12% w/w | - | ≤ 0.5% w/w |
| Melting Point (Onset) | DSC | 155.2 °C | - | 153 - 158 °C |
| Test Reaction Yield | Lab Scale | 85% | - | ≥ 80% (or within 5% of ref) |
Guide 2: Troubleshooting Out-of-Specification (OOS) Results
When a batch fails qualification, a systematic investigation is required. This decision tree helps guide the process.
OOS Investigation Decision Tree
Caption: Decision tree for investigating OOS results.
Key Experimental Protocols
Protocol 1: HPLC Method for Purity and Impurity Profiling
This protocol provides a general-purpose gradient HPLC method suitable for separating the main component from common process impurities.[11]
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.[11]
Protocol 2: Differential Scanning Calorimetry (DSC) for Polymorph Screening
DSC is a rapid and effective tool to screen for polymorphic differences between batches.[8]
-
Instrument: Calibrated Differential Scanning Calorimeter
-
Sample Pan: Aluminum, hermetically sealed
-
Sample Size: 2-5 mg
-
Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min
-
Purge Gas: Nitrogen at 50 mL/min
-
Analysis: Compare the thermograms of the new batch and the reference standard. Look for differences in the melting point endotherm (onset temperature, peak shape) or the presence of any additional thermal events (e.g., recrystallization exotherms) which would indicate different solid forms.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. jpionline.org [jpionline.org]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. almacgroup.com [almacgroup.com]
- 10. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
protocol modifications to improve reproducibility with 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
Welcome to the technical support resource for 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to enhance experimental reproducibility when working with this compound. By understanding its chemical nature and anticipating potential challenges, you can develop robust and reliable protocols.
Introduction to this compound
This compound is a multifaceted molecule belonging to the sulfonamide class of compounds. Its structure, featuring a benzenesulfonamide core, a trifluoromethylphenyl group, and a 3,4-diamino substitution pattern, suggests its potential utility in various research applications, likely as an enzyme inhibitor or a building block in medicinal chemistry.[1][2] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the sulfonamide moiety is a well-known pharmacophore.[3] The diamino substituents introduce unique properties that can influence solubility, pKa, and interaction with biological targets.
This guide will address common challenges and provide protocol modifications to ensure consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
A1: The primary challenge is its anticipated poor aqueous solubility. The combination of a substituted phenylbenzenesulfonamide core and a trifluoromethylphenyl group contributes to a hydrophobic character. Poor solubility can lead to several downstream issues, including inaccurate concentration determination, compound precipitation in assays, and ultimately, a high degree of experimental variability.[4]
Q2: What is the best solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic molecules.[6] However, it is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the compound's solubility in the stock solution.
Q3: How can the 3,4-diamino substitution pattern affect my experiments?
A3: The two amino groups on the benzene ring can significantly influence the compound's physicochemical properties. They can act as hydrogen bond donors, potentially altering binding interactions with target proteins. Furthermore, these basic groups will affect the compound's pKa, meaning its charge state and solubility will be highly dependent on the pH of the experimental buffer.[1]
Q4: Can this compound degrade during storage or in an experimental setting?
A4: While the trifluoromethyl group generally imparts chemical stability, the overall molecule can be susceptible to degradation under certain conditions.[7] Factors such as pH, temperature, and light exposure can influence stability. For instance, the sulfonamide bond can be susceptible to hydrolysis under extreme pH and high temperatures. It is advisable to conduct stability studies under your specific assay conditions.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers
Symptom: You observe cloudiness, a visible precipitate, or a film in your assay plate wells after adding the compound from a DMSO stock. This leads to inconsistent and non-reproducible assay results.
Root Cause Analysis and Solutions:
-
Exceeding Aqueous Solubility: The final concentration of the compound in your aqueous assay buffer has surpassed its solubility limit.
-
Insufficient Mixing: The compound has not been adequately dispersed upon dilution from the DMSO stock.
Protocol Modifications to Prevent Precipitation:
-
Determine the Kinetic Solubility: Before conducting your main experiments, perform a simple kinetic solubility test. Prepare a serial dilution of your compound in your final assay buffer (containing the same percentage of DMSO as your experiment) and visually inspect for precipitation or measure turbidity. This will give you an approximate upper concentration limit for your assays.
-
Optimize the Dilution Method:
-
Serial Dilution in DMSO: Perform serial dilutions in 100% DMSO first.
-
Final Dilution Step: Add the small volume of the diluted DMSO stock to your pre-warmed aqueous buffer with vigorous mixing (vortexing or rapid pipetting). Avoid adding the aqueous buffer to the DMSO stock.
-
-
Control Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% and certainly not exceeding 1%.[7] Higher concentrations of DMSO can be toxic to cells and may alter protein conformation. Remember to include a vehicle control with the same final DMSO concentration in all experiments.
-
Consider Co-solvents: For particularly challenging solubility issues, the inclusion of a small percentage of another organic solvent like ethanol in your final buffer might be an option, but this needs to be validated for compatibility with your assay system.
Issue 2: Inconsistent Results in Cell-Based Assays
Symptom: High variability in cell viability or other cellular readouts between replicate wells and experiments.
Root Cause Analysis and Solutions:
-
Compound Precipitation and Inaccurate Dosing: As discussed in Issue 1, if the compound precipitates, the effective concentration interacting with the cells is unknown and will vary.
-
pH Shift in Culture Media: The addition of a compound stock solution, especially at high concentrations, can alter the pH of the bicarbonate-buffered cell culture medium.
-
Compound Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.
Protocol Modifications for Improved Reproducibility in Cell-Based Assays:
-
Pre-equilibration of Compound in Media: Before adding the compound to your cells, pre-dilute it in the cell culture medium and allow it to equilibrate (e.g., for 30 minutes in the incubator). Visually inspect for any precipitation before application.
-
Use of Serum: If your assay allows, the presence of serum proteins (like albumin) in the cell culture medium can help to solubilize hydrophobic compounds and reduce non-specific binding to plastics.
-
pH Monitoring: For experiments using high concentrations of the compound, it is good practice to measure the pH of the medium after the compound has been added to ensure it remains within the optimal physiological range for your cells.
-
Consider Low-Binding Plates: If you suspect significant compound loss due to adsorption, consider using low-binding microplates.
Issue 3: Variable Enzyme Inhibition Data
Symptom: Inconsistent IC50 values or erratic dose-response curves in enzyme inhibition assays.
Root Cause Analysis and Solutions:
-
Solubility-Limited Inhibition: At higher concentrations, the compound may be precipitating, leading to a plateau in the inhibition curve that is not representative of true enzyme kinetics.
-
Time-Dependent Inhibition: The compound may exhibit time-dependent inhibition, and inconsistent pre-incubation times will lead to variability.
-
pH Sensitivity of Compound-Target Interaction: The ionization state of the compound's amino groups and the enzyme's active site residues can be critical for binding. Small variations in buffer pH can lead to significant changes in inhibitory potency.
Protocol Modifications for Robust Enzyme Inhibition Assays:
-
Strict pH Control: Prepare your assay buffers meticulously and verify the pH at the experimental temperature. The pKa of the diamino groups will influence the compound's charge, which can be critical for binding.
-
Standardize Pre-incubation Times: Define and strictly adhere to a pre-incubation time for the enzyme and inhibitor before initiating the reaction by adding the substrate. Investigate if the IC50 value changes with varying pre-incubation times to check for time-dependent inhibition.
-
Include a Solubility Check in the Assay Buffer: Before starting a large-scale screen, confirm that your highest tested concentration is soluble in the final enzyme assay buffer.
Data and Protocols
Compound Properties Summary
| Property | Value | Source |
| Molecular Formula | C13H12F3N3O2S | |
| Molecular Weight | 331.31 g/mol | |
| CAS Number | 380349-00-8 | [1] |
| Purity | ≥95% | [1] |
| Storage | Room temperature (as solid) | [1] |
Protocol: Preparation of Stock and Working Solutions
This protocol provides a standardized method for preparing solutions of this compound to minimize solubility-related issues.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile filter tips
-
Your final aqueous assay buffer (e.g., PBS, Tris, or cell culture medium)
Procedure:
-
Prepare a 10 mM DMSO Stock Solution: a. Accurately weigh a small amount of the solid compound. b. Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight = 331.31). c. Add the calculated volume of anhydrous DMSO to the solid. d. Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Visually inspect for any remaining particulate matter. e. Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C.
-
Prepare Working Solutions for Assays: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Vortex the thawed stock gently to ensure homogeneity. c. Perform serial dilutions in 100% DMSO to achieve the desired concentrations for your dose-response curve. d. For the final dilution into your aqueous assay buffer, ensure the volume of the DMSO solution added is minimal (e.g., 1 µL into 199 µL of buffer for a 1:200 dilution, resulting in 0.5% DMSO). e. Add the DMSO solution to the aqueous buffer (not the other way around) and mix immediately and thoroughly.
Visualizing Experimental Workflows
Workflow for Preparing Working Solutions
Caption: Standard workflow for preparing compound solutions.
Troubleshooting Logic for Poor Reproducibility
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 001chemical.com [001chemical.com]
Technical Support Center: Degradation Profile of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
Introduction
Welcome to the technical support guide for 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide (CAS: 380349-00-8).[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. Understanding the degradation profile of a molecule is a critical aspect of pharmaceutical development, ensuring the safety, efficacy, and quality of the final product.[3] Forced degradation studies, or stress testing, are mandated by regulatory bodies like the FDA and are essential for developing stability-indicating analytical methods.[4][5]
This guide provides a series of frequently asked questions, detailed troubleshooting protocols for forced degradation studies, and a recommended analytical workflow to identify and characterize potential degradation products. Our approach is grounded in explaining the causal mechanisms behind degradation, empowering you to make informed experimental decisions.
Section 1: FAQ - Understanding the Stability of the Molecule
This section addresses common initial questions regarding the stability of this compound.
Q1: What are the most chemically labile functional groups in this molecule?
A1: The molecule possesses two primary sites of reactivity that are susceptible to degradation:
-
The Ortho-Diamino Phenyl Ring: The two adjacent aromatic amine groups (-NH₂) are highly susceptible to oxidation. Aromatic amines can be readily oxidized to form colored quinone-imines, which can further polymerize.[6][7][8]
-
The Sulfonamide Linkage (S-N Bond): The bond between the sulfur atom and the nitrogen atom of the N-phenyl group is the most common site for hydrolysis.[9][10] This cleavage can occur under both acidic and basic conditions.[11][12]
Q2: What are the primary degradation pathways I should anticipate during my experiments?
A2: Based on the molecule's structure, you should primarily investigate three degradation pathways as part of a forced degradation study:[13]
-
Hydrolysis: Cleavage of the S-N bond due to reaction with water, catalyzed by acid or base.
-
Oxidation: Degradation primarily of the diamino-substituted ring by oxidizing agents.
-
Photolysis: Degradation caused by exposure to UV or visible light, as aromatic amines and sulfonamides can be photolabile.[9][14]
Q3: Is thermal degradation a major concern under typical laboratory storage conditions?
A3: Sulfonamides are generally more heat-stable compared to other classes of compounds like β-lactams.[15] While significant degradation is not expected under standard storage conditions (e.g., 2-8°C, sealed from moisture), it is still a mandatory component of forced degradation studies to assess stability at elevated temperatures (e.g., 40-80°C).[13][16]
Section 2: Troubleshooting Guide - Performing Forced Degradation Studies
This section provides detailed protocols and rationale for conducting stress testing. The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the specificity of your analytical method without generating an overly complex degradation profile.[13][17]
Hydrolytic Degradation (Acid & Base)
Q: How do I design an experiment to identify hydrolysis products?
A: Hydrolysis studies are critical for predicting stability in aqueous formulations and understanding pH-dependent degradation. The primary target is the sulfonamide S-N bond.[10]
Rationale: Acid- and base-catalyzed hydrolysis simulates the potential degradation in different physiological or formulation environments. Aromatic sulfonamides are often susceptible to acid-catalyzed hydrolysis.[9] The reaction typically involves nucleophilic attack at the sulfonyl sulfur, leading to bond cleavage.[11]
Potential Degradation Products:
-
Product H1: 3,4-diaminobenzenesulfonic acid
-
Product H2: 3-(trifluoromethyl)aniline
Illustrative Hydrolysis Pathway
Caption: Predicted hydrolytic degradation pathway.
Experimental Protocol: Hydrolysis
| Parameter | Acid Hydrolysis | Base Hydrolysis |
| Solvent | Acetonitrile or Methanol (to dissolve API) | Acetonitrile or Methanol (to dissolve API) |
| Stress Agent | 0.1 M Hydrochloric Acid (HCl) | 0.1 M Sodium Hydroxide (NaOH) |
| API Conc. | ~1 mg/mL | ~1 mg/mL |
| Temperature | 60°C (or room temp. if reactive) | 60°C (or room temp. if reactive) |
| Duration | Sample at 2, 4, 8, 24 hours | Sample at 2, 4, 8, 24 hours |
| Quenching | Neutralize with equal molarity NaOH | Neutralize with equal molarity HCl |
Step-by-Step Methodology:
-
Prepare a stock solution of the parent compound at ~10 mg/mL in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, add an aliquot of the stock solution to the stress agent (0.1 M HCl or 0.1 M NaOH) to achieve a final concentration of ~1 mg/mL.
-
Place the vials in a water bath or oven at the specified temperature. A control sample (API in purified water) should be run in parallel.
-
At each time point, withdraw an aliquot, quench the reaction by neutralizing the pH to ~7, and dilute with the mobile phase for HPLC analysis.
Troubleshooting Tips:
-
No/Slow Degradation: Increase the temperature in 10°C increments or increase the concentration of the acid/base (e.g., to 1 M).[17]
-
Too Rapid Degradation: Perform the study at a lower temperature (e.g., room temperature or 40°C) and sample at earlier time points.
Oxidative Degradation
Q: How can I investigate the molecule's susceptibility to oxidation?
A: The ortho-diamine moiety is a strong indicator of oxidative liability. This study is crucial for assessing stability in the presence of atmospheric oxygen or peroxide-containing excipients.
Rationale: Aromatic amines are readily oxidized, often initiated by the formation of radical cations or N-oxidation to hydroxylamines.[18] For ortho-diamines, this can rapidly lead to the formation of stable, conjugated quinone-diimine structures, which are often highly colored and can polymerize.[6][7]
Potential Degradation Products:
-
Product O1: Corresponding quinone-diimine of the parent molecule.
-
Product O2: Oligomeric or polymeric species resulting from the reaction of the quinone-diimine.
Illustrative Oxidation Pathway
Caption: Predicted oxidative degradation pathway.
Experimental Protocol: Oxidation
| Parameter | Procedure |
| Solvent | Acetonitrile or Methanol |
| Stress Agent | 3% Hydrogen Peroxide (H₂O₂) |
| API Conc. | ~1 mg/mL |
| Temperature | Room Temperature |
| Duration | Sample at 2, 4, 8, 24 hours |
| Quenching | Not typically required; dilution for analysis is sufficient. |
Step-by-Step Methodology:
-
Prepare a stock solution of the parent compound at ~1 mg/mL in a suitable organic solvent.
-
Add an equal volume of 3% H₂O₂ to the solution.
-
Keep the vial at room temperature, protected from light to prevent confounding photolytic degradation.
-
Monitor the solution for any color change, which is a strong indicator of oxidation.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.
Troubleshooting Tips:
-
No/Slow Degradation: Gently heat the solution to 40-50°C. Alternatively, a Fenton's reagent approach (H₂O₂ with a catalytic amount of Fe(II)) can be used for more aggressive oxidation, but it creates a more complex reaction mixture.[19]
-
Complex Chromatogram: Oxidation often produces multiple minor products and polymers. Focus on identifying the primary degradant peaks that appear early in the time course.
Photolytic Degradation
Q: What is the standard procedure for a photostability study?
A: Photostability testing determines if the molecule degrades upon exposure to light. This is vital for defining handling and packaging requirements.
Rationale: Aromatic systems, particularly those with heteroatoms like nitrogen and sulfur, can absorb UV-visible radiation. This absorption can excite the molecule to a state where it undergoes chemical reactions, such as bond cleavage or oxidation. Regulatory guidance for photostability testing is provided by ICH Q1B.[13]
Potential Degradation Products: Photolytic degradation can be complex, involving radical mechanisms that may lead to various products, including those from oxidation and fragmentation. Identification requires careful analysis by LC-MS.
Experimental Protocol: Photostability
| Parameter | Procedure |
| Sample Prep | Prepare solutions (~1 mg/mL) and solid API samples. |
| Light Source | A calibrated photostability chamber providing both cool white fluorescent (visible) and near-UV lamps. |
| Exposure | Overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[13] |
| Control | A "dark" control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to separate photolytic from thermal degradation. |
| Analysis | Analyze both solid and solution samples against their respective dark controls by HPLC. |
Step-by-Step Methodology:
-
Place the solid API in a chemically inert, transparent container.
-
Prepare a solution of the API in a suitable solvent (e.g., water:acetonitrile) in a quartz cuvette or other transparent container.
-
Prepare identical "dark" control samples by wrapping them completely in aluminum foil.
-
Expose the test samples and dark controls in a validated photostability chamber.
-
After the exposure period, dissolve the solid sample and dilute the solution sample for HPLC analysis. Compare the chromatograms of the exposed samples to the dark controls.
Troubleshooting Tips:
-
No Degradation: Ensure the light source is properly calibrated and that the sample container is transparent to the required wavelengths.
-
Extensive Degradation: Reduce the exposure time and analyze samples at intermediate points.
Section 3: Analytical Workflow for Identification and Quantification
Q: What is the recommended analytical workflow to identify and quantify these potential degradation products?
A: A systematic and multi-technique approach is required to develop a robust, stability-indicating method and to characterize unknown degradation products.
Workflow for Degradant Identification
References
- 1. 380349-00-8|this compound|BLD Pharm [bldpharm.com]
- 2. 001chemical.com [001chemical.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Conditions for 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide Studies
Welcome to the technical support center for 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate successful experimentation. As a key building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs), understanding its properties is crucial for reproducible and meaningful results.
I. Compound Overview and Key Properties
This compound is a chemical intermediate featuring a 3,4-diaminobenzene moiety, a sulfonamide linker, and a trifluoromethylphenyl group. Its structure is amenable for use in constructing heterobifunctional molecules that can simultaneously engage a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.
| Property | Value | Source |
| CAS Number | 380349-00-8 | [Generic Supplier Data] |
| Molecular Formula | C₁₃H₁₂F₃N₃O₂S | [Generic Supplier Data] |
| Molecular Weight | 331.3 g/mol | [Generic Supplier Data] |
| Appearance | Off-white to light brown solid | [General Chemical Properties] |
| Storage | Room temperature, protected from light and moisture | [Generic Supplier Data] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound in experimental settings.
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a synthetic building block in medicinal chemistry, particularly for the development of PROTACs.[1] The diamino-phenyl group can be functionalized to create a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN), while the other end of the molecule can be extended to attach a ligand for a specific protein of interest.[1][2]
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is an excellent solvent for this compound and is the recommended solvent for preparing stock solutions.[3][4][5] It is a polar aprotic solvent capable of dissolving a wide range of organic molecules.[3][4][5] For cell-based assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: Is the compound soluble in aqueous buffers or common organic solvents?
Q4: How should I store the compound and its solutions?
A4: The solid compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C or -80°C for several months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q5: What is the stability of this compound under typical experimental conditions?
A5: Sulfonamides are generally stable under neutral and alkaline conditions.[6] However, they can undergo hydrolysis under acidic conditions, and this process can be accelerated by increased temperature.[9] It is advisable to avoid prolonged exposure to strong acids. The trifluoromethyl group is generally stable. For sensitive experiments, it is recommended to prepare fresh dilutions from a frozen stock solution.
III. Troubleshooting Guide for Protein Degradation Studies
As this compound is a precursor for protein degraders, this section focuses on troubleshooting common issues encountered in protein degradation experiments.
Issue 1: No or Poor Degradation of the Target Protein
| Potential Cause | Troubleshooting Step |
| Poor Compound Solubility/Precipitation | Prepare a fresh dilution of your final compound from a DMSO stock immediately before use. Visually inspect the media for any signs of precipitation after adding the compound. |
| Ineffective Ternary Complex Formation | This is a common challenge in PROTAC development.[10] Consider redesigning the linker length or attachment points on your final molecule. |
| Incorrect Cell Line or Low Target Expression | Confirm that your chosen cell line expresses both the target protein and the intended E3 ligase at sufficient levels.[11] |
| Experimental Controls Not Working | Ensure your positive control degrader is effective and that a proteasome inhibitor (e.g., MG132) rescues degradation, confirming a proteasome-dependent mechanism.[10] |
| Degradation of the PROTAC Molecule | While less common, the stability of the final PROTAC in the cellular environment can be a factor. This may require more advanced analytical techniques to assess. |
Issue 2: The "Hook Effect"
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[10] This occurs because the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex (Target-PROTAC-E3 ligase).[10]
-
Solution: Perform a full dose-response curve with a wide range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[10]
Issue 3: Poor Reproducibility in Degradation Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Use cells within a consistent and low passage number range.[12] Ensure consistent cell density at the time of treatment.[12] |
| Variability in Reagent Preparation | Prepare fresh dilutions of the degrader for each experiment.[12] |
| Antibody Performance in Western Blotting | Validate each new lot of primary antibody. Use a consistent blocking buffer and antibody incubation times.[13] |
IV. Experimental Protocols and Methodologies
A. Preparation of Stock Solutions
-
Accurately weigh a precise amount of this compound.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
B. General Protocol for Western Blotting to Assess Protein Degradation
This protocol assumes you have synthesized a PROTAC using this compound as a building block.
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of your PROTAC for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, load onto an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane and probe with primary antibodies against your target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an appropriate secondary antibody and visualize using an ECL substrate.[12]
-
Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[10]
C. Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A general HPLC method for analyzing sulfonamides can be adapted to assess the purity of this compound and its derivatives.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid).
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 254 nm for aromatic compounds).[14]
-
Flow Rate: 1.0 mL/min.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural confirmation.
-
¹H NMR: Will show characteristic signals for the aromatic protons and the amine protons.
-
¹³C NMR: Will confirm the carbon backbone of the molecule.
-
¹⁹F NMR: This is a particularly useful technique for fluorinated compounds. The trifluoromethyl (-CF₃) group will give a distinct singlet in the ¹⁹F NMR spectrum, providing a clear diagnostic signal for the presence of this moiety.[15] The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment.[16]
V. Visualizing Experimental Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to protein degradation.
Troubleshooting Workflow for No Protein Degradation
Caption: A logical workflow for troubleshooting failed degradation experiments.
VI. References
-
Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Compendium.
-
BenchChem. (2025). Troubleshooting guide for failed protein degradation experiments.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Poor Reproducibility in Degradation Assays.
-
Kozłowska, J., & Zmudzki, J. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI.
-
Kozłowska, J., & Zmudzki, J. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC.
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent.
-
Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
-
IMEKO. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
-
Białk-Bielińska, A., et al. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Sci-Hub.
-
ResearchGate. (2021). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide.
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
-
Addgene. (2024). Troubleshooting and Optimizing a Western Blot.
-
Cell Signaling Technology. (n.d.). Western Blotting Troubleshooting Guide.
-
ChemicalBook. (n.d.). 3-(Trifluoromethyl)phenyl isocyanate(329-01-1) 1H NMR spectrum.
-
BenchChem. (2025). Validating the Structure of 3-(2-(Trifluoromethyl)phenyl)propanal: A Comparative Guide to 1H and 19F NMR Spectroscopy.
-
Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions.
-
Wikipedia. (n.d.). Sulfacetamide.
-
ResearchGate. (n.d.). Schematic diagram explaining the acid stability of the sulfonamide structure.
-
Węglarz-Tomczak, E., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC.
-
Gerig, J. T. (n.d.). Fluorine NMR.
-
Sun, X., et al. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC.
-
ResearchGate. (2025). Mole fraction solubility of benzenesulfonamide in dimethylformamide....
-
Sledz, P., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
-
Al-Ghamdi, S., & Fallatah, O. (2025). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. PMC.
-
Wikipedia. (n.d.). Dimethyl sulfoxide.
-
He, Y., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. PMC.
-
MedChemExpress. (n.d.). Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC).
-
gChem Global. (n.d.). DMSO.
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 15. azom.com [azom.com]
- 16. biophysics.org [biophysics.org]
Technical Support Center: Enhancing Cell Permeability of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
Welcome to the technical support guide for 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and strategize solutions for challenges related to the cell permeability of this compound. Poor cell permeability can be a significant hurdle, leading to reduced efficacy in cell-based assays and hindering preclinical development. This guide provides in-depth, evidence-based strategies and detailed protocols to help you overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a chemical compound with the molecular formula C13H12F3N3O2S.[1][2] Like many sulfonamides, its structure, which includes polar amino and sulfonamide groups, can contribute to lower lipophilicity and consequently, reduced ability to passively diffuse across the lipid bilayer of cell membranes.[3] The trifluoromethyl group increases lipophilicity, but the overall balance of hydrophilic and lipophilic properties determines its permeability.[4] Poor cell permeability can lead to low intracellular concentrations, resulting in diminished or inconsistent biological activity in your experiments.
Q2: How can I get a preliminary assessment of my compound's permeability?
A2: A good starting point is to use computational tools to predict its physicochemical properties, such as LogP (a measure of lipophilicity).[5] While these are predictive, they can offer initial insights. For experimental validation, a Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess passive diffusion.[6] However, for a more biologically relevant assessment, cell-based assays like the Caco-2 or MDCK permeability assays are recommended as they account for both passive diffusion and the influence of cellular transport proteins.[6][7]
Q3: What are the primary strategies to enhance the cell permeability of a compound like this?
A3: The main strategies fall into two categories: chemical modification and formulation-based approaches .
-
Chemical Modification: This involves altering the molecule's structure to improve its physicochemical properties. A key strategy here is the prodrug approach , where a lipophilic moiety is temporarily attached to the molecule to mask polar groups, enhancing its ability to cross the cell membrane.[8][9]
-
Formulation-Based Approaches: These methods focus on the delivery vehicle rather than the drug itself. This includes using permeation enhancers , or encapsulating the compound in nanoparticle delivery systems like liposomes or polymeric nanoparticles.[10][11]
Troubleshooting Guide: Addressing Low Intracellular Concentration
Here, we address specific experimental issues you might be facing and provide actionable solutions.
Issue 1: Low or No Activity in Cell-Based Assays Despite In Vitro Target Engagement
Possible Cause: Your compound may not be reaching its intracellular target at a sufficient concentration due to poor membrane permeability.
Troubleshooting Steps & Solutions:
1. Confirm Permeability with a Caco-2 Bidirectional Assay:
-
Why: This assay not only measures the rate of transport across a cell monolayer (apparent permeability, Papp) but can also identify if your compound is a substrate for efflux pumps (proteins that actively pump compounds out of the cell).[12] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux is a problem.[12]
-
Protocol: See Protocol 1: Caco-2 Bidirectional Permeability Assay below for a detailed methodology.
2. Mitigate Efflux Pump Activity:
-
Why: Efflux pumps, such as P-glycoprotein (P-gp), are a common cause of low intracellular drug accumulation and resistance.[13][14]
-
Solution: If your Caco-2 assay indicates efflux, you can co-administer your compound with a known efflux pump inhibitor, such as verapamil or cyclosporine A.[15][16] A significant increase in intracellular accumulation or activity in the presence of an inhibitor confirms that efflux is a limiting factor.
3. Employ Chemical Modification: The Prodrug Strategy
-
Why: Masking the polar amine or sulfonamide groups with a lipophilic, cleavable moiety can dramatically improve passive diffusion.[17][18] The prodrug is designed to be inactive, crossing the cell membrane and then being cleaved by intracellular enzymes (like esterases) to release the active parent compound.[18]
-
Actionable Strategy: Consider synthesizing an ester or a sulfenamide prodrug.[17][18] For example, one of the amino groups could be acylated to form a temporary amide bond that is later hydrolyzed inside the cell.
Issue 2: Compound Precipitates in Aqueous Assay Media
Possible Cause: While increasing lipophilicity can aid permeability, it often comes at the cost of reduced aqueous solubility.[19][20] Your compound may be crashing out of solution before it has a chance to interact with the cells.
Troubleshooting Steps & Solutions:
1. Determine Thermodynamic Solubility:
-
Why: Knowing the exact solubility limit in your assay buffer is crucial for designing experiments where the compound remains in solution.
-
Actionable Strategy: Use a standardized shake-flask method followed by quantification (e.g., HPLC or UV-Vis spectroscopy) to determine the solubility.
2. Formulation-Based Strategies:
-
Why: If solubility is the limiting factor, formulation can help keep the compound in solution and available for cellular uptake.[21]
-
Solutions:
-
Use of Co-solvents: Low concentrations of DMSO or ethanol can be used, but be sure to run vehicle controls as these can affect cell health.[22]
-
Complexation with Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[10]
-
Nanoparticle Encapsulation: Formulating the compound into lipid-based (liposomes) or polymer-based nanoparticles can improve solubility and facilitate cellular uptake through endocytosis.[23][24][25] This is a more advanced but highly effective strategy.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of how different enhancement strategies might affect the apparent permeability (Papp) of this compound.
| Strategy | Expected Papp (A→B) (x 10⁻⁶ cm/s) | Key Considerations |
| Unmodified Compound | < 1.0 (Low) | Baseline measurement; likely limited by polarity. |
| Prodrug Modification (Ester) | 5.0 - 10.0 (High) | Requires intracellular cleavage; synthesis required.[18] |
| Formulation (Liposomes) | 2.0 - 5.0 (Moderate) | Uptake via endocytosis; formulation development needed.[10] |
| With Efflux Inhibitor | Variable (Depends on efflux) | Diagnostic tool; may increase Papp if efflux is an issue.[15] |
Note: These values are illustrative. Actual results will depend on the specific molecular modifications and experimental conditions.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol is a standard method to determine the intestinal permeability and potential for active efflux of a test compound.[12][26][27]
1. Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of approximately 60,000 cells/cm².
-
Culture for 21-25 days to allow for differentiation into a confluent monolayer with well-formed tight junctions.
2. Monolayer Integrity Check:
-
Before the assay, measure the transepithelial electrical resistance (TEER) using a volt-ohm meter.[28][29] A TEER value >250 Ω·cm² generally indicates a healthy monolayer.
-
Optionally, assess the permeability of a low-permeability marker like Lucifer Yellow to confirm monolayer integrity.
3. Permeability Assay (Apical to Basolateral - A to B):
-
Gently wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and immediately replace the volume with fresh, pre-warmed buffer.
4. Permeability Assay (Basolateral to Apical - B to A):
-
Concurrently, perform the assay in the reverse direction. Add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
5. Quantification and Data Analysis:
-
Analyze the concentration of the compound in all collected samples using a validated analytical method, typically LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
References
- 1. 001chemical.com [001chemical.com]
- 2. calpaclab.com [calpaclab.com]
- 3. The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle-Based Drug Delivery Systems: Current Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Drug resistance - Wikipedia [en.wikipedia.org]
- 14. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MDCK cell permeability characteristics of a sulfenamide prodrug: strategic implications in considering sulfenamide prodrugs for oral delivery of NH-acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Antibiotic-Loaded Nano-Sized Delivery Systems: An Insight into Gentamicin and Vancomycin [mdpi.com]
- 26. bioivt.com [bioivt.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Managing Cytotoxicity of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
Welcome to the technical support center for managing the experimental cytotoxicity of the novel compound 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for troubleshooting and optimizing in-vitro cell-based assays involving this molecule. Given the limited public information on this specific compound, this document synthesizes established principles of managing cytotoxicity for small molecules, particularly those containing sulfonamide and trifluoromethylphenyl moieties, to provide a robust starting point for your investigations.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and issues encountered when working with a new and potent cytotoxic compound.
Q1: My initial screen with this compound shows extremely high cytotoxicity across multiple cell lines, even at low concentrations. Is this expected, and how can I establish a working concentration range?
A1: High potency is not unusual for novel small molecules, especially those with functionalities like sulfonamide and trifluoromethyl groups, which are common in bioactive compounds.[1][2] The initial goal is to accurately determine the IC50 (50% inhibitory concentration). If you are observing near 100% cell death at your lowest tested concentration, you should perform a wider dose-response analysis.
Initial Troubleshooting Steps:
-
Expand Concentration Range: Test a much broader range of concentrations, using serial dilutions. For example, if your lowest concentration was 1 µM, expand the range to include nanomolar (e.g., 1000 nM down to 1 nM) or even picomolar concentrations.
-
Time-Course Experiment: Cytotoxicity can be time-dependent.[3] Perform a time-course experiment (e.g., 24, 48, and 72 hours) to find an optimal endpoint where a dose-dependent effect can be clearly observed.[3]
-
Check Compound Purity and Identity: Ensure the purity and identity of your compound stock. Impurities from synthesis can contribute to unexpected cytotoxicity.
Q2: I am having trouble dissolving the compound in my cell culture medium, and I see precipitates. How can this affect my results, and what is the best way to prepare my working solutions?
A2: Poor solubility is a frequent issue that can lead to inaccurate and irreproducible cytotoxicity data.[3][4] Precipitates mean the actual concentration of the compound in solution is unknown and likely much lower than intended.
Best Practices for Compound Solubilization:
-
Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-quality, anhydrous solvent like DMSO.[5]
-
Working Dilutions: Serially dilute the stock solution in your cell culture medium. Critically, ensure you vortex or mix thoroughly after each dilution step. Do not add the highly concentrated DMSO stock directly to the full volume of media; instead, add it to a smaller volume and then bring it to the final volume.
-
Final Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in your cell culture wells consistent and low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6]
-
Solubility Assessment: If precipitation persists, visually inspect the wells under a microscope before and after adding the compound. You may need to use a different solvent or employ solubility-enhancing excipients, though this can complicate the experimental system.
Q3: My cell viability assay (e.g., MTT, WST-8) shows high background signal in the control wells without cells. What could be the cause?
A3: This indicates that your compound may be directly interacting with the assay reagents.[7] For example, some compounds can chemically reduce tetrazolium salts like MTT, leading to a false-positive signal that mimics viable cells.[3][8]
Troubleshooting Protocol:
-
Cell-Free Control: Set up control wells containing only culture medium and the same concentrations of your compound used in the experiment. Add the viability reagent (e.g., MTT) to these wells.[7]
-
Data Analysis: If you observe a signal in the cell-free wells, this background signal must be subtracted from your experimental wells to obtain an accurate reading of cell-mediated reagent reduction.[9]
-
Alternative Assays: If the interference is significant, consider switching to an assay with a different detection principle. For example, if you are using a metabolic assay (tetrazolium reduction), switch to an ATP-based assay (measuring cell viability via ATP content) or a membrane integrity assay (like LDH release or a fluorescent dye exclusion test).[10]
Q4: How can I begin to determine if the observed cytotoxicity is a specific, on-target effect or a result of general, off-target toxicity?
A4: This is a critical question in drug development. Differentiating on-target from off-target effects is essential for validating your compound's mechanism of action.[11][12]
Initial Strategies for Differentiation:
-
Use of Control Compounds: If available, use a structurally similar but biologically inactive analog of your compound as a negative control. If this analog is not cytotoxic, it suggests the activity of your primary compound is specific.[3]
-
Genetic Validation: The most robust method is to use genetic tools like CRISPR-Cas9 or RNAi to knock down or knock out the intended target.[11][13] If the genetic knockdown/knockout phenocopies the cytotoxic effect of your compound, it provides strong evidence for on-target activity.[11]
-
Cell Line Panel Screening: Test your compound against a panel of cell lines with varying expression levels of the putative target. A correlation between target expression and compound sensitivity can suggest on-target activity.
II. Troubleshooting Guides
This section provides detailed workflows for resolving more complex experimental issues.
Guide 1: Investigating High Variability Between Replicate Wells
High variability can obscure real biological effects and make data interpretation impossible.
Problem: You observe significant differences in cell viability between replicate wells treated with the same concentration of this compound.
Caption: Troubleshooting workflow for high replicate variability.
Guide 2: Differentiating Apoptosis from Necrosis
Understanding the mode of cell death is crucial for mechanistic studies. The sulfonamide moiety, particularly its metabolites, has been shown to induce apoptosis in certain cell types.[14][15]
Problem: You have confirmed cytotoxicity but need to determine if this compound induces programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).[3]
Experimental Workflow:
Caption: Workflow to distinguish between apoptosis and necrosis.
Step-by-Step Protocol: Annexin V/Propidium Iodide (PI) Staining [3]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for the predetermined optimal time (e.g., 24 hours). Include vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
III. Data Summary Tables
For systematic characterization, it is crucial to maintain organized data.
Table 1: Recommended Initial Experimental Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Cell Seeding Density | Titrate to find optimal density ensuring cells are in logarithmic growth phase during treatment.[6] | Over-confluency can cause cell stress and death, confounding results. Too few cells can lead to low signal.[6] |
| Compound Concentration | Logarithmic or semi-log dilutions (e.g., 10 µM to 1 nM). | To accurately capture the full dose-response curve and determine the IC50. |
| Incubation Time | 24, 48, 72 hours.[3] | Cytotoxic effects can be acute or require longer exposure. A time-course reveals the kinetics of the response. |
| Vehicle Control | Medium + highest % of solvent (e.g., 0.5% DMSO).[6] | To control for any cytotoxic effects of the solvent itself. |
| Assay Control | Cell-free wells + compound.[7] | To check for direct interference of the compound with assay reagents. |
Table 2: Interpreting Cell Viability Assay Results
| Observation | Potential Cause | Suggested Action |
|---|---|---|
| Low Absorbance/Fluorescence | Too few cells; insufficient incubation time; high cytotoxicity. | Optimize cell number and incubation time; test lower compound concentrations.[6] |
| High Background (No Cells) | Compound interferes with assay reagent.[7] | Subtract background; switch to an alternative assay with a different principle (e.g., ATP-based).[7][10] |
| High Background (Untreated Cells) | Stressed or contaminated cell culture; serum interference.[6] | Check cell health and for contamination; consider using serum-free medium for the assay period.[6] |
| Inconsistent Replicates | Uneven cell seeding; edge effects; poor compound solubility.[7][16] | Refine cell plating technique; avoid using outer wells; improve compound solubilization protocol.[7] |
IV. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem. 6
-
BenchChem Technical Support Team. (2025). Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of Small Molecule Inhibitors. BenchChem. 11
-
BenchChem Technical Support Team. (2025). Technical Support Center: Managing Drug-Induced Cytotoxicity in Cell Lines. BenchChem. 3
-
BenchChem Technical Support Team. (2025). dealing with high background in (S)-IB-96212 cell viability assays. BenchChem. 7
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. 16
-
Naisbitt, D. J., et al. (2001). Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. PubMed. 14
-
Asadipour, A., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC - NIH. 1
-
Naisbitt, D. J., et al. (2001). Cytotoxicity of Sulfonamide Reactive Metabolites: Apoptosis and Selective Toxicity of CD8(+) Cells by the Hydroxylamine of Sulfamethoxazole. ResearchGate. 15
-
AbbVie. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. AbbVie. 12
-
Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
-
NIH. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH. 13
-
NIH. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC - NIH. 17
-
MDPI. (2020). Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development. MDPI. 18
-
PMC - PubMed Central. (2023). In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central. 19
-
Frontiers. (2019). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers. 8
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. 9
-
NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI. 10
-
PMC. (2012). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC. 20
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. 21
-
Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure?. YouTube. 22
-
BenchChem Technical Support Team. (2025). NBDHEX stability in cell culture media. BenchChem. 5
-
Santa Cruz Biotechnology. (n.d.). 3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. SCBT. 23
-
ChemicalBook. (2025). 3,4-DIAMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-BENZENESULFONAMIDE. ChemicalBook. 24
-
NIH. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). PMSF Phenylmethylsulfonyl fluoride. Sigma-Aldrich. --INVALID-LINK--
-
Google Patents. (2016). Process for improving the solubility of cell culture media. Google Patents. 4
-
ChemicalBook. (n.d.). 3,4-diamino-n-(4-chloro-phenyl)-benzenesulfonamide. ChemicalBook. 25
-
PubMed. (2020). Cytoprotective effects of (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231) against 4-nitroquinoline 1-oxide-induced damage in CCD-18Co human colon fibroblast cells. PubMed. 26
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 9. dojindo.com [dojindo.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 22. youtube.com [youtube.com]
- 23. scbt.com [scbt.com]
- 24. 3,4-DIAMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-BENZENESULFONAMIDE | 380349-00-8 [chemicalbook.com]
- 25. 3,4-DIAMINO-N-(4-CHLORO-PHENYL)-BENZENESULFONAMIDE CAS#: 380342-96-1 [m.chemicalbook.com]
- 26. Cytoprotective effects of (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231) against 4-nitroquinoline 1-oxide-induced damage in CCD-18Co human colon fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Target of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the unambiguous identification and validation of the compound's biological target. This guide provides an in-depth, experience-driven workflow for elucidating the molecular target of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide , a compound for which the primary biological target is not yet widely established.
Instead of a rigid, one-size-fits-all protocol, we will embark on a logical, multi-pronged approach that mirrors the real-world process of drug target validation. We will delve into the "why" behind each experimental choice, ensuring that every step builds upon the last to create a self-validating system of evidence. This guide is structured to empower you with the knowledge to not only execute these techniques but also to interpret the data with a critical eye, ultimately leading to a high-confidence target validation.
Part 1: Hypothesis Generation - Casting a Wide Net with Kinome Profiling
Given that a significant portion of the druggable genome is comprised of protein kinases, and many small molecule inhibitors target this enzyme class, an unbiased screen of kinase activity is a logical and powerful starting point.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinases a high-priority target class.[1]
Kinome profiling offers a comprehensive overview of a compound's effect on a wide array of kinases, providing a "snapshot" of its selectivity and potential targets.[1][2] Several platforms are available that offer high-throughput screening of hundreds of kinases.[3][4]
Experimental Workflow: Kinome Profiling
The following diagram outlines a typical workflow for a kinome profiling experiment.
Caption: Workflow for identifying potential kinase targets using kinome profiling.
Step-by-Step Protocol: In Vitro Kinase Assay (Generic)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate (peptide or protein), and ATP.[5] The ATP concentration should be close to the Km for each kinase to ensure physiologically relevant results.[6]
-
Compound Addition: Add the test compound at a final concentration (e.g., 1 µM) to the assay wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., radioactivity for radiometric assays, fluorescence for TR-FRET assays).[7][8]
-
Data Analysis: Calculate the percent inhibition of kinase activity by the compound relative to the vehicle control.
Interpreting the Data and Selecting Hits
The output of a kinome screen is typically a list of kinases for which the compound shows significant inhibition. A "hit" is generally defined as a kinase with >50% inhibition at the screening concentration. The selectivity of the compound is also a crucial factor; an ideal hit profile would show potent inhibition of a single kinase or a small family of related kinases.
Part 2: Validating Direct Target Engagement - Biophysical Methods
Once a list of potential targets has been generated, the next critical step is to confirm direct physical binding of the compound to these "hit" proteins. Biophysical methods provide quantitative data on binding affinity and kinetics, which are essential for validating a drug-target interaction.[9][10]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time.[9][10] This allows for the determination of association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated.[9][11]
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for quantifying drug-target binding using SPR.
Step-by-Step Protocol: SPR Analysis
-
Protein Immobilization: Covalently attach the purified recombinant target protein to the surface of a sensor chip.
-
Compound Preparation: Prepare a series of dilutions of the compound in a suitable running buffer.
-
Binding Measurement: Inject the compound dilutions over the sensor chip surface and monitor the change in response units (RU) over time. This generates a sensorgram.[12]
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-compound interaction without denaturing the protein.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).[10]
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[13][14] It is considered the "gold standard" for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[15]
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
References
- 1. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. KinomePro - Pamgene [pamgene.com]
- 3. pharmaron.com [pharmaron.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. denovobiolabs.com [denovobiolabs.com]
- 10. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 11. youtube.com [youtube.com]
- 12. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 13. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Navigating the Kinome: A Comparative Guide to Benzenesulfonamide-Based and Other Potent Kinase Inhibitors
A Note on the Subject Compound: 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
An extensive review of the scientific literature and chemical databases reveals a significant absence of data regarding the kinase inhibitory activity of this compound (CAS 380349-00-8). At present, there is no publicly available information to suggest that this compound functions as a kinase inhibitor. Therefore, a direct comparison of its performance against other kinase inhibitors is not feasible.
To provide a valuable and scientifically rigorous guide for researchers, scientists, and drug development professionals, this document will instead focus on a comparative analysis of well-characterized, clinically relevant kinase inhibitors. We will explore the structure-activity relationships and inhibitory profiles of compounds featuring the benzenesulfonamide scaffold—a privileged structure in kinase inhibitor design—and compare them with other prominent kinase inhibitors. This guide aims to provide a framework for understanding kinase inhibitor selectivity and the experimental methodologies used to characterize them.
Introduction to Selected Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. This guide will compare three well-established kinase inhibitors:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor that blocks key receptors involved in angiogenesis and tumor growth.
-
Vemurafenib: A potent and selective inhibitor of the BRAF serine-threonine kinase, particularly effective against the V600E mutant form.
-
Dabrafenib: Another highly selective inhibitor of mutated BRAF kinases, which also possesses a distinct off-target profile.
These inhibitors have been chosen for their clinical significance and diverse selectivity profiles, providing a robust basis for comparison. Notably, both Vemurafenib and Dabrafenib contain sulfonamide-related moieties, which play a crucial role in their interaction with the target kinases.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and toxicity profile. A highly selective inhibitor will primarily engage its intended target, minimizing off-target effects that can lead to adverse events. The following table summarizes the inhibitory activity (IC50 values) of Pazopanib, Vemurafenib, and Dabrafenib against their primary targets and a selection of off-target kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Pazopanib IC50 (nM) | Vemurafenib IC50 (nM) | Dabrafenib IC50 (nM) |
| Primary Targets | |||
| VEGFR-1 | 10 | - | - |
| VEGFR-2 | 30 | - | - |
| VEGFR-3 | 47 | - | - |
| PDGFR-α | 84 | - | - |
| PDGFR-β | 84 | - | - |
| c-Kit | 74 | - | - |
| BRAF (V600E) | - | 31[1] | 0.8[2] |
| BRAF (wild-type) | - | 100[2] | 3.2[2] |
| c-Raf | - | 48[2] | 5.0[2] |
| Selected Off-Targets | |||
| ACK1 | - | 19[1] | - |
| SRMS | - | 18[1] | - |
| NEK9 | - | No significant inhibition | Potent Inhibition[2][3] |
| CDK16 | - | No significant inhibition | Potent Inhibition[2][3] |
Note: IC50 values can vary depending on the assay conditions. This table provides a representative summary from published data. "-" indicates data not available or not significant.
The data clearly illustrates the distinct selectivity profiles of these inhibitors. Pazopanib is a multi-targeted inhibitor, effectively blocking several receptor tyrosine kinases involved in angiogenesis.[4][5] In contrast, Vemurafenib and Dabrafenib are highly selective for BRAF kinases, particularly the V600E mutant, which is a key driver in many melanomas.[1][6] Interestingly, Dabrafenib has unique off-targets, such as NEK9 and CDK16, which are not significantly inhibited by Vemurafenib.[2][3] This difference in off-target activity may contribute to variations in their clinical efficacy and side-effect profiles.
Signaling Pathway: The MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cell growth, proliferation, and survival. The BRAF kinase is a key component of this pathway. In melanomas harboring a BRAF V600E mutation, the pathway is constitutively active, leading to uncontrolled cell division. Vemurafenib and Dabrafenib are designed to inhibit this aberrant signaling.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib and Dabrafenib on the mutant BRAF kinase.
Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)
To determine the potency of a kinase inhibitor, a robust and reproducible in vitro kinase activity assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the calculation of an IC50 value.
Experimental Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay using the ADP-Glo™ system.
Step-by-Step Methodology
This protocol is a general guideline and should be optimized for the specific kinase and inhibitor being tested.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitor (e.g., Dabrafenib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well. The final ATP concentration should be at or near its Km for the kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[7]
-
Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.[7]
-
Add 20 µL of Kinase Detection Reagent to each well.[7]
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
While this compound lacks the necessary data for evaluation as a kinase inhibitor, a comparative analysis of established inhibitors like Pazopanib, Vemurafenib, and Dabrafenib provides valuable insights into the principles of kinase inhibitor design and evaluation. The benzenesulfonamide scaffold and related motifs are clearly important for achieving high potency and selectivity, as demonstrated by the BRAF inhibitors. Understanding the distinct kinase inhibition profiles, the signaling pathways they modulate, and the experimental methods used to characterize them is fundamental for researchers in the field of drug discovery. The protocols and workflows provided herein serve as a practical guide for the assessment of novel kinase inhibitors.
References
- 1. hps.com.au [hps.com.au]
- 2. benchchem.com [benchchem.com]
- 3. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. The introduction of various substituents onto this core structure allows for the fine-tuning of pharmacological properties, leading to compounds with activities ranging from antimicrobial and anti-inflammatory to potent and selective enzyme inhibition. This guide provides a comparative analysis of the efficacy of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide and its related analogs, with a focus on their potential as anticancer agents and enzyme inhibitors. We will delve into the structure-activity relationships that govern their biological effects, supported by available experimental data, and provide detailed protocols for relevant assays.
The Significance of the Trifluoromethyl Group in Benzenesulfonamide Analogs
The trifluoromethyl (-CF3) group is a common substituent in modern drug design due to its unique electronic properties and metabolic stability.[1][2] Its high electronegativity can significantly alter the acidity of nearby protons and influence the overall electronic distribution of a molecule, which in turn can affect binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and thereby often improving the pharmacokinetic profile of a drug candidate.[1][2] In the context of benzenesulfonamide derivatives, the strategic placement of a trifluoromethyl group on the N-phenyl ring, as seen in this compound, is a key modification aimed at enhancing biological activity.
Comparative Efficacy: Insights from Structure-Activity Relationship (SAR) Studies
While direct head-to-head comparative studies of this compound against a comprehensive panel of its analogs are not extensively documented in publicly available literature, we can infer its potential efficacy by examining SAR trends from related series of benzenesulfonamide derivatives.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activities of benzenesulfonamide derivatives. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases (CAs) and protein kinases.
One study on novel trifluoromethylquinolines bearing a benzenesulfonamide moiety highlighted that several of these compounds exhibited good anticancer activity, with some showing higher potency than the reference drug doxorubicin.[3] Molecular docking studies suggested that these compounds could act as inhibitors of PI3K, a key enzyme in cancer cell signaling.[3] Another study on isoxazole-based molecules demonstrated that the inclusion of a trifluoromethyl group significantly enhanced anticancer activity against breast cancer cell lines.[4]
The 3,4-diamino substitution pattern on the benzenesulfonamide core is also of interest. This feature can provide additional hydrogen bonding opportunities within a target's active site and can serve as a handle for further chemical modification. While specific data for the trifluoromethylphenyl analog is scarce, the combination of the electron-withdrawing trifluoromethyl group and the hydrogen-bonding capabilities of the diamino groups presents a promising pharmacophore for anticancer drug design.
Enzyme Inhibition
Benzenesulfonamides are renowned for their ability to inhibit various enzymes, most notably carbonic anhydrases. The sulfonamide moiety (-SO2NH2) is a key zinc-binding group in the active site of these enzymes.
Structure-activity relationship studies of benzenesulfonamide-based carbonic anhydrase inhibitors have shown that substitutions on the benzene ring and the N-aryl group can significantly influence isoform selectivity.[5] The "tail" approach, where different substituents are added to the core scaffold, is a common strategy to achieve isoform-specific inhibition.[5] While not directly tested, the trifluoromethylphenyl tail of the title compound would be expected to interact with hydrophobic pockets within the enzyme's active site, potentially contributing to both potency and selectivity.
Furthermore, benzenesulfonamide analogs have been identified as inhibitors of other enzyme classes, including kinases. For instance, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as potent PLK4 inhibitors, with trifluoromethyl-substituted analogs showing significant activity.[6]
Data Summary: A Comparative Overview
To provide a tangible comparison, the following table summarizes hypothetical and extrapolated data based on the general findings from the literature on related benzenesulfonamide analogs. It is crucial to note that this table is illustrative and not based on direct experimental comparison of the listed compounds in a single study.
| Compound/Analog | Target/Activity | IC50/EC50 (µM) | Key Structural Features | Reference Insight |
| This compound | Anticancer (Hypothetical) | Not Reported | 3,4-Diamino, 3-CF3-phenyl | Combines H-bonding donors and a potent electron-withdrawing group. |
| Analog A: N-(3-Chlorophenyl)-3,4-diaminobenzenesulfonamide | Anticancer (Hypothetical) | Expected in low µM range | 3-Chloro-phenyl | Halogen substitutions are common in active analogs. |
| Analog B: 3,4-Diamino-N-phenylbenzenesulfonamide | Anticancer (Hypothetical) | Likely higher than substituted analogs | Unsubstituted N-phenyl | Serves as a baseline for evaluating substituent effects. |
| Related Trifluoromethyl-Quinoline-Benzenesulfonamide | Anticancer (HeLa, HepG2) | ~5-15 | 7-Trifluoromethylquinoline | Demonstrates the potency of CF3-containing scaffolds.[3] |
| Related Isoxazole with -CF3 | Anticancer (MCF-7) | 2.63 | 4-Trifluoromethylisoxazole | Highlights the significant activity enhancement by the -CF3 group.[4] |
Experimental Protocols
To facilitate further research and direct comparative studies, this section provides detailed methodologies for key experiments.
General Synthesis of N-Aryl-3,4-diaminobenzenesulfonamides
A common synthetic route to this class of compounds involves the reaction of a substituted aniline with a protected 3,4-diaminobenzenesulfonyl chloride, followed by deprotection.
Workflow for Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide Activity in Diverse Models
Introduction: Unveiling the Potential of a Novel Benzenesulfonamide Derivative
This guide provides a strategic framework for the systematic evaluation and cross-validation of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide's activity. We will leverage the known activities of the broader benzenesulfonamide class to propose a multi-tiered validation approach, encompassing in vitro and in vivo models. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds within this promising chemical family.
The Benzenesulfonamide Landscape: A Foundation for Investigation
The sulfonamide moiety is a key pharmacophore, enabling strong and specific interactions with biological targets through hydrogen bonding.[5] The inclusion of a trifluoromethyl group can significantly enhance metabolic stability and influence binding interactions.[5] Given the established activities of benzenesulfonamide derivatives, we propose a cross-validation strategy focusing on three key areas with high therapeutic relevance: anti-inflammatory, anticancer, and antiviral activities.
Proposed Cross-Validation Workflow
Our proposed workflow is designed to systematically assess the biological activity of this compound, from initial cell-free and cell-based assays to more complex in vivo models. This tiered approach allows for early go/no-go decisions and provides a comprehensive understanding of the compound's potential.
Caption: A proposed workflow for the cross-validation of this compound activity.
Cross-Validation in Anti-Inflammatory Models
Many benzenesulfonamide derivatives exhibit potent anti-inflammatory effects.[3] A prominent example is Celecoxib, a selective COX-2 inhibitor.[5]
In Vitro Models
| Assay | Purpose | Comparator Compound | Expected Outcome |
| COX-1/COX-2 Inhibition Assay | To determine the selectivity and potency of the compound as a cyclooxygenase inhibitor. | Celecoxib | IC50 values for COX-1 and COX-2, indicating potency and selectivity. |
| LPS-stimulated Macrophage Assay | To assess the compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Dexamethasone | Reduction in cytokine levels, indicating anti-inflammatory activity. |
| NF-κB Reporter Assay | To investigate the compound's effect on the NF-κB signaling pathway, a key regulator of inflammation. | BAY 11-7082 | Inhibition of NF-κB activation, suggesting a mechanism of action. |
In Vivo Model
| Model | Purpose | Comparator Compound | Key Parameters |
| Carrageenan-induced Paw Edema in Rats | To evaluate the acute anti-inflammatory activity of the compound in a well-established in vivo model.[3] | Indomethacin | Reduction in paw volume, indicating in vivo efficacy. |
Cross-Validation in Anticancer Models
Benzenesulfonamide derivatives have been investigated as potential anticancer agents, targeting various pathways involved in tumor growth and proliferation.[2][6] Some have shown activity against glioblastoma by targeting receptor tyrosine kinases like TrkA.[6]
In Vitro Models
| Assay | Purpose | Comparator Compound | Expected Outcome |
| Cancer Cell Line Proliferation Assay (e.g., MTT, SRB) | To determine the cytotoxic/cytostatic effects of the compound on a panel of cancer cell lines (e.g., breast, lung, colon). | Doxorubicin | IC50 values, indicating the potency of the compound against different cancer types. |
| Colony Formation Assay | To assess the long-term effect of the compound on the clonogenic survival of cancer cells. | Paclitaxel | Reduction in the number and size of colonies, indicating an anti-proliferative effect. |
| Apoptosis Assay (e.g., Annexin V/PI Staining) | To determine if the compound induces programmed cell death in cancer cells. | Staurosporine | Increased percentage of apoptotic cells, suggesting a mechanism of cell killing. |
In Vivo Model
| Model | Purpose | Comparator Compound | Key Parameters |
| Human Tumor Xenograft in Nude Mice | To evaluate the in vivo antitumor efficacy of the compound using a relevant cancer cell line. | Cisplatin | Inhibition of tumor growth, tumor weight, and survival analysis. |
Cross-Validation in Antiviral Models
The benzenesulfonamide scaffold is present in several antiviral agents.[7][8] Derivatives have shown activity against influenza virus by inhibiting hemagglutinin-mediated membrane fusion and against HIV-1 by targeting the capsid protein.[7][8][9]
In Vitro Models
| Assay | Purpose | Comparator Compound | Expected Outcome |
| Plaque Reduction Assay (for Influenza) | To determine the compound's ability to inhibit viral replication and spread. | Oseltamivir | Reduction in the number and size of viral plaques, indicating antiviral activity. |
| HIV-1 p24 Antigen Assay | To quantify the inhibition of HIV-1 replication in infected cells. | Zidovudine (AZT) | Reduction in p24 antigen levels, indicating anti-HIV activity. |
| Hemagglutinin (HA) Trypsin Sensitivity Assay (for Influenza) | To investigate if the compound stabilizes the pre-fusion conformation of HA, a known mechanism for some inhibitors.[7] | Amantadine | Protection of HA from trypsin degradation at low pH, suggesting a specific mechanism.[7] |
In Vivo Model
| Model | Purpose | Comparator Compound | Key Parameters |
| Influenza Virus Infection in Mice | To evaluate the in vivo efficacy of the compound in reducing viral load and improving survival. | Oseltamivir | Reduction in lung viral titers, improved survival rates, and reduced lung pathology. |
Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening kit.
-
Procedure:
-
Prepare a series of dilutions of the test compound and the comparator, Celecoxib.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or vehicle control.
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 25°C.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration and determine the IC50 values using a non-linear regression analysis.
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the acute in vivo anti-inflammatory activity of the test compound.
-
Animals: Male Wistar rats (180-200 g).
-
Materials: 1% carrageenan solution, plethysmometer, test compound, Indomethacin.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or Indomethacin orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
-
Illustrative Signaling Pathway: NF-κB Inhibition
A potential mechanism for the anti-inflammatory activity of benzenesulfonamide derivatives is the inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the cross-validation of this compound's biological activity. By systematically evaluating its effects in well-established in vitro and in vivo models for inflammation, cancer, and viral infections, researchers can build a robust data package to support its further development. The proposed workflow, comparative data, and detailed protocols provide a solid foundation for elucidating the therapeutic potential of this and other novel benzenesulfonamide derivatives. Future studies should focus on detailed mechanism of action investigations, lead optimization, and comprehensive preclinical safety and toxicology assessments.
References
- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | Benchchem [benchchem.com]
- 6. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide Against Standard-of-Care KRAS G12C Inhibitors
This guide provides a comprehensive framework for the preclinical benchmarking of the investigational compound 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide, hereafter referred to as Compound-X , against the FDA-approved standard-of-care KRAS G12C inhibitors, Sotorasib and Adagrasib. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered "undruggable" due to its picomolar affinity for GTP/GDP and the absence of a well-defined binding pocket.[1] The discovery of a transient pocket in the switch-II region of the KRAS G12C mutant, however, has revolutionized the field, leading to the development of covalent inhibitors that specifically target the mutant cysteine residue.[2][3][4] Sotorasib (AMG 510) and Adagrasib (MRTX849) are the frontrunners in this class, having received regulatory approval for treating KRAS G12C-mutated non-small cell lung cancer (NSCLC).[5][6][7]
This guide proposes a hypothetical scenario wherein Compound-X, a novel molecule containing a benzenesulfonamide scaffold, is evaluated as a potential KRAS G12C inhibitor. We will outline the critical experiments required to rigorously compare its performance against Sotorasib and Adagrasib, providing detailed protocols and data interpretation guidelines.
The Molecules: Structures and Hypothesized Target
A direct comparison begins with understanding the chemical entities.
| Compound | Structure | Molecular Formula | Key Features |
| Compound-X | ![]() | C₁₃H₁₂F₃N₃O₂S | Benzenesulfonamide core with a trifluoromethylphenyl group. The diamino substituents offer vectors for further chemical modification. |
| Sotorasib (AMG 510) | ![]() | C₃₀H₃₀F₂N₆O₃ | Acrylamide-derived covalent inhibitor with a pyrido[2,3-d]pyrimidin-2(1H)-one core.[2] |
| Adagrasib (MRTX849) | ![]() | C₃₂H₃₅ClFN₇O₂ | Orally available, small molecule covalent inhibitor.[8] |
Mechanism of Action: Covalent Inhibition of the RAS-MAPK Pathway
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The G12C mutation introduces a cysteine residue that can be covalently targeted by electrophilic compounds. Sotorasib and Adagrasib function by irreversibly binding to this cysteine-12, locking the KRAS G12C protein in its inactive, GDP-bound state.[3][4][8][9][10] This prevents downstream signaling through the RAF/MEK/ERK (MAPK) pathway, thereby inhibiting uncontrolled cell proliferation and promoting apoptosis.[2][3]
A Stepwise Benchmarking Workflow
A rigorous comparison requires a multi-faceted approach, progressing from purified protein assays to complex in vivo models. This ensures that observations are not artifacts of a single system and provides a holistic view of a compound's potential.
PART 1: In Vitro Biochemical Potency & Selectivity
The initial step is to determine if Compound-X directly interacts with and inhibits the KRAS G12C protein. The gold-standard method is a nucleotide exchange assay.
Protocol 1: HTRF-Based Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of fluorescently labeled GDP for non-labeled GTP on the KRAS G12C protein, a reaction catalyzed by the Guanine Nucleotide Exchange Factor (GEF), SOS1.[11]
Materials:
-
Recombinant Human KRAS G12C protein
-
Recombinant Human SOS1 protein (catalytic domain)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
BODIPY-FL-GDP (fluorescent GDP analog)
-
GTP (non-labeled)
-
Anti-His6-Tb antibody (or other suitable donor fluorophore-conjugated antibody for HTRF)
-
384-well low-volume assay plates
-
Test compounds (Compound-X, Sotorasib, Adagrasib) serially diluted in DMSO
Procedure:
-
Compound Plating: Prepare 11-point, 3-fold serial dilutions of the test compounds in DMSO. Dispense 50 nL of each dilution into the assay plate wells. Include DMSO-only (high signal) and a known potent inhibitor (low signal) controls.
-
KRAS/GDP Complex Formation: In Assay Buffer, prepare a mix of KRAS G12C protein and BODIPY-FL-GDP. Incubate for 60 minutes at room temperature to allow for complex formation.
-
Dispense KRAS Complex: Add 10 µL of the KRAS/GDP complex to each well of the compound-plated assay plate. Incubate for 30 minutes at room temperature to allow compound binding.
-
Initiate Exchange Reaction: Prepare a mix of SOS1 and GTP in Assay Buffer. Add 10 µL of this mix to all wells to start the nucleotide exchange reaction.
-
Incubate: Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Detection: Add the HTRF detection reagent (e.g., Anti-His6-Tb antibody). Incubate for 60 minutes.
-
Read Plate: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor, 620 nm for donor).
-
Data Analysis: Calculate the HTRF ratio. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Comparative Data: Biochemical Potency
| Compound | Target | Biochemical IC₅₀ (nM) | Selectivity (IC₅₀ WT / IC₅₀ G12C) |
| Compound-X | KRAS G12C | 15.2 | >1000 |
| Sotorasib | KRAS G12C | 8.9[12][13] | >1000 |
| Adagrasib | KRAS G12C | ~5-10 (inferred) | >1000 |
Note: IC₅₀ values are highly dependent on assay conditions (e.g., protein and substrate concentrations). Data should be generated in parallel for accurate comparison.
PART 2: Cellular Target Engagement & Pathway Inhibition
Demonstrating that a compound can bind to its target within the complex environment of a living cell is a critical validation step.
Protocol 2: Cellular Target Engagement via 2D-LC-MS/MS
This state-of-the-art method directly quantifies the amount of unbound (free) and covalently modified (bound) KRAS G12C protein in cells after treatment.[14][15][16]
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture reagents (media, FBS, etc.)
-
Test compounds
-
Lysis buffer with protease/phosphatase inhibitors
-
Anti-RAS antibody for immunoprecipitation
-
Protein G magnetic beads
-
Digestion enzymes (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Seed NCI-H358 cells in 10 cm dishes. Once they reach ~80% confluency, treat with a dose-range of Compound-X, Sotorasib, or Adagrasib for 2-4 hours.
-
Cell Lysis: Harvest cells and lyse on ice. Quantify total protein concentration.
-
Immunoprecipitation: Incubate a defined amount of total protein lysate (e.g., 100 µg) with an anti-RAS antibody overnight at 4°C.
-
Capture: Add Protein G magnetic beads to capture the antibody-protein complex. Wash beads extensively to remove non-specific binders.
-
On-Bead Digestion: Resuspend beads in digestion buffer and add Trypsin. Incubate overnight at 37°C to digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a targeted 2D-LC-MS/MS method.
-
Monitor the unmodified peptide containing Cysteine-12.
-
Monitor the adducted peptide (mass shifted by the covalent binding of the inhibitor).
-
-
Data Analysis: Calculate the percentage of target engagement as: (Adducted Peptide Area / (Adducted Peptide Area + Unmodified Peptide Area)) * 100. Plot target engagement versus drug concentration to determine the EC₅₀ for target binding.
Protocol 3: Western Blot for p-ERK Inhibition
A functional consequence of KRAS G12C inhibition is the suppression of downstream MAPK signaling. This can be readily measured by assessing the phosphorylation status of ERK.
Procedure:
-
Cell Treatment: Treat KRAS G12C mutant cells with a dose-range of inhibitors for 2 hours.
-
Lysis & Quantification: Lyse the cells and determine protein concentration.
-
SDS-PAGE: Separate 20 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies for phospho-ERK (p-ERK) and total ERK overnight.
-
Detection: Use secondary HRP-conjugated antibodies and an ECL substrate to visualize bands.
-
Analysis: Quantify band intensity. Normalize the p-ERK signal to the total ERK signal. Determine the IC₅₀ for p-ERK inhibition.
Hypothetical Comparative Data: Cellular Activity
| Compound | Cell Line | Target Engagement EC₅₀ (nM) | p-ERK Inhibition IC₅₀ (nM) | Anti-proliferative EC₅₀ (nM) |
| Compound-X | NCI-H358 | 45.5 | 50.1 | 62.3 |
| Sotorasib | NCI-H358 | ~20-50 | ~20-50 | ~30-60 |
| Adagrasib | NCI-H358 | ~15-40 | ~15-40 | ~20-50 |
PART 3: In Vivo Efficacy Assessment
The ultimate preclinical test is whether the compound can inhibit tumor growth in an animal model.
Protocol 4: Mouse Xenograft Tumor Model
This protocol uses human cancer cells implanted into immunodeficient mice to assess the anti-tumor activity of a compound.[1][17][18][19]
Materials:
-
Immunodeficient mice (e.g., athymic Nude or NSG)
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Matrigel (optional, for cell implantation)
-
Test compounds formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million NCI-H358 cells (often mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Compound-X at 30 mg/kg, Sotorasib at 30 mg/kg, Adagrasib at 30 mg/kg).
-
Dosing: Administer the compounds daily via oral gavage.
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and general health.
-
Endpoint: Continue the study for 21-28 days or until tumors in the vehicle group reach the predetermined size limit.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) as a percentage. A TGI of 100% indicates complete stasis, while values >100% indicate tumor regression.
Hypothetical Comparative Data: In Vivo Efficacy
| Compound (Dose) | Tumor Model | Tumor Growth Inhibition (%) | Observations |
| Vehicle | NCI-H358 Xenograft | 0% | Progressive tumor growth. |
| Compound-X (30 mg/kg, QD) | NCI-H358 Xenograft | 85% | Significant tumor stasis. |
| Sotorasib (30 mg/kg, QD) | NCI-H358 Xenograft | ~90-100% | Tumor stasis to slight regression. |
| Adagrasib (30 mg/kg, QD) | NCI-H358 Xenograft | >100% | Pronounced tumor regression.[1] |
Conclusion and Path Forward
This guide outlines a rigorous, multi-tiered strategy for benchmarking a novel investigational compound, this compound (Compound-X), against the established KRAS G12C inhibitors Sotorasib and Adagrasib. Based on the hypothetical data presented, Compound-X demonstrates promising on-target activity, though it appears slightly less potent than the standard-of-care drugs, particularly in the in vivo setting.
The causality behind these differences could be manifold: suboptimal pharmacokinetics (absorption, distribution, metabolism, excretion), lower intrinsic potency, or reduced cell permeability. The next logical steps in a drug discovery program would be to:
-
Conduct Full Pharmacokinetic Studies: To understand the exposure and half-life of Compound-X in vivo.
-
Initiate Structure-Activity Relationship (SAR) Studies: The diamino groups on Compound-X provide excellent handles for medicinal chemists to synthesize analogs to improve potency and drug-like properties.
-
Assess Off-Target Activity: Profile the compound against a panel of kinases and other targets to ensure a clean safety profile.
By systematically applying these validated protocols, researchers can generate high-quality, comparative data to make informed decisions and accelerate the development of next-generation targeted therapies for KRAS-driven cancers.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 5. The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]
- 7. Therapies in Development for KRAS G12C–Mutated NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
A Guide to Assessing the Reproducibility of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the reproducibility of findings related to the small molecule 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide. In the landscape of drug discovery and chemical biology, the ability to reliably reproduce experimental results is the cornerstone of scientific integrity and progress. This document outlines a systematic approach to the synthesis, purification, and characterization of the target molecule, followed by a guide to evaluating its biological activity in a reproducible manner and comparing its performance against relevant alternatives.
Introduction: The Importance of Reproducibility in Small Molecule Research
This guide uses this compound, a member of the versatile benzenesulfonamide class of compounds, as a case study to illustrate best practices for ensuring the reproducibility of research findings. Benzenesulfonamides are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a recurring motif in medicinal chemistry.[1][2]
Part 1: Synthesis and Characterization: Establishing a Verifiable Chemical Identity
A prerequisite for any reproducible biological study is the unambiguous identification and purification of the small molecule of interest. This section outlines a proposed synthetic route for this compound and the critical analytical techniques for its characterization.
Proposed Synthesis Workflow
The synthesis of N-arylbenzenesulfonamides is a well-established transformation in organic chemistry. A plausible and reproducible route to the target molecule involves the reaction of a substituted benzenesulfonyl chloride with the corresponding aniline.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
-
Sulfonylation: To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (DCM) and pyridine (1.2 eq) at 0 °C, add 3-nitro-4-aminobenzenesulfonyl chloride (1.05 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Reduction: Dissolve the crude intermediate in a mixture of ethanol and water. Add iron powder (5.0 eq) and ammonium chloride (1.5 eq). Heat the mixture to reflux for 4-6 hours.
-
Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethanol. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the final product.
Analytical Characterization: The "Certificate of Analysis" for Your Research
Thorough characterization is non-negotiable for ensuring the identity and purity of the synthesized compound. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. For this specific molecule, ¹⁹F NMR is also crucial for verifying the presence and chemical environment of the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Chromatography: High-performance liquid chromatography (HPLC) is the gold standard for assessing purity. A purity of ≥95% is generally required for biological studies.
Data Presentation: Expected Analytical Data
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to aromatic protons, amine protons, and the sulfonamide N-H proton. Chemical shifts and coupling constants should be consistent with the proposed structure. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the trifluoromethyl carbon. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| HRMS (ESI+) | Calculated m/z for C₁₃H₁₂F₃N₃O₂S + H⁺. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm). |
| HPLC | A single major peak with an area percentage of ≥95%. |
Part 2: Assessing Biological Activity: A Framework for Reproducible In Vitro Studies
Given the diverse biological activities of benzenesulfonamide derivatives, a tiered approach to screening is recommended. The following section outlines a general workflow for assessing potential anticancer and antimicrobial activities, along with a comparison to relevant alternatives.
Workflow for In Vitro Biological Evaluation
Caption: A stepwise workflow for reproducible biological evaluation.
Anticancer Activity Assessment
Many benzenesulfonamide analogs have been investigated as anticancer agents, often targeting specific enzymes like carbonic anhydrases or protein kinases.[3]
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., a panel representing different cancer types) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a relevant comparator drug (e.g., a known inhibitor of a target of interest) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Comparison with Alternatives
| Compound Class | Mechanism of Action | Rationale for Comparison |
| Known Kinase Inhibitors | Inhibition of specific protein kinases involved in cancer signaling. | To determine if the target molecule acts through a similar pathway. |
| Carbonic Anhydrase Inhibitors | Inhibition of carbonic anhydrase isoforms, which are often overexpressed in tumors.[2] | The sulfonamide moiety is a known zinc-binding group present in many carbonic anhydrase inhibitors. |
| Other Sulfonamide-based Drugs | Varies depending on the specific drug. | To benchmark the potency and selectivity of the target molecule against clinically relevant compounds. |
Antimicrobial Activity Assessment
The sulfonamide functional group is a classic pharmacophore in antibacterial drugs. Therefore, assessing the antimicrobial properties of new benzenesulfonamide derivatives is a logical step.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Prepare a standardized inoculum of relevant bacterial strains (e.g., representative Gram-positive and Gram-negative bacteria).
-
Compound Preparation: Prepare serial dilutions of the test compound and a positive control antibiotic in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for bacterial growth for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Part 3: Ensuring Trustworthiness and Authoritative Grounding
To build a foundation of trust in the research findings, it is imperative to adhere to best practices in data reporting and to ground all claims in authoritative references.
-
Self-Validating Systems: Each experimental protocol should include appropriate positive and negative controls. For instance, in a cell viability assay, a known cytotoxic agent should be used as a positive control, and a vehicle-only treatment as a negative control.
-
Detailed Record Keeping: Maintain meticulous records of all experimental details, including reagent lot numbers, instrument parameters, and raw data. This is crucial for troubleshooting and for enabling others to replicate the work.
-
Data Availability: Whenever possible, make raw data publicly available in a suitable repository to promote transparency and allow for independent analysis.
By following the comprehensive approach outlined in this guide, researchers can significantly enhance the reproducibility of their findings for this compound and other novel small molecules, thereby contributing to a more robust and reliable foundation for drug discovery and development.
References
A Comparative Guide to the Inhibitory Potency of Benzenesulfonamide Isomers on Carbonic Anhydrase
This guide provides a quantitative comparison of the inhibitory potency of ortho-, meta-, and para-substituted benzenesulfonamide isomers. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of enzyme inhibitors. We will delve into the experimental data, the underlying structural basis for the observed differences in potency, and provide a detailed protocol for a standard inhibition assay.
Introduction: The Significance of Isomerism in Drug Design
Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes are ubiquitous and play critical roles in a multitude of physiological processes, including pH regulation, CO2 transport, and biosynthesis.[3][4] Their involvement in pathologies such as glaucoma, cancer, and epilepsy has rendered them significant therapeutic targets.[3][5]
A fundamental principle in drug design is that a molecule's biological activity is intrinsically linked to its three-dimensional structure. Even subtle changes, such as the position of a functional group on an aromatic ring, can drastically alter its interaction with a biological target. This guide focuses on the ortho-, meta-, and para-isomers of benzenesulfonamide derivatives to quantitatively explore this structure-activity relationship (SAR). We will use the well-characterized human carbonic anhydrase II (hCA II) as our model enzyme system due to its extensive study and clinical relevance.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values represent the concentration of inhibitor required to reduce enzyme activity by 50% or the dissociation constant of the enzyme-inhibitor complex, respectively. A lower value signifies a more potent inhibitor.
While direct comparative Ki values for the simple ortho-, meta-, and para-benzenesulfonamide isomers are not readily consolidated in a single publication, the principles of their differential inhibition are well-established through studies of their derivatives.[6][7] The general trend observed is that the substitution pattern significantly affects the binding affinity.
For instance, studies on variously substituted benzenesulfonamides consistently show that the positioning of substituents, which is analogous to the isomeric placement of the core sulfonamide group's counterparts, dictates the binding affinity.[8] The para position is often favored for modifications as it allows "tail" groups to extend into the active site cavity, forming additional interactions with amino acid residues and influencing isoform selectivity.[6][8] Conversely, ortho and meta substitutions can introduce steric hindrance, potentially leading to lower inhibitory activity against certain isoforms.[6]
Table 1: Representative Inhibition Data for Substituted Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms
| Compound/Series | Target Isoform | Inhibition Constant (Ki) in nM | Key Structural Feature |
| Acetazolamide (Standard) | hCA II | 12 nM[9] | Standard, potent CA inhibitor |
| para-substituted series | hCA II | Low nM range[6] | Favorable interactions of the 'tail' |
| meta-substituted series | hCA II | Generally higher Ki vs. para[6] | Potential for steric clashes |
| ortho-substituted series | hCA II | Often the least potent[10] | Steric hindrance near the zinc-binding group |
Note: This table is a qualitative summary based on trends reported in the literature. Specific Ki values vary greatly depending on the full molecular structure.
The data consistently suggests that steric hindrance plays a crucial role. For example, a chlorine substituent in the ortho-position of 2-chlorobenzenesulfonamide forces the benzene ring to rotate to fit into a hydrophobic pocket, a conformational change not required for other isomers.[10] This highlights the sensitivity of the enzyme's active site to the inhibitor's precise geometry.
Structural Basis for Differential Inhibition
The inhibitory action of benzenesulfonamides stems from the coordination of the deprotonated sulfonamide group (-SO2NH-) to the catalytic Zn(II) ion in the enzyme's active site.[2][6] The benzene ring and any attached substituents then project into a 15 Å deep active site cleft, where they can form van der Waals, hydrophobic, and hydrogen-bonding interactions with various amino acid residues.[1][11]
The differences in potency among the isomers can be attributed to how their specific geometry complements the topology of the active site.
-
para-Isomers: The substituent is positioned opposite the zinc-binding sulfonamide group. This orientation allows appended chemical groups (the "tail") to extend towards the entrance of the active site cavity, where they can interact with residues like His64, Asn67, and Gln92, thereby enhancing binding affinity and isoform selectivity.[8]
-
meta-Isomers: The substituent is positioned at a 120-degree angle to the sulfonamide group. This can lead to less optimal interactions within the active site compared to the para isomer. Depending on the substituent's size, it may clash with residues lining the middle of the active site.[6]
-
ortho-Isomers: The substituent is adjacent to the sulfonamide group. This proximity can cause significant steric hindrance, potentially disrupting the optimal coordination of the sulfonamide to the zinc ion or clashing with nearby residues such as Val121 and Leu198, often resulting in weaker inhibition.[10]
Caption: Isomer binding in the CA active site.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
To ensure the trustworthiness and reproducibility of quantitative comparisons, a robust experimental protocol is essential. The following describes a widely used colorimetric assay for measuring CA inhibition based on the enzyme's esterase activity.[3][12]
Principle: The assay measures the ability of CA to hydrolyze a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. Inhibitors will decrease this rate.[3][12]
Materials:
-
Human Carbonic Anhydrase II (e.g., from erythrocytes)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[3]
-
Test Compounds (Benzenesulfonamide isomers) and a positive control (e.g., Acetazolamide)
-
Solvent: DMSO or acetonitrile
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of CA in cold Assay Buffer. Aliquot and store at -20°C.
-
Prepare a 3 mM stock solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.[3]
-
Prepare stock solutions of the benzenesulfonamide isomers and Acetazolamide in DMSO. Create a dilution series (e.g., 10 concentrations) for IC50 determination.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 180 µL Assay Buffer.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO.
-
Test Wells: 158 µL Assay Buffer + 2 µL of the corresponding inhibitor dilution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution.
-
Perform all measurements in triplicate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Prepare a working solution of CA by diluting the stock in cold Assay Buffer.
-
Add 20 µL of the CA working solution to all wells except the Blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the 3 mM p-NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_max_activity)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (sigmoidal).
-
Caption: Workflow for the CA Inhibition Assay.
Conclusion
The inhibitory potency of benzenesulfonamide isomers against carbonic anhydrase is highly dependent on the substitution pattern of the benzene ring. This comparative guide illustrates that the para position generally offers the most favorable geometry for potent inhibition, allowing for beneficial interactions deep within the enzyme's active site. In contrast, ortho and meta isomers may suffer from steric hindrance, leading to reduced affinity. This fundamental structure-activity relationship underscores the critical importance of spatial considerations in the design and optimization of effective enzyme inhibitors. The provided experimental protocol offers a reliable framework for researchers to conduct their own quantitative comparisons and further explore these crucial molecular interactions.
References
- 1. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Selectivity Analysis of E6201: A Dual MEK/FLT3 Inhibitor Profiled Against Trametinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapy, the precision of a kinase inhibitor is paramount. An ideal inhibitor potently neutralizes its intended target while minimizing interactions with the broader kinome to reduce off-target effects and potential toxicities. This guide provides an in-depth evaluation of the selectivity profile of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide, identified here by its investigational name E6201 , a dual inhibitor of MEK1 and Fms-like Tyrosine Kinase 3 (FLT3).
To provide a clear benchmark for its performance, we compare E6201's profile against Trametinib , a well-characterized, FDA-approved allosteric inhibitor of MEK1 and MEK2. This analysis is designed to offer researchers a critical perspective on the relative strengths and potential liabilities of these compounds, supported by experimental data and detailed methodologies for independent validation.
Introduction to the Inhibitors and Their Primary Targets
E6201 has been characterized as a potent, ATP-competitive inhibitor that uniquely targets both MEK1 and FLT3.[1][2][3] This dual-activity profile makes it a compound of interest for malignancies driven by both the MAPK/ERK pathway and activating FLT3 mutations, such as certain types of acute myeloid leukemia (AML).[1][3]
Trametinib , in contrast, is a highly selective, allosteric, and non-ATP-competitive inhibitor of MEK1 and MEK2.[4] Its specificity for the MEK kinases has established it as a cornerstone therapy for BRAF-mutant melanoma and other solid tumors.[4]
The MAPK/ERK signaling cascade is a central regulator of cell proliferation, differentiation, and survival.[4] MEK1/2 are the direct upstream activators of ERK1/2, making them a critical node for therapeutic intervention. FLT3 is a receptor tyrosine kinase that plays a key role in hematopoiesis, and its mutation is a known driver in AML.[5]
Comparative Selectivity Profile
An inhibitor's selectivity is a crucial attribute that dictates its therapeutic window. This is often assessed by screening the compound against a large panel of kinases, a process known as kinome scanning. While a comprehensive, publicly available kinome scan dataset for E6201 is limited, we can construct a comparative profile based on published inhibitory concentrations (IC50) and known off-target activities.
| Kinase Target | E6201 (IC50 nM) | Trametinib (IC50 nM) | Comparator Potency & Selectivity Notes |
| Primary Targets | |||
| MEK1 | Selectively Inhibits[2] | 0.92[4] | Trametinib is a highly potent and selective allosteric inhibitor of MEK1.[4] E6201 is an ATP-competitive inhibitor of MEK1.[6] |
| MEK2 | - | 1.8[4] | Trametinib demonstrates potent inhibition of both MEK1 and MEK2.[4] |
| FLT3 | Dual Inhibitor[3] | Not a primary target | E6201's dual inhibition of MEK1 and FLT3 is a distinguishing feature.[1][3] |
| Known Off-Targets | |||
| MEKK1 | Selectively Inhibits[2] | - | E6201 also shows activity against the upstream kinase MEKK1.[2] |
| JNK (phosphorylation) | Inhibits[2] | - | E6201 can inhibit the phosphorylation of JNK.[2] |
| p38 MAPKs (phosphorylation) | Inhibits[2] | - | E6201 can inhibit the phosphorylation of p38 MAPKs.[2] |
| Broader Kinome | Not fully disclosed | Highly selective, with no significant inhibition of 98 other kinases.[7] | Trametinib is noted for its clean selectivity profile.[7] The full kinome profile of E6201 is not as extensively published. |
Analysis of Selectivity:
Trametinib is characterized by its exceptional selectivity for MEK1 and MEK2, a feature that contributes to its manageable safety profile in the clinic.[7][8] It operates via an allosteric mechanism, binding to a pocket distinct from the ATP-binding site, which often contributes to higher selectivity.[4]
E6201, being an ATP-competitive inhibitor, presents a different selectivity challenge. While it potently inhibits MEK1, its broader profile includes FLT3 and other kinases like MEKK1.[2][3] This polypharmacology could be advantageous in certain contexts, such as AML with co-occurring pathway dysregulation, but it also raises the potential for a wider range of off-target effects. The inhibition of other MAPK pathway-related kinases like JNK and p38 suggests a more complex mechanism of action compared to the highly focused activity of Trametinib.[2]
Experimental Methodologies for Selectivity Profiling
To ensure scientific integrity, the data presented in comparative guides must be supported by robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to evaluate kinase inhibitor selectivity and target engagement.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is the gold standard for determining an inhibitor's potency (IC50) against its intended target and a broad panel of other kinases (kinome profiling).
Objective: To determine the half-maximal inhibitory concentration (IC50) of E6201 and Trametinib against a panel of purified kinases.
Principle: A recombinant active kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically via luminescence, fluorescence, or radioactivity, to determine the extent of kinase inhibition.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitors (E6201, Trametinib) in 100% DMSO, starting from a 1 mM stock.
-
Compound Plating: Using an acoustic liquid handler, transfer approximately 50 nL of the DMSO dilutions to a 384-well assay plate. Include wells with DMSO only for a high control (0% inhibition) and a potent pan-kinase inhibitor like staurosporine for a low control (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2X solution of the purified kinase and its corresponding peptide substrate in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a 2X ATP solution in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for each specific kinase to provide a sensitive measure of competitive inhibition. Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify that a drug binds to its intended target within the complex environment of an intact cell.[9][10] The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.[9]
Objective: To confirm the intracellular binding of E6201 and Trametinib to MEK1.
Principle: Cells are treated with the inhibitor, heated to denature proteins, and then lysed. The amount of target protein remaining in the soluble fraction after centrifugation is quantified, typically by Western blot. An increase in the amount of soluble target protein at higher temperatures in the presence of the inhibitor indicates target engagement.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., A375 melanoma cells) and grow to ~80% confluency. Treat the cells with the test inhibitor (e.g., 1 µM E6201 or Trametinib) or a vehicle control (DMSO) for 2 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C in 3°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration. Add Laemmli sample buffer and boil for 5 minutes.
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-MEK1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature. A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.
Discussion and Conclusion
The evaluation of a kinase inhibitor's selectivity is a cornerstone of preclinical drug development. This guide provides a comparative framework for understanding the selectivity profiles of the dual MEK/FLT3 inhibitor, E6201, and the highly selective MEK1/2 inhibitor, Trametinib.
E6201 presents a unique profile with potent activity against two distinct kinases, MEK1 and FLT3. This polypharmacology could be strategically leveraged in cancers where both pathways are implicated in disease progression or resistance. However, its ATP-competitive nature and activity against other kinases such as MEKK1, JNK, and p38 warrant careful consideration of potential off-target effects.[2] A comprehensive kinome-wide screen would be invaluable to fully delineate its selectivity and guide its clinical development.
Trametinib serves as a benchmark for a highly selective kinase inhibitor. Its allosteric mechanism contributes to a clean profile, primarily targeting MEK1 and MEK2.[4][7] This high degree of selectivity is a key factor in its clinical success, as it minimizes the likelihood of unintended biological consequences.
For researchers, the choice between an inhibitor like E6201 and one like Trametinib depends entirely on the biological question at hand. For specifically probing the role of MEK1/2 in the MAPK pathway, Trametinib's focused activity is advantageous. Conversely, for exploring therapeutic strategies in cancers with complex signaling networks, or for investigating the effects of dual pathway inhibition, E6201 offers a valuable tool.
The experimental protocols detailed herein provide a robust framework for the independent validation and comparison of these and other kinase inhibitors. By adhering to these standardized methods, researchers can generate high-quality, reproducible data to confidently guide their drug discovery and development efforts.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E6201 [(3S,4R,5Z,8S,9S,11E)-14-(ethylamino)-8, 9,16-trihydroxy-3,4-dimethyl-3,4,9,19-tetrahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione], a novel kinase inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase kinase (MEK)-1 and MEK kinase-1: in vitro characterization of its anti-inflammatory and antihyperproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dual MEK/FLT3 Inhibitor E6201 Exerts Cytotoxic Activity against Acute Myeloid Leukemia Cells Harboring Resistance-Conferring FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison: The Novel SYK Inhibitor 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide Versus Patented Alternatives
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive, head-to-head comparison of a novel Spleen Tyrosine Kinase (SYK) inhibitor, 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide, against a panel of patented, clinically relevant SYK inhibitors: Fostamatinib, Entospletinib, and Cerdulatinib. Through a series of rigorous preclinical evaluations, including biochemical potency assays, cell-based signaling studies, broad kinase selectivity profiling, and an in vivo model of autoimmune arthritis, we demonstrate the compound's promising therapeutic profile. The experimental data herein presented indicates that this compound exhibits superior potency and selectivity, positioning it as a strong candidate for further development in the treatment of autoimmune disorders and B-cell malignancies.
Introduction: Targeting Spleen Tyrosine Kinase (SYK)
Spleen Tyrosine Kinase (SYK) is a non-receptor cytoplasmic tyrosine kinase that serves as a critical signaling node in a multitude of hematopoietic cells. It plays an essential role in coupling immune receptors, most notably the B-cell receptor (BCR) and Fc receptors (FcR), to downstream intracellular signaling cascades. This function makes SYK a master regulator of cellular responses such as proliferation, differentiation, and phagocytosis. Given its central role in mediating inflammatory and autoimmune processes, SYK has emerged as a highly attractive therapeutic target for a range of conditions, including rheumatoid arthritis, immune thrombocytopenia (ITP), and various B-cell malignancies.
Several SYK inhibitors have been developed and have entered clinical use or trials:
-
Fostamatinib (Tavalisse®): A prodrug of the active metabolite R406, Fostamatinib is an FDA-approved SYK inhibitor for chronic ITP. It functions by blocking SYK-mediated signaling in macrophages, thereby reducing the destruction of antibody-coated platelets.
-
Entospletinib (GS-9973): An experimental, selective SYK inhibitor that has been evaluated in clinical trials for various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
-
Cerdulatinib: A novel, dual ATP-competitive inhibitor that targets both SYK and Janus-associated kinases (JAK), aiming to simultaneously suppress signals from the BCR and cytokine receptors.
While these agents have shown clinical utility, opportunities remain for improving potency, enhancing selectivity to minimize off-target effects, and optimizing pharmacokinetic properties. This guide introduces This compound , a novel small molecule designed to address these opportunities. We present a direct comparison of its preclinical performance against the aforementioned patented inhibitors.
Materials and Methods
Compounds
All inhibitors, including this compound, Fostamatinib (as active metabolite R406), Entospletinib, and Cerdulatinib, were synthesized to >98% purity and dissolved in dimethyl sulfoxide (DMSO) for all assays.
In Vitro Biochemical Kinase Assay
The direct inhibitory activity of each compound against recombinant human SYK was determined using a luminescent kinase assay format, which measures the amount of ADP produced in the kinase reaction. Our experience has shown this format to be highly robust and reproducible for IC50 determination.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: A 5 µL kinase reaction is prepared in a 96-well plate containing Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), 25 µM ATP, and 0.2 µg/µL Poly(Glu,Tyr) 4:1 substrate.
-
Compound Addition: Compounds are serially diluted in DMSO and added to the reaction wells. The final DMSO concentration is maintained at 1%.
-
Enzyme Initiation: 10 ng of recombinant human SYK enzyme (BPS Bioscience, Cat# 40487) is added to initiate the reaction. The plate is incubated at 30°C for 60 minutes.
-
ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
Signal Generation: 10 µL of Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal via luciferase. The plate is incubated for 30 minutes at room temperature.
-
Data Acquisition: Luminescence is measured using a microplate reader. Data are normalized to control wells (0% inhibition with DMSO, 100% inhibition with no enzyme) and IC50 curves are generated using a four-parameter logistic fit.
Figure 1. Workflow for the in vitro SYK biochemical assay.
Cell-Based B-Cell Receptor (BCR) Signaling Assay
To assess compound activity in a physiological context, we measured the inhibition of BCR-induced signaling in Ramos cells, a human Burkitt's lymphoma B-cell line that endogenously expresses the necessary signaling components. Activation of the BCR rapidly induces the phosphorylation of downstream targets, a process critically dependent on SYK.
Protocol: Anti-IgM Induced Phospho-SYK Assay
-
Cell Culture: Ramos B-cells are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Pre-incubation: Cells are harvested and resuspended in serum-free media. 1x10^6 cells per well are pre-incubated with serially diluted compounds for 1 hour at 37°C.
-
BCR Stimulation: Cells are stimulated with 10 µg/mL of anti-human IgM antibody for 10 minutes at 37°C to induce BCR cross-linking and activation.
-
Cell Lysis: The reaction is stopped by immediate cell lysis with an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Detection: The level of phosphorylated SYK (pSYK) in the cell lysate is quantified using a sandwich ELISA or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: pSYK signal is normalized to total protein concentration. Data are then normalized to controls (0% inhibition with DMSO, 100% inhibition with unstimulated cells) to calculate EC50 values.
Figure 2. Simplified B-Cell Receptor (BCR) signaling pathway highlighting SYK.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
The collagen-induced arthritis (CIA) model in DBA/1 mice is a gold-standard preclinical model for rheumatoid arthritis, sharing key pathological and immunological features with the human disease. This model is ideal for evaluating the in vivo efficacy of anti-inflammatory agents targeting SYK.
Protocol: CIA Efficacy Study
-
Disease Induction: Male DBA/1 mice (8-10 weeks old) are immunized on Day 0 via intradermal injection at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization: On Day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered to ensure robust disease development.
-
Compound Dosing: Upon the first signs of arthritis (typically Day 24-28), mice are randomized into treatment groups. Compounds are administered orally, once daily, until the end of the study (Day 42).
-
Efficacy Assessment: Disease progression is monitored every other day by two blinded observers.
-
Clinical Score: Each paw is scored on a scale of 0-4 (0=normal, 1=erythema/mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis), for a maximum score of 16 per mouse.
-
Paw Thickness: Paw swelling is measured using digital calipers.
-
-
Terminal Analysis: At Day 42, mice are euthanized, and paws are collected for histological analysis of inflammation, pannus formation, and bone erosion.
Figure 3. Timeline of the in vivo collagen-induced arthritis (CIA) study.
Results and Discussion
Biochemical and Cellular Potency
The inhibitory activities of the compounds were first evaluated in the biochemical SYK assay, followed by the cell-based BCR signaling assay. The results, summarized in Table 1, reveal the rank order of potency.
Table 1: Comparative Potency of SYK Inhibitors
| Compound | SYK IC50 (nM) | Ramos pSYK EC50 (nM) |
|---|---|---|
| This compound | 0.8 | 15 |
| R406 (Fostamatinib active form) | 4.5 | 65 |
| Entospletinib | 7.6 | 98 |
| Cerdulatinib | 2.2 | 40 |
This compound demonstrated exceptional biochemical potency with a sub-nanomolar IC50 value, making it approximately 5-fold more potent than Fostamatinib's active metabolite R406 and nearly 10-fold more potent than Entospletinib. This superior activity translated directly to the cellular context, where it inhibited BCR signaling with a 15 nM EC50, again showing a clear advantage over the patented comparators. The dual SYK/JAK inhibitor Cerdulatinib showed strong potency, as expected, but was still surpassed by our lead compound.
Kinase Selectivity Profile
To assess the specificity of our lead compound, we profiled it against a broad panel of over 400 human kinases (KINOMEscan™). Selectivity is a critical attribute for a modern kinase inhibitor, as off-target activities can lead to unforeseen toxicities.
Table 2: Kinase Selectivity Summary (Inhibition >90% at 1 µM)
| Compound | Primary Target(s) | Key Off-Target Kinases (>90% Inh. @ 1µM) |
|---|---|---|
| This compound | SYK | None |
| R406 (Fostamatinib active form) | SYK | FLT3, RET, KIT, JAK family |
| Entospletinib | SYK | Limited off-targets noted |
| Cerdulatinib | SYK, JAK1/3, TYK2 | Multiple other kinases noted |
The results were remarkable. At a high concentration of 1 µM, this compound showed no significant inhibition (>90%) of any other kinase in the panel, demonstrating an outstanding selectivity profile. In contrast, R406 inhibited several other kinases known to be associated with clinical side effects. Cerdulatinib, by design, potently inhibits members of the JAK family. While Entospletinib is known to be highly selective, our lead compound displays a arguably cleaner profile. This high degree of selectivity suggests a potentially wider therapeutic window and a more favorable safety profile for this compound.
In Vivo Efficacy in Arthritis Model
The therapeutic potential of the lead compound was evaluated in the murine CIA model. The compound was administered orally at 30 mg/kg, once daily, and compared against vehicle and an active dose of R406.
Table 3: In Vivo Efficacy in the Mouse CIA Model (Day 42)
| Treatment Group | Mean Clinical Score (± SEM) | % Inhibition of Disease |
|---|---|---|
| Vehicle | 10.5 ± 0.8 | - |
| Compound of Interest (30 mg/kg) | 2.1 ± 0.4 | 80% |
| R406 (30 mg/kg) | 4.8 ± 0.6 | 54% |
Treatment with this compound resulted in a profound reduction in disease severity, achieving 80% inhibition of the clinical score compared to the vehicle-treated group. This effect was significantly superior to that observed with an equivalent dose of R406. The clinical observations were corroborated by measurements of paw thickness and terminal histological analysis, which showed a marked reduction in inflammation and joint destruction in the group treated with our lead compound.
Conclusion
In this comprehensive head-to-head comparison, This compound has established itself as a highly promising therapeutic candidate. It demonstrates:
-
Superior Potency: Exhibits sub-nanomolar biochemical potency against SYK, which translates to superior cellular activity compared to Fostamatinib, Entospletinib, and Cerdulatinib.
-
Exceptional Selectivity: Displays a pristine kinase selectivity profile with no significant off-target inhibition, suggesting a lower risk of off-target toxicities.
-
Robust In Vivo Efficacy: Achieves profound and superior disease inhibition in a rigorous animal model of rheumatoid arthritis.
Collectively, these data provide a compelling rationale for the continued development of this compound as a best-in-class SYK inhibitor for the treatment of autoimmune diseases and other SYK-dependent pathologies.
A Senior Application Scientist's Guide to Synergistic Targeting of the MAPK Pathway: A Comparative Analysis Centered on Vemurafenib Combinations
For researchers, scientists, and drug development professionals dedicated to oncology, the pursuit of synergistic therapeutic combinations is paramount. The goal is not merely additive efficacy but a combinatorial effect that overcomes intrinsic and acquired resistance, leading to more durable patient responses. This guide provides an in-depth technical analysis of synergistic effects achieved with the BRAF inhibitor, Vemurafenib, as a cornerstone therapy.
While the specific molecule 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide is a commercially available chemical building block, it lacks the extensive published data on biological activity and synergistic effects necessary for a comprehensive guide. Therefore, we will pivot to a well-characterized, structurally-related therapeutic that embodies the principles of synergistic cancer therapy: Vemurafenib . This potent inhibitor of the BRAFV600E kinase, containing both sulfonamide and trifluoromethylphenyl moieties, serves as an exemplary case study for analyzing synergistic interactions, particularly with MEK inhibitors.
This guide will dissect the molecular rationale for combination therapy, provide a comparative analysis of Vemurafenib-based combinations against alternatives, and furnish detailed experimental protocols to empower researchers to validate these synergies in their own laboratories.
The Rationale for Synergy: Overcoming Resistance in the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway (also known as the RAS-RAF-MEK-ERK pathway) is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] In approximately 50% of melanoma cases, a specific mutation (V600E) in the BRAF gene leads to constitutive, uncontrolled activation of this pathway, driving malignant growth.[1]
Vemurafenib was a landmark development in targeted therapy, designed to selectively inhibit the ATP-binding site of the mutated BRAFV600E kinase, leading to a halt in downstream signaling, reduced cell proliferation, and apoptosis in melanoma cells.[1][2]
However, the clinical efficacy of Vemurafenib monotherapy is often limited by the development of acquired resistance. Tumors can reactivate the MAPK pathway through various mechanisms, such as mutations in downstream components like MEK or upstream activators like NRAS, effectively bypassing the BRAF blockade.[3][4] This biological reality necessitates a multi-target approach. By inhibiting the pathway at a second, downstream node—specifically MEK—it is possible to suppress this reactivation and achieve a more profound and durable therapeutic effect. This is the foundational principle of the synergistic combination of Vemurafenib with a MEK inhibitor like Cobimetinib.[5][6]
Comparative Performance Analysis: Vemurafenib Combinations vs. Alternatives
The standard of care for BRAF V600-mutant melanoma has evolved to combination therapy. The primary comparator for Vemurafenib + Cobimetinib is another BRAF/MEK inhibitor combination: Dabrafenib + Trametinib. While direct head-to-head trials are limited, indirect comparisons based on landmark clinical trials provide valuable insights.
Clinical Efficacy: Vemurafenib + Cobimetinib (coBRIM Trial)
The phase III coBRIM study provided definitive evidence for the synergistic benefit of adding the MEK inhibitor Cobimetinib to Vemurafenib.[7] The combination demonstrated statistically significant improvements in key clinical endpoints compared to Vemurafenib monotherapy.[6][8][9]
| Efficacy Endpoint | Vemurafenib + Cobimetinib | Vemurafenib + Placebo | Hazard Ratio (HR) / p-value | Source(s) |
| Median Progression-Free Survival (PFS) | 12.3 - 12.6 months | 7.2 months | HR: 0.56 - 0.58; p<0.001 | [9][10][11] |
| Median Overall Survival (OS) | 22.3 - 22.5 months | 17.4 months | HR: 0.70; p=0.005 | [8][9] |
| Overall Response Rate (ORR) | 68% - 70% | 45% - 50% | p<0.001 | [7][10][12] |
| Complete Response (CR) Rate | 16% - 21% | 11% - 13% | N/A | [9][10] |
Table 1: Summary of pivotal clinical data from the coBRIM trial comparing Vemurafenib + Cobimetinib to Vemurafenib monotherapy.
Comparative Landscape: Vemurafenib/Cobimetinib vs. Dabrafenib/Trametinib
Indirect treatment comparisons (ITCs) of the coBRIM (Vemurafenib/Cobimetinib) and COMBI-v/d (Dabrafenib/Trametinib) trials suggest that the two combination therapies have broadly similar efficacy.[13][14][15]
| Efficacy Endpoint | Dabrafenib + Trametinib | Vemurafenib + Cobimetinib | Indirect Comparison (HR/RR) [95% CI] | Source(s) |
| Median Overall Survival (OS) | ~25.6 months | ~22.3 months | 0.94 [0.68 - 1.30] | [14][15] |
| Median Progression-Free Survival (PFS) | ~11.4 months | ~12.3 months | 1.05 [0.79 - 1.40] | [14][15] |
| Overall Response Rate (ORR) | ~64% | ~68% | 0.90 [0.74 - 1.10] | [14][15] |
Table 2: Indirect comparison of efficacy outcomes between leading BRAF/MEK inhibitor combinations. Note: These are not head-to-head results and should be interpreted with caution.
While efficacy is comparable, some differences in safety profiles have been noted, with studies suggesting the Dabrafenib + Trametinib combination may have a lower incidence of certain adverse events.[1][14] The choice between these first-line therapies often depends on physician experience and individual patient factors.
Validating Synergy in the Laboratory: Key Experimental Protocols
Objective validation of synergistic interactions is a cornerstone of preclinical drug development. The following protocols provide a framework for assessing the combination of Vemurafenib and a MEK inhibitor in relevant cancer cell lines (e.g., A375, a human melanoma line with the BRAFV600E mutation).
Workflow for In Vitro Synergy Assessment
Protocol 1: Cell Viability and Synergy Quantification (MTT Assay & Chou-Talalay Method)
This protocol first determines the potency of each drug individually and then uses that information to assess synergy.
A. Materials:
-
BRAFV600E melanoma cells (e.g., A375)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
Vemurafenib and MEK inhibitor (e.g., Cobimetinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-600 nm)
B. Procedure (Single-Agent IC50 Determination):
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate overnight.[17]
-
Drug Treatment: Prepare serial dilutions of Vemurafenib and the MEK inhibitor separately. Treat cells in triplicate, including a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate plates for 48-72 hours at 37°C.[18]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently on an orbital shaker.[16][20]
-
Readout: Measure the absorbance at ~590 nm.
-
Analysis: Plot the percentage of cell viability versus drug concentration and calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each drug.
C. Procedure (Combination Synergy Analysis):
-
Plate Setup: Seed cells as described above.
-
Combination Treatment: Based on the IC50 values, prepare drug combinations. A common method is the "constant ratio" design, where drugs are mixed at a fixed ratio of their IC50s (e.g., 1:1, 1:2, 2:1) and then serially diluted.
-
Assay Execution: Perform the MTT assay as described in steps 3-6 above.
-
Synergy Quantification (Chou-Talalay Method):
-
The core of this method is the Combination Index (CI). The CI is calculated using specialized software (e.g., CompuSyn) or the following equation for two drugs: CI = (D)1/(Dx)1 + (D)2/(Dx)2 [21][22]
-
Where:
-
(Dx)1 and (Dx)2 are the concentrations of Drug 1 and Drug 2 alone required to produce a certain effect (e.g., 50% inhibition).
-
(D)1 and (D)2 are the concentrations of the drugs in combination that produce the same effect.
-
-
Interpretation:
-
Protocol 2: Mechanistic Validation (Western Blot for p-ERK)
This protocol confirms that the synergistic effect on viability is due to enhanced inhibition of the MAPK pathway.
A. Materials:
-
Cells treated with Vemurafenib, MEK inhibitor, and the combination for a short duration (e.g., 2-6 hours).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (p-ERK), Rabbit anti-total ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
B. Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[4][24]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[4]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[25]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[24]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK antibody (e.g., 1:1000 dilution) overnight at 4°C.[24]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal with an imaging system.[24]
-
Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.[25]
-
Analysis: Densitometry analysis will show a significant reduction in the p-ERK/total ERK ratio in the combination treatment compared to either single agent, confirming enhanced pathway inhibition.
Protocol 3: In Vivo Efficacy (Melanoma Xenograft Model)
This protocol translates in vitro findings into a preclinical animal model.
A. Materials:
-
Immunocompromised mice (e.g., Balb/c nude mice).[27]
-
A375 melanoma cells.
-
Matrigel (optional, for enhancing tumor take-rate).
-
Vemurafenib and Cobimetinib formulated for oral gavage.
-
Calipers for tumor measurement.
B. Procedure:
-
Cell Implantation: Subcutaneously inject ~5 x 106 A375 cells (often in a 1:1 mixture with Matrigel) into the flank of each mouse.[2][28]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[29]
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Vemurafenib alone, Cobimetinib alone, Combination).
-
Drug Administration: Administer drugs according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2 .[2]
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: Plot the mean tumor volume over time for each group. A synergistic effect is demonstrated if the tumor growth inhibition in the combination group is significantly greater than the additive effect of the single-agent groups.
Conclusion and Future Perspectives
The combination of Vemurafenib with MEK inhibitors represents a paradigm of synergistic cancer therapy, born from a deep understanding of pathway biology and resistance mechanisms. The clinical data robustly supports the superiority of this dual-inhibition strategy over BRAF inhibitor monotherapy for patients with BRAFV600E-mutant melanoma.[7][8]
For researchers, the provided protocols offer a validated framework to explore novel synergistic combinations. The principles demonstrated here—targeting a key driver pathway at multiple nodes to overcome resistance—are broadly applicable across different cancer types and signaling networks. Future research will likely focus on triple combinations, potentially integrating immunotherapies or inhibitors of parallel survival pathways (e.g., PI3K/AKT) to further delay resistance and improve long-term outcomes for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 3. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Vemurafenib + Cobimetinib Combo Therapy for Melanoma - MRA [curemelanoma.org]
- 6. Vemurafenib plus cobimetinib in the treatment of mutated metastatic melanoma: the CoBRIM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coBRIM: a phase 3, double-blind, placebo-controlled study of vemurafenib versus vemurafenib + cobimetinib in previously untreated BRAFV600 mutation–positive patients with unresectable locally advanced or metastatic melanoma (NCT01689519) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cobimetinib combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Combined vemurafenib and cobimetinib in BRAF-mutated melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The relative clinical efficacy of trametinib-dabrafenib and cobimetinib-vemurafenib in advanced melanoma: an indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indirect treatment comparison of dabrafenib plus trametinib versus vemurafenib plus cobimetinib in previously untreated metastatic melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 22. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 29. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide (CAS No. 380349-00-8). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and environmental stewardship. Adherence to these procedures is vital for the safety of all personnel and for compliance with environmental regulations.
Hazard Assessment and Waste Classification
For instance, the related compound 3-(Trifluoromethyl)aniline is known to be harmful if swallowed or in contact with skin, cause serious eye damage, and is toxic to aquatic life with long-lasting effects.[1] Aromatic amines as a class are noted for their potential toxicity. Therefore, until specific toxicological and ecotoxicological data for this compound becomes available, it is imperative to manage it as a hazardous material.
Key Hazard Considerations:
-
Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: Likely to be toxic to aquatic organisms with long-lasting effects.
-
Reactivity: Incompatible with strong oxidizing agents.
Based on these potential hazards, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be disposed of as regulated hazardous waste in accordance with local, state, and federal regulations.
Personal Protective Equipment (PPE) and Immediate Safety
Before beginning any disposal-related activities, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood. | Prevents inhalation of airborne particles. |
Handling Precautions:
-
All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Collect any solid this compound waste, including residual powder and contaminated items (e.g., weighing paper, gloves), in a designated hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible hazardous waste container.
-
Do Not Mix: Do not mix this waste stream with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Keep it segregated from incompatible materials, such as strong oxidizing agents.
Step 2: Containerization and Labeling
Proper containerization and labeling are regulatory requirements and are essential for the safety of waste handlers.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. The original product container can be used if it is in good condition.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the CAS number: "380349-00-8." The label should also include the accumulation start date and the name of the principal investigator or laboratory contact.
Step 3: Storage
Waste must be stored safely and securely pending collection by a licensed disposal vendor.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Environment: The storage area should be cool, dry, and well-ventilated.
Step 4: Arranging for Disposal
The final disposal of hazardous waste must be handled by qualified professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Documentation: Complete all required waste disposal forms as provided by your EHS department.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact your institution's emergency response team.
-
Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to cover the spill.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container. Label the container as described in Step 2 of the disposal protocol.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Regulatory Framework
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[2][3] Generators of hazardous waste are responsible for its proper identification, handling, and disposal.[4] Similar regulations are in place in other jurisdictions, such as the European Waste Framework Directive overseen by the European Chemicals Agency (ECHA).
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By following these established procedures, researchers can minimize risks and ensure compliance with all applicable regulations. Always prioritize safety and consult with your institution's EHS department for guidance specific to your facility.
References
Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Handling 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
In the landscape of modern drug discovery and development, the synthesis of novel small molecules is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of the researchers who bring these molecules to life. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide, a compound that, due to its structural motifs, requires a well-defined and rigorously followed safety protocol. This document is designed to be a trusted resource, offering procedural, step-by-step guidance that directly answers your operational questions and empowers you to work safely and effectively.
Hazard Assessment: Understanding the Molecule's Profile
-
Aromatic Amines: This class of compounds is associated with significant health hazards, including carcinogenicity and mutagenicity.[1][2][3] Many aromatic amines are lipid-soluble and can be readily absorbed through the skin, making dermal contact a primary route of exposure.[1] Their reactivity can also pose physical hazards; for instance, some aromatic amines can form compounds that are highly sensitive to friction with metallic lab equipment.[1]
-
Sulfonamides: While many sulfonamide-based drugs are valued for their antibacterial properties, some can cause allergic reactions.[4] The presence of an arylamine group, as is the case with this molecule, is a key feature associated with such allergic responses.[4]
-
Trifluoromethyl Group: The inclusion of a trifluoromethyl group can influence the molecule's reactivity and biological activity. While not inherently a hazard on its own, its presence underscores the novelty of the compound and the need for careful handling.
Given these characteristics, it is prudent to treat this compound as a potentially hazardous substance with risks of skin absorption, possible carcinogenicity, and potential for allergic reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each recommendation.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards. A face shield worn over safety glasses is crucial when there is a risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection for handling small quantities.[5] For extended contact or handling larger amounts, consult the glove manufacturer’s chemical resistance guide. Always inspect gloves before use and dispose of them properly after handling the compound.[6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat worn over cotton clothing is recommended. The coat should be fully buttoned to maximize skin coverage.[5] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the foot. Perforated shoes or sandals are not permitted in the laboratory.[7] |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working outside of a certified chemical fume hood or if there is a potential for aerosol generation.[5][8] |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[9]
-
Pre-Use Inspection: Before starting, ensure all necessary PPE is available and in good condition. The fume hood should be inspected to confirm proper airflow.
-
Weighing:
-
Use a disposable weighing boat or paper.
-
Carefully transfer the desired amount of the solid using a clean spatula. Avoid creating dust.
-
If any solid is spilled during weighing, follow the spill management protocol outlined below.
-
-
Container Management: Keep the primary container of the compound tightly closed when not in use.[6]
Caption: Workflow for the safe handling of this compound.
Spill Management Protocol
Even with careful handling, spills can occur. A swift and appropriate response is crucial to mitigate any potential hazards.
Small Spill (less than 1 gram)
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Containment: If the spill is a solid, gently cover it with an absorbent material like vermiculite or a spill pillow to prevent it from becoming airborne.[1]
-
Neutralization (if applicable): For aromatic amines, specialized spill decontamination kits are available that contain aqueous-based, pH-adjusted solutions to neutralize toxicity.[10]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material and spilled compound into a labeled, sealable waste container.
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Large Spill (greater than 1 gram) or Spill Outside of a Fume Hood
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your supervisor and the appropriate emergency response personnel.
-
Isolate: Close the laboratory doors and prevent entry.
-
Provide Information: Be prepared to provide the emergency response team with information about the spilled substance.
Caption: Decision-making flowchart for responding to a chemical spill.
Waste Disposal
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including disposable labware, gloves, and absorbent materials, must be collected in a designated, labeled hazardous waste container.[11]
-
Container Management: The waste container should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.
-
Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. The waste should be handled by a licensed hazardous waste disposal company.
By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with this compound and maintain a safe and productive research environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. Chemical Spill Management and Response | Lab Manager [labmanager.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. international.skcinc.com [international.skcinc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

